Product packaging for 2-(2-Bromo-4-nitrophenyl)acetic acid(Cat. No.:CAS No. 66949-40-4)

2-(2-Bromo-4-nitrophenyl)acetic acid

Cat. No.: B3031759
CAS No.: 66949-40-4
M. Wt: 260.04 g/mol
InChI Key: SWLSHEHNEIUTLA-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenyl)acetic acid (CAS 66949-40-4) is a brominated and nitrated phenylacetic acid derivative with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . This compound serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research. Its specific structure, featuring both bromo and nitro substituents on the phenyl ring, makes it a valuable precursor in the synthesis of more complex molecules. Literature indicates that related compounds, such as 4-Bromo-2-nitrophenylacetic acid, are important intermediates in the synthesis of active pharmaceutical ingredients. For instance, they can be used in the production of atypical antipsychotic drugs like Ziprasidone . The presence of the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), while the nitro group can be reduced to an amine, providing a handle for a wide range of derivatization pathways in drug discovery and development. This compound is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO4 B3031759 2-(2-Bromo-4-nitrophenyl)acetic acid CAS No. 66949-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLSHEHNEIUTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496654
Record name (2-Bromo-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66949-40-4
Record name (2-Bromo-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-(2-bromo-4-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The presented methodology is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: Strategic Importance of this compound

This compound is a valuable building block in organic synthesis. Its trifunctionalized aromatic ring, featuring a carboxylic acid moiety, a bromine atom, and a nitro group, offers multiple reaction sites for further chemical elaboration. This strategic positioning of functional groups makes it an attractive precursor for the synthesis of complex heterocyclic systems and other targeted molecules with potential therapeutic applications.

Overall Synthesis Strategy

The most logical and efficient synthetic route to this compound commences with the readily available starting material, 4-nitroaniline. The synthesis unfolds over four key stages, each selected for its reliability, scalability, and mechanistic clarity.

Synthesis_Pathway A 4-Nitroaniline B 2-Bromo-4-nitroaniline A->B Bromination C 2-Bromo-4-nitrobenzenediazonium salt B->C Diazotization D 2-(2-Bromo-4-nitrophenyl)acetonitrile C->D Sandmeyer Cyanation E This compound D->E Hydrolysis

Caption: Overall synthetic workflow.

Stage 1: Regioselective Bromination of 4-Nitroaniline

Objective

To introduce a bromine atom at the ortho position to the amino group of 4-nitroaniline, yielding 2-bromo-4-nitroaniline.

Causality of Experimental Choices

The directing effects of the substituents on the aromatic ring govern the regioselectivity of this electrophilic aromatic substitution. The strongly activating amino group (-NH₂) is an ortho-, para-director, while the strongly deactivating nitro group (-NO₂) is a meta-director. Since the para position is blocked, the incoming electrophile (bromonium ion, Br⁺) is directed to the ortho position relative to the amino group. A copper(II) sulfate catalyst is employed to facilitate the generation of the brominating agent from sodium bromide and a persulfate oxidant, offering a more controlled and practical alternative to using elemental bromine.[1]

Experimental Protocol
  • To a suspension of 4-nitroaniline (1.0 eq) in a 2:1 mixture of acetonitrile and water, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.25 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 7°C in an ice bath.

  • Add sodium bromide (NaBr, 1.8 eq) and sodium persulfate (Na₂S₂O₈, 1.4 eq) simultaneously in three portions over 15 minutes, maintaining the temperature at 7°C.

  • After the addition is complete, continue stirring at 7°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 22 hours.

  • Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-nitroaniline.

Reagent/SolventMolar RatioKey Function
4-Nitroaniline1.0Starting material
Copper(II) sulfate pentahydrate0.25Catalyst for brominating agent generation
Sodium bromide1.8Bromide source
Sodium persulfate1.4Oxidant
Acetonitrile/Water (2:1)-Solvent system
Sodium thiosulfate-Quenching agent for excess oxidant

Stage 2: Diazotization of 2-Bromo-4-nitroaniline

Objective

To convert the primary amino group of 2-bromo-4-nitroaniline into a diazonium salt, a versatile intermediate for subsequent nucleophilic substitution.

Causality of Experimental Choices

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[2] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid.[3] The reaction is performed at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing prematurely.[4]

Experimental Protocol
  • Suspend 2-bromo-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5°C.

  • Add the cold sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5°C.

  • Continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes before proceeding to the next stage.

Stage 3: Sandmeyer Cyanation

Objective

To replace the diazonium group with a cyano group, forming 2-(2-bromo-4-nitrophenyl)acetonitrile, through a copper(I)-catalyzed Sandmeyer reaction.

Causality of Experimental Choices

The Sandmeyer reaction is a classic and reliable method for the substitution of an aromatic diazonium group.[5] It proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] Copper(I) cyanide (CuCN) acts as both the source of the cyanide nucleophile and the catalyst. The copper(I) species initiates the reaction by a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[2][5] The aryl radical then reacts with the copper(II) cyanide species to form the desired benzonitrile and regenerate the copper(I) catalyst.

Sandmeyer_Mechanism cluster_0 Radical-Nucleophilic Aromatic Substitution A Ar-N₂⁺ C [Ar-N₂]• A->C e⁻ transfer B Cu(I)CN D Cu(II)CN B->D E Ar• C->E -N₂ H Cu(I) D->H G Ar-CN E->G + •CN F N₂

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol
  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (or potassium cyanide) in water.

  • Cool the cyanide solution to 0-5°C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Stage 2 to the cyanide solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to approximately 50-60°C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(2-bromo-4-nitrophenyl)acetonitrile can be purified by column chromatography or recrystallization.

Stage 4: Hydrolysis of 2-(2-Bromo-4-nitrophenyl)acetonitrile

Objective

To hydrolyze the nitrile functional group to a carboxylic acid, yielding the final product, this compound.

Causality of Experimental Choices

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[7][8] Acid-catalyzed hydrolysis, using an aqueous solution of a strong acid like sulfuric acid, is often effective.[9] The reaction proceeds through an initial protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[10] This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt under the reaction conditions.[10]

Experimental Protocol
  • To the crude 2-(2-bromo-4-nitrophenyl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • The solid precipitate of this compound is collected by filtration.

  • Wash the solid with cold water to remove any residual acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

ParameterStage 1: BrominationStage 2: DiazotizationStage 3: CyanationStage 4: Hydrolysis
Temperature 7°C to RT0-5°C0-5°C then 50-60°CReflux
Key Reagent NaBr/Na₂S₂O₈/CuSO₄NaNO₂/HClCuCNH₂SO₄/H₂O
Intermediate -Diazonium saltNitrileAmide (transient)
Expected Yield HighQuantitative (in situ)Good to HighHigh

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-precedented method for the preparation of this compound. By understanding the mechanistic underpinnings of each step, from the regioselective bromination and diazotization to the Sandmeyer cyanation and final nitrile hydrolysis, researchers can confidently execute this synthesis and troubleshoot any potential challenges. The self-validating nature of these classic organic transformations ensures a high degree of success for scientists in the pharmaceutical and chemical research sectors.

References

A Technical Guide to 2-(2-Bromo-4-nitrophenyl)acetic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Bromo-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative characterized by the presence of bromo and nitro functional groups on the aromatic ring. These substituents significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate in synthetic organic chemistry. Its structural motifs are found in various biologically active compounds, positioning it as a key building block in the development of novel therapeutics, agrochemicals, and materials. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis considerations, and safety protocols, offering a technical resource for professionals in chemical research and development.

Core Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 66949-40-4.[1] The strategic placement of an electron-withdrawing nitro group and a moderately deactivating bromo group on the phenylacetic acid scaffold creates a unique electronic and steric environment, which is fundamental to its chemical behavior.

Chemical Structure

The molecular structure consists of a phenylacetic acid core with a bromine atom at the ortho-position and a nitro group at the para-position relative to the acetic acid moiety.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The properties of this molecule are dictated by its functional groups. The carboxylic acid group imparts acidic properties and potential for hydrogen bonding, while the aromatic system contributes to its solid state and solubility characteristics. Note that experimental data for this specific isomer is limited; therefore, data for the related isomer, 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS: 6127-11-3), is provided for comparison where available.

PropertyValueSource
CAS Number 66949-40-4[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
IUPAC Name This compound[1]
SMILES O=C(O)CC1=CC=C(--INVALID-LINK--[O-])C=C1Br[1]
Appearance Off-white to yellow solid (predicted)[2]
Melting Point 156-160 °C (for isomer 4-Bromo-2-nitrophenylacetic acid)[3][4]
Boiling Point 392.0 ± 27.0 °C at 760 mmHg (Predicted, for isomer)[3][4]
Density 1.794 g/cm³ (Predicted, for isomer)[3][4]
XLogP3 1.9 (Predicted)[5]
Purity Typically ≥98%[1]
Storage Store at 0-8 °C, dry and well-ventilated place[1][6]

Synthesis and Reactivity Profile

The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. The specific substitution pattern of this compound requires a regioselective approach.

Synthetic Strategy Overview

A plausible synthetic route would start with 2-bromo-4-nitrotoluene. The key transformation is the conversion of the methyl group to a carboxylic acid with an additional methylene spacer. This is typically achieved via a multi-step sequence involving benzylic bromination, followed by cyanation and subsequent hydrolysis of the nitrile.

Caption: Plausible synthetic workflow for this compound.

Example Protocol: Synthesis of 4-Bromo-2-nitrophenylacetic acid (Isomer)

This protocol, adapted from published patent literature, details the synthesis of the isomeric compound and serves as an illustrative example of the required chemical transformations.[7][8]

Step 1: Benzylic Bromination of 4-Bromo-2-nitrotoluene

  • To a solution of 4-bromo-2-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS).

  • Add a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 4-bromo-2-nitrobenzyl bromide.

Causality: The use of NBS and a radical initiator is a standard method for selective bromination at the benzylic position, which is activated by the aromatic ring, without affecting the ring itself.

Step 2: Cyanation of 4-Bromo-2-nitrobenzyl bromide

  • Dissolve the crude benzyl bromide in a polar aprotic solvent like ethanol or DMSO.

  • Add an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) dropwise, maintaining the temperature with an ice bath due to the exothermic nature of the reaction.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase to yield 4-bromo-2-nitrophenethyl cyanide.

Causality: This is a classic nucleophilic substitution (Sₙ2) reaction where the cyanide ion displaces the bromide. The resulting nitrile is a key precursor to the carboxylic acid.

Step 3: Hydrolysis of 4-Bromo-2-nitrophenethyl cyanide

  • Reflux the nitrile product in a strong acid solution (e.g., 50% aqueous sulfuric acid) or a strong basic solution (e.g., aqueous NaOH followed by acidification).[7]

  • Continue heating until the hydrolysis is complete, which can be monitored by the cessation of ammonia evolution (in basic hydrolysis) or by TLC.

  • If using basic hydrolysis, cool the mixture and carefully acidify with concentrated HCl until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry to obtain 4-bromo-2-nitrophenylacetic acid.[9]

Causality: Both acidic and basic conditions effectively hydrolyze the nitrile functional group first to an amide and then to the corresponding carboxylic acid, completing the synthesis.

Reactivity Profile
  • Carboxylic Acid Group: The acid moiety can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (via an acid chloride or with coupling agents), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

  • Aromatic Ring: The nitro group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution. The bromo group is also deactivating but ortho, para-directing. The combined effect makes further electrophilic substitution challenging. However, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon bonds. The electron-deficient nature of the ring also makes it susceptible to nucleophilic aromatic substitution, potentially displacing the bromine or nitro group under specific conditions.

Spectroscopic and Analytical Characterization

Definitive characterization of this compound relies on a combination of mass spectrometry and spectroscopic methods. While experimental spectra for this specific isomer are not publicly available, a predicted profile can be established based on its structure.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule can be calculated, which are crucial for identification via techniques like LC-MS.

AdductPredicted m/z
[M+H]⁺ 259.95531
[M+Na]⁺ 281.93725
[M-H]⁻ 257.94075
[M+NH₄]⁺ 276.98185
Monoisotopic Mass 258.94803 Da
Data sourced from PubChemLite predictions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum is expected to show a complex pattern for the three aromatic protons, likely in the range of δ 7.5-8.5 ppm, with couplings characteristic of a 1,2,4-trisubstituted benzene ring. The methylene (-CH₂-) protons adjacent to the carbonyl and aromatic ring would appear as a singlet around δ 3.8-4.2 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically above δ 10 ppm, and may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected around δ 170-180 ppm. The six aromatic carbons would appear between δ 120-150 ppm, with their exact shifts influenced by the bromo and nitro substituents. The methylene carbon should appear around δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides confirmation of the key functional groups.

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[9]

  • N-O Stretch (Nitro Group): Two strong bands are expected, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically from 500-600 cm⁻¹, would indicate the carbon-bromine bond.

Applications in Research and Development

Substituted nitrophenylacetic acids are valuable building blocks in medicinal chemistry and materials science. The presence of three distinct functional handles—the carboxylic acid, the bromo group, and the nitro group—allows for sequential and orthogonal chemical modifications.

  • Pharmaceutical Synthesis: This class of compounds serves as an intermediate in the synthesis of more complex molecules with potential therapeutic value. The nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic systems or participate in amide bond formations.[10][11] The isomer, 4-bromo-2-nitrophenylacetic acid, is noted for its use in preparing selective TRK inhibitors for cancer therapy and as a raw material for the atypical antipsychotic drug Ziprasidone.[8][12]

  • Agrochemicals: These molecules are used in the formulation of herbicides and pesticides.[13]

  • Dyes and Pigments: The chromophoric nitro group makes these compounds and their derivatives useful in the synthesis of dyes.[10][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The available safety data for related compounds indicates it should be treated as a hazardous substance.

  • Hazard Identification:

    • Causes skin irritation (H315).[3]

    • Causes serious eye irritation (H319).[3]

    • May cause respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[2] Avoid breathing dust.[6] Wash hands thoroughly after handling.[2]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles (compliant with EN 166), and a lab coat.[2][14]

    • First Aid:

      • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

      • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2]

      • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Storage:

    • Store in a cool (0-8 °C), dry, and well-ventilated place.[1]

    • Keep the container tightly closed.[6]

    • Incompatible materials include strong oxidizing agents and strong bases.[6][14]

Conclusion

This compound is a synthetically versatile chemical intermediate with significant potential for applications in drug discovery, agrochemicals, and material science. Its reactivity is governed by the interplay of its carboxylic acid, bromo, and nitro functionalities. While detailed experimental data for this specific isomer is sparse, a robust understanding of its properties and reactivity can be derived from established chemical principles and data from closely related isomers. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health hazards. This guide serves as a foundational resource for scientists leveraging this molecule in their research and development endeavors.

References

An In-depth Technical Guide to 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(2-Bromo-4-nitrophenyl)acetic acid, registered under CAS number 66949-40-4, is a substituted phenylacetic acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2] Its trifunctional nature—possessing a carboxylic acid, an aromatic bromo group, and a nitro group—renders it a versatile building block for the synthesis of complex molecular architectures, particularly heterocyclic systems and novel pharmaceutical scaffolds.[1]

The strategic placement of the bromo and nitro substituents on the phenyl ring creates a unique electronic and steric environment. The electron-withdrawing nitro group activates the aromatic ring, while the bromine atom serves as a key functional handle for various cross-coupling and substitution reactions. The acetic acid side chain provides a locus for amide bond formation, esterification, or further elaboration. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and potential applications for researchers in drug discovery and chemical development.

PropertyValueSource
CAS Number 66949-40-4[1]
Molecular Formula C₈H₆BrNO₄[1][3]
Molecular Weight 260.04 g/mol [1][4]
IUPAC Name This compound[1]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)CC(=O)O[3]
Monoisotopic Mass 258.94803 Da[3]
Predicted XlogP 1.9[3]

Part 1: Synthesis and Mechanistic Rationale

While specific peer-reviewed synthetic procedures for this compound are not extensively documented in the literature, a robust and logical synthetic pathway can be proposed based on established organic chemistry principles and published methods for its isomers, such as 4-bromo-2-nitrophenylacetic acid.[5][6] The most direct and industrially scalable approach commences with 2-bromo-4-nitrotoluene.

Proposed Synthetic Pathway

A reliable two-step synthesis is proposed, involving benzylic bromination followed by nucleophilic substitution with cyanide and subsequent hydrolysis. This method is favored over alternatives like the Willgerodt-Kindler reaction, which often requires harsh conditions and can result in lower yields.[7][8]

Synthesis_Pathway Start 2-Bromo-4-nitrotoluene Intermediate1 1-Bromo-2-(bromomethyl) -4-nitrobenzene Start->Intermediate1 NBS, AIBN CCl₄, Reflux Intermediate2 2-(2-Bromo-4-nitrophenyl) acetonitrile Intermediate1->Intermediate2 NaCN DMSO Product 2-(2-Bromo-4-nitrophenyl) acetic acid Intermediate2->Product H₂SO₄ (aq) Reflux

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Representative)

Step 1: Benzylic Bromination to yield 1-Bromo-2-(bromomethyl)-4-nitrobenzene

  • Rationale: The methyl group of 2-bromo-4-nitrotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing aromatic bromination side reactions. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the reaction.

  • Procedure:

    • To a solution of 2-bromo-4-nitrotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzylic bromide. This intermediate is often used in the next step without further purification.

Step 2: Cyanation and Hydrolysis to yield this compound

  • Rationale: The benzylic bromide is an excellent substrate for Sₙ2 reactions. Sodium cyanide is used as the nucleophile to introduce the carbon atom required for the carboxylic acid. The resulting nitrile is then hydrolyzed under strong acidic conditions.

  • Procedure:

    • Dissolve the crude 1-bromo-2-(bromomethyl)-4-nitrobenzene from the previous step in a polar aprotic solvent such as DMSO.

    • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, maintaining the temperature below 30°C to control the exotherm.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and extract the product, 2-(2-bromo-4-nitrophenyl)acetonitrile, with ethyl acetate.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

    • Heat the mixture to reflux for several hours until hydrolysis is complete.[9]

    • Cool the reaction mixture in an ice bath. The product will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Part 2: Physicochemical Properties and Spectroscopic Characterization

Due to a lack of published experimental data, the following spectroscopic characteristics are predicted based on the known effects of the substituents and analysis of similar structures.

Data TypePredicted Characteristics
¹H NMR Aromatic Protons: Three signals expected in the aromatic region (approx. 7.5-8.5 ppm). A doublet for the proton ortho to the nitro group, a doublet of doublets for the proton between the nitro and bromo groups, and a doublet for the proton ortho to the bromo group. Methylene Protons: A singlet around 4.0 ppm for the CH₂ group adjacent to the aromatic ring and the carboxylic acid. Carboxylic Proton: A broad singlet, typically >10 ppm.
¹³C NMR Carbonyl Carbon: Signal expected around 175 ppm. Aromatic Carbons: Six distinct signals expected between 120-150 ppm, including two carbons bearing the bromo and nitro substituents. Methylene Carbon: A signal expected around 40 ppm.
IR Spectroscopy O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹. N-O Stretch (Nitro Group): Two strong bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹). C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 259 and 261. Fragmentation: Expect loss of COOH (m/z 45), and potentially Br (m/z 79/81).

Part 3: Reactivity and Applications in Synthesis

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

Reactivity_Hub cluster_acid Carboxylic Acid Reactions cluster_nitro Nitro Group Reactions cluster_bromo Aryl Bromide Reactions Core 2-(2-Bromo-4-nitrophenyl) acetic acid Amide Amide Formation (R₂NH, Coupling Agent) Core->Amide Ester Esterification (ROH, H⁺) Core->Ester Aniline Reduction to Aniline (SnCl₂, Fe/HCl, H₂/Pd) Core->Aniline Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Core->Buchwald Heterocycle Heterocycle Synthesis (e.g., Oxindoles) Aniline->Heterocycle Intramolecular Cyclization

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Bromo-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative whose precise biological mechanism of action remains to be fully elucidated. As a valuable intermediate in the synthesis of complex bioactive molecules, understanding its potential cellular effects is of significant interest to the research and drug development community. This technical guide synthesizes the available data on structurally related compounds and its known synthetic applications to propose putative mechanisms of action. We will delve into its relationship with the broader class of phenylacetic acids, its role as a precursor to potent kinase inhibitors, and provide a roadmap for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: The Chemical Identity of this compound

This compound belongs to the phenylacetic acid class of organic compounds, characterized by a phenyl ring attached to an acetic acid moiety.[1] The specific substitutions of a bromine atom at the ortho position and a nitro group at the para position of the phenyl ring create a unique electronic and steric profile that likely dictates its chemical reactivity and biological interactions.

PropertyValueSource
Molecular Formula C8H6BrNO4[2]
Molecular Weight 260.04 g/mol [2]
CAS Number 66949-40-4[2]
IUPAC Name This compound[2]

While direct studies on the biological activity of this compound are scarce, its utility as a chemical intermediate provides significant clues to its potential applications and, by extension, its plausible mechanisms of action.

Inferred Mechanisms of Action from Structural Analogs: The Phenylacetic Acid Family

The broader family of phenylacetic acid derivatives encompasses a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. Extrapolating from these well-characterized relatives allows us to formulate initial hypotheses for the mechanism of action of this compound.

Cyclooxygenase (COX) Inhibition: A Plausible Anti-inflammatory Role

A prominent member of the phenylacetic acid family is diclofenac, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.

The structural similarity of this compound to diclofenac suggests that it may also possess COX-inhibitory activity. The acetic acid side chain is a common feature of many NSAIDs and is crucial for their interaction with the active site of COX enzymes.

Hypothesized COX Inhibition Pathway:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Inhibition

Caption: Putative inhibition of the cyclooxygenase (COX) pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: A Potential Metabolic Modulator

Several phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.

Given this precedent, this compound could potentially act as a PPAR agonist, influencing metabolic pathways. This would be a significant avenue of investigation for its potential use in metabolic disorders.

A Key Clue from Synthetic Chemistry: The Link to Tropomyosin Receptor Kinase (TRK) Inhibition

A significant piece of evidence pointing to a potential mechanism of action for this class of compounds is the use of a positional isomer, 4-bromo-2-nitrophenylacetic acid, in the synthesis of GNF-5837. GNF-5837 is a potent and selective pan-Tropomyosin Receptor Kinase (TRK) inhibitor.[7][8][9] TRK receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, when activated by neurotrophins, play a crucial role in neuronal survival and differentiation. However, aberrant TRK signaling, often through gene fusions, is implicated in the growth and proliferation of various cancers.[7]

The fact that a closely related molecule serves as a building block for a TRK inhibitor suggests that the 2-(bromo-nitrophenyl)acetic acid scaffold may be amenable to binding within the ATP-binding pocket of TRK kinases. While this compound itself is unlikely to be a potent inhibitor, it provides a foundational structure from which more active compounds can be derived.

The TRK Signaling Pathway and Inhibition:

TRK_Signaling cluster_membrane Cell Membrane TRK_Receptor TRK Receptor Downstream_Signaling Downstream Signaling (RAS/ERK, PI3K/AKT) TRK_Receptor->Downstream_Signaling Phosphorylation Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Activation GNF_5837 GNF-5837 (derived from related scaffold) GNF_5837->TRK_Receptor Inhibition Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Overview of TRK signaling and the inhibitory action of GNF-5837.

Experimental Protocols for Mechanistic Elucidation

To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a framework for characterizing the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays

The initial step is to assess the direct inhibitory potential of the compound against the hypothesized targets.

Protocol: COX Inhibition Assay (Fluorometric)

  • Reagents and Materials:

    • COX-1 and COX-2 enzymes (purified)

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • This compound (dissolved in DMSO)

    • Positive controls (e.g., Diclofenac, Celecoxib)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and positive controls in assay buffer.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

    • Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: TRK Kinase Inhibition Assay (Luminescent)

  • Reagents and Materials:

    • Recombinant TrkA, TrkB, and TrkC kinases

    • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

    • ATP

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • This compound (dissolved in DMSO)

    • Positive control (e.g., GNF-5837)

    • Kinase buffer

    • 96-well microplate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control.

    • To a 96-well plate, add the kinase, substrate, and test compound/control.

    • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the luminescent detection reagents as per the kit manufacturer's instructions.

    • Measure luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell-Based Assays for Pathway Analysis

To understand the compound's effect in a cellular context, cell-based assays are essential.[10][11][12][13]

Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with known TRK fusion or a cell line suitable for studying inflammation).

    • Treat the cells with varying concentrations of this compound for different time points.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-TRK, phospho-AKT, phospho-ERK for the TRK pathway; COX-2 for the inflammatory pathway).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the results to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Mechanistic Elucidation:

Experimental_Workflow Compound This compound In_Vitro_Assays In Vitro Enzyme Assays (COX, TRK, PPAR) Compound->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis, Signaling) Compound->Cell_Based_Assays Mechanism_Validation Mechanism Validation In_Vitro_Assays->Mechanism_Validation Target_ID Target Identification (Affinity Chromatography, Proteomics) Cell_Based_Assays->Target_ID Target_ID->Mechanism_Validation

Caption: A systematic workflow for determining the mechanism of action.

Target Identification Studies

If the initial assays suggest a novel mechanism of action, unbiased target identification methods can be employed.[14][15][16][17]

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

  • Affinity Pulldown:

    • Immobilize the biotinylated probe on streptavidin-coated beads.

    • Incubate the beads with cell lysate to allow the probe to bind to its protein targets.

    • Wash the beads to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and digest them with trypsin.

    • Identify the proteins by mass spectrometry (LC-MS/MS).

Conclusion and Future Directions

While the definitive mechanism of action of this compound is yet to be experimentally confirmed, a compelling case can be made for its potential interaction with several key biological pathways based on its structural characteristics and the activities of related molecules. The most promising avenues for investigation are its potential roles as a COX inhibitor, a PPAR agonist, or as a scaffold for the development of TRK kinase inhibitors.

The experimental protocols outlined in this guide provide a clear and logical path forward for researchers to systematically investigate these hypotheses. A thorough characterization of its biological activity will not only shed light on the therapeutic potential of this specific compound but also inform the broader drug discovery efforts that utilize the phenylacetic acid scaffold. Future research should focus on a comprehensive screening against a panel of kinases and other enzymes, followed by in-depth cell-based studies to validate any identified targets and elucidate the downstream cellular consequences.

References

Spectroscopic Profile of 2-(2-Bromo-4-nitrophenyl)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic analysis of 2-(2-Bromo-4-nitrophenyl)acetic acid (CAS No. 66949-40-4), a key intermediate in various synthetic applications. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document serves as a predictive and comparative guide. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with its structural isomers and related analogues, we can construct a reliable and scientifically-grounded spectroscopic profile. This approach is crucial for researchers in compound verification, quality control, and reaction monitoring.

Molecular Structure and Spectroscopic Implications

The structure of this compound, presented below, dictates its spectroscopic characteristics. The key features are:

  • A trisubstituted benzene ring with a bromine atom, a nitro group, and an acetic acid moiety.

  • The substituents create a specific electronic environment, influencing the chemical shifts of the aromatic protons and carbons.

  • The methylene (-CH₂) and carboxylic acid (-COOH) groups will produce characteristic signals in both NMR and IR spectra.

  • The bromine atom introduces a distinctive isotopic pattern in mass spectrometry.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the nitro group and the bromine atom will significantly deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH> 10.0Broad Singlet (br s)N/AThe acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal.
Ar-H (H3)~8.40Doublet (d)J ≈ 2.0This proton is ortho to the nitro group and meta to the bromine, experiencing strong deshielding. It is coupled only to H5.
Ar-H (H5)~8.15Doublet of Doublets (dd)J ≈ 8.5, 2.0This proton is ortho to the bromine and meta to the nitro group. It is coupled to both H3 and H6.
Ar-H (H6)~7.60Doublet (d)J ≈ 8.5This proton is ortho to the acetic acid group and meta to the nitro group.
CH₂~3.80Singlet (s)N/AThe methylene protons are adjacent to both the aromatic ring and the carbonyl group, resulting in a downfield shift. No adjacent protons to couple with.

Causality: The predicted chemical shifts are based on incremental calculations and comparison with the known spectrum of the isomer, (4-Bromo-2-nitrophenyl)acetic acid, which shows aromatic protons in the 7.5-8.5 ppm range[1]. The relative positions of the substituents in our target molecule (bromine at C2, nitro at C4) will alter the specific splitting patterns and shifts as outlined. The nitro group's strong deshielding effect is most pronounced on the ortho (H3, H5) and para (not present) protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~175Typical chemical shift for a carboxylic acid carbonyl carbon.
C4 (C-NO₂)~148The carbon atom directly attached to the strongly electron-withdrawing nitro group is highly deshielded.
C1 (C-CH₂COOH)~140Aromatic carbon attached to the alkyl group, deshielded.
C2 (C-Br)~122The carbon attached to bromine shows a moderate downfield shift due to electronegativity and heavy atom effects.
C3, C5, C6 (Ar-C-H)125 - 135These carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents.
CH₂~40Aliphatic carbon adjacent to a carbonyl and an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Vibration TypeRationale and Comparative Insights
O-H (Carboxylic Acid)3300 - 2500 (broad)O-H stretchThe broadness is due to hydrogen bonding between carboxylic acid dimers.
C-H (Aromatic)3100 - 3000C-H stretchCharacteristic for sp² C-H bonds.
C=O (Carboxylic Acid)~1700C=O stretchThis is a strong, sharp absorption. A patent for the isomer (4-Bromo-2-nitrophenyl)acetic acid reports this peak at 1700 cm⁻¹[2].
N=O (Nitro Group)1550 - 1500 (asymmetric)N=O stretchThe nitro group gives two strong, characteristic stretching bands.
N=O (Nitro Group)1370 - 1330 (symmetric)N=O stretchThe second characteristic nitro group absorption.
C-O (Carboxylic Acid)1300 - 1200C-O stretchCoupled with O-H in-plane bending.

Experimental Insight: The presence of a very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ obscuring the C-H stretches, coupled with a strong, sharp peak around 1700 cm⁻¹, is a definitive indicator of a carboxylic acid functional group in the solid or liquid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Weight : The monoisotopic mass of C₈H₆BrNO₄ is 258.9480 Da[3].

Predicted Data Table 4: Key Predicted m/z Peaks for this compound [3]

IonPredicted m/zInterpretation
[M]⁺258.9475 / 260.9455The molecular ion peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M/M+2 isotopic pattern of nearly equal intensity.
[M-H]⁻257.9408 / 259.9388The deprotonated molecule, commonly observed in negative ion mode ESI-MS.
[M+H]⁺259.9553 / 261.9533The protonated molecule, common in positive ion mode ESI-MS.
[M+Na]⁺281.9373 / 283.9353The sodium adduct, frequently observed in ESI-MS.
[M-COOH]⁺213.9615 / 215.9595A common fragmentation pathway is the loss of the carboxylic acid group (45 Da), known as decarboxylation.

Trustworthiness through Isotopic Patterns: The most self-validating feature in the mass spectrum will be the isotopic signature of bromine. Observing a pair of peaks separated by 2 m/z units with roughly equal intensity is a very strong confirmation that a single bromine atom is present in the ion.

G M [C₈H₆BrNO₄]⁺ m/z ≈ 259/261 Frag1 [C₇H₅BrNO₂]⁺ m/z ≈ 214/216 M->Frag1 - COOH (45 Da)

Figure 2. Primary fragmentation pathway via decarboxylation.

Experimental Protocols

To acquire the data discussed, standardized protocols should be followed. These methodologies are designed to be self-validating systems, ensuring data reproducibility and accuracy.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. A longer acquisition time (e.g., hundreds to thousands of scans) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Acquire_H1 ¹H NMR Scan (16-32 scans) Add_TMS->Acquire_H1 Acquire_C13 ¹³C NMR Scan (>256 scans) Add_TMS->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Correction Phase & Baseline Correction FT->Correction Calibrate Calibrate to TMS Correction->Calibrate Final Spectrum Final Spectrum Calibrate->Final Spectrum

Figure 3. Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol
  • Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan : Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The software automatically performs the background subtraction.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation : Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Acquisition : Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to observe different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Data Analysis : Analyze the resulting spectrum for the molecular ion peaks and their characteristic bromine isotopic patterns.

Conclusion

While direct experimental spectra for this compound are not readily found in published literature, a robust and reliable spectroscopic profile can be constructed through predictive methods and comparative analysis with its isomers. The expected ¹H and ¹³C NMR, IR, and MS data presented in this guide provide a strong foundation for researchers to identify and characterize this compound. The key identifying features will be the specific pattern of the three aromatic protons in the ¹H NMR, the strong carboxylic acid and nitro group absorptions in the IR, and the definitive M/M+2 isotopic pattern in the mass spectrum.

References

"2-(2-Bromo-4-nitrophenyl)acetic acid" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Bromo-4-nitrophenyl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound (CAS No. 66949-40-4), a key intermediate in organic and pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven methodologies. We will explore the compound's solubility profile in various solvent systems and delve into its stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. All protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[1][2] Understanding its fundamental physicochemical properties is a critical first step in its application for research and development.

A precise understanding of solubility is paramount for designing reaction conditions, developing formulations, and performing purification. Similarly, knowledge of its chemical stability and degradation pathways is essential for establishing appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 66949-40-4[5]
Molecular Formula C₈H₆BrNO₄[5][6]
Molecular Weight 260.04 g/mol [5][6]
IUPAC Name This compound[5]
Appearance Off-white to pale yellow solid[1] (isomer data)
Melting Point 156-160 °C[7][8][9] (isomer data)
pKa 3.81 ± 0.10 (Predicted)[9] (isomer data)
XLogP3 1.9 (Predicted)[7] (isomer data)

Note: Some experimental data in the public domain pertains to the isomer 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3). Due to structural similarity, these values are included as close estimates but should be experimentally verified for the specific 2-bromo-4-nitro isomer.

Solubility Profile: A Methodical Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate dictates its behavior in various media, from reaction solvents to physiological environments. The presence of a polar carboxylic acid group and a largely nonpolar substituted benzene ring gives this compound a solubility profile that is highly dependent on the solvent's polarity and pH.

Expected Solubility
  • Aqueous Solubility : The compound is expected to have low solubility in neutral water due to the hydrophobic phenyl ring.[10] As a carboxylic acid, its solubility is predicted to increase significantly in alkaline aqueous solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), it will remain in its less soluble, protonated form.

  • Organic Solubility : It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group. Solubility is expected to be lower in nonpolar solvents like hexanes or toluene.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility. The core principle is to saturate a solvent with the compound over a defined period, then quantify the dissolved concentration.

Rationale for Experimental Design:

  • Equilibrium Time: A 24-to-72-hour agitation period is chosen to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity, allowing for accurate measurement of the analyte in the presence of potential minor impurities.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to several vials, ensuring a significant amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired test solvent (e.g., Water, pH 3.0 buffer, pH 7.4 buffer, Methanol, Acetonitrile) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all particulate matter. The choice of filter material should be validated to ensure no compound adsorption.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound.

Table 2: Predicted Solubility Classification

Solvent SystemPredicted SolubilityRationale
Water (pH 7.0)Slightly SolublePredominantly in protonated acid form.[10]
0.1 M NaOH (aq)SolubleFormation of the highly soluble sodium carboxylate salt.
0.1 M HCl (aq)Poorly SolubleCommon ion effect and suppression of carboxylate formation.
MethanolSolublePolar protic solvent, capable of H-bonding.
AcetonitrileModerately SolublePolar aprotic solvent.
DichloromethaneSlightly SolubleMedium polarity, less effective at solvating the carboxylic acid.
HexaneInsolubleNonpolar solvent, unable to solvate the polar functional groups.
Visualization: Solubility Workflow

The following diagram outlines the logical flow of the experimental solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess compound prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant T (24-72 hours) prep2->equil1 sample1 Settle suspension equil1->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify via HPLC-UV sample3->sample4 result Determine Solubility (mg/mL) sample4->result

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability and Forced Degradation

Forced degradation (or stress testing) is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[3][4] These studies provide invaluable insights into the intrinsic stability of the molecule and help in the development of stability-indicating methods.[11][12]

Overview of Stress Conditions

The standard stress conditions applied in forced degradation studies are hydrolysis, oxidation, photolysis, and thermal stress.[4][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed and can be adequately characterized.[12]

Experimental Protocol: Forced Degradation Study

Rationale for Experimental Design:

  • Stress Levels: The conditions (reagent concentration, temperature, duration) are chosen to induce detectable degradation without forcing unrealistic reaction pathways.

  • Mass Balance: A key aspect of a successful study is achieving mass balance, where the sum of the assay of the parent compound and the impurities (degradants) is close to 100% of the initial concentration. This ensures all significant degradants have been detected.[3]

  • Chromatographic Specificity: The analytical method (typically HPLC) must be able to separate all degradation products from the parent peak and from each other, demonstrating the method is "stability-indicating."

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified time. Cool, neutralize with 0.1 M HCl, and dilute for analysis. Expected Reaction: The acidic proton will be removed, but the phenylacetic acid moiety is generally stable to hydrolysis. Degradation might occur at the nitro or bromo positions under harsh conditions.

  • Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time. Dilute for analysis. Expected Reaction: The benzylic position (the -CH₂- group) is susceptible to oxidation.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a set period. Also, expose the stock solution to heat as described in the acid hydrolysis step (in a neutral solution).

  • Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/DAD or LC-MS method. Peak purity analysis of the parent peak is essential.

Potential Degradation Pathways

The structure of this compound suggests several potential points of chemical instability under stress conditions:

  • Reduction of Nitro Group: Under certain reductive or photolytic conditions, the nitro group (-NO₂) could be reduced to a nitroso (-NO) or an amino (-NH₂) group.

  • Oxidation of Benzylic Carbon: The methylene bridge is a potential site for oxidative attack, which could lead to the formation of a ketone or other related species.

  • Decarboxylation: While generally requiring high heat, thermal stress could potentially lead to decarboxylation.

  • Nucleophilic Aromatic Substitution: Under harsh basic conditions, the bromine or nitro groups, which are activating substituents, could be susceptible to nucleophilic substitution.

Visualization: Forced Degradation Workflow & Pathways

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (ICH Q1A/Q1B) cluster_pathways Potential Degradation Pathways start Drug Substance (1 mg/mL Solution) acid Acidic (0.1M HCl, Heat) start->acid base Basic (0.1M NaOH, RT/Heat) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Light Box) start->photo thermal Thermal (80°C, Solution/Solid) start->thermal analysis Analyze all samples via Stability-Indicating HPLC-MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis parent Parent Compound analysis->parent Assess Purity & Mass Balance p1 Oxidized Product (Benzylic Ketone) parent->p1 Oxidation p2 Reduced Product (Amino derivative) parent->p2 Reduction/ Photolysis p3 Substituted Product parent->p3 High pH/ Heat

Caption: Forced degradation workflow and potential degradation routes.

Recommended Storage and Handling

Based on the compound's chemical nature and general stability principles for related molecules, the following storage and handling procedures are recommended to ensure its integrity:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the risk of any potential thermal degradation.[1]

  • Light: Store in light-resistant containers to protect against potential photolytic degradation.

  • Atmosphere: Keep containers tightly sealed to protect from moisture and atmospheric contaminants. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for high-purity reference standards.

  • pH: Avoid prolonged storage in highly basic or acidic aqueous solutions, as these conditions are most likely to promote hydrolysis or other degradation reactions.

Conclusion

This compound is a compound with moderate stability, characteristic of many substituted phenylacetic acids used in synthesis. Its solubility is highly dependent on the pH and polarity of the solvent system. While generally stable under ambient, dry, and dark conditions, it is susceptible to degradation under forced conditions of heat, strong base, oxidation, and light. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to handle, store, and analyze this compound effectively, ensuring the integrity and success of their scientific endeavors. A thorough, experimentally-driven evaluation as described herein is essential for any application in a regulated research or development environment.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel chemical entities with therapeutic potential. Within this landscape, substituted phenylacetic acid derivatives represent a privileged scaffold, known to interact with a diverse array of biological targets. This guide focuses on a specific, yet under-explored molecule: 2-(2-Bromo-4-nitrophenyl)acetic acid. By dissecting its structural components—the phenylacetic acid core, the bromine substituent, and the nitro group—we can extrapolate and propose a series of potential biological activities. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not just hypotheses, but detailed, actionable experimental protocols to rigorously investigate the therapeutic promise of this compound. Our approach is grounded in scientific integrity, with each proposed step designed to be self-validating and supported by established methodologies.

Molecular Profile of this compound

This compound is an organic compound with the chemical formula C₈H₆BrNO₄.[1] Its structure is characterized by a phenylacetic acid backbone, which is known to be a key feature in various biologically active molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs) and plant auxins.[2][3][4] The phenyl ring is substituted with a bromine atom at the ortho-position and a nitro group at the para-position relative to the acetic acid moiety. These substitutions are critical as they modulate the electronic and steric properties of the molecule, thereby influencing its potential biological interactions.

PropertyValueSource
Molecular FormulaC₈H₆BrNO₄PubChem CID 12404388[1]
Molecular Weight260.04 g/mol Smolecule[5]
IUPAC NameThis compoundPubChem CID 12404388[1]

The presence of the electron-withdrawing nitro group and the halogen bromine atom can significantly impact the compound's acidity, lipophilicity, and metabolic stability, all of which are pivotal in determining its pharmacokinetic and pharmacodynamic profile.[6][7]

Postulated Biological Activities and Investigative Frameworks

The unique combination of a phenylacetic acid scaffold with bromo and nitro substituents suggests several avenues for biological activity. Below, we explore these hypotheses and provide detailed experimental workflows for their validation.

Antimicrobial Activity

Hypothesis: The presence of the nitroaromatic group, a known pharmacophore in several antimicrobial agents, coupled with the lipophilicity-enhancing bromine atom, suggests that this compound may possess antimicrobial properties.[6][7][8] Phenylacetic acid itself has been shown to exhibit antimicrobial effects.[3][9]

Experimental Workflow: Antimicrobial Susceptibility Testing

This workflow outlines the initial screening of the compound's antimicrobial efficacy.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Solubilization (DMSO) MIC_Assay Broth Microdilution Assay (96-well plates) Compound_Prep->MIC_Assay Strain_Prep Bacterial & Fungal Strain Culture Strain_Prep->MIC_Assay MBC_MFC_Assay Determination of MBC/MFC MIC_Assay->MBC_MFC_Assay Data_Collection Optical Density Measurement (Spectrophotometer) MIC_Assay->Data_Collection Data_Analysis MIC & MBC/MFC Calculation MBC_MFC_Assay->Data_Analysis Data_Collection->Data_Analysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol:

  • Strain Selection: A panel of clinically relevant microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serial dilutions should be made in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism as per CLSI guidelines.

  • Incubation: Inoculate the microtiter plates with the microbial suspension and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine if the compound is microbicidal or microbistatic, an aliquot from the wells showing no growth in the MIC assay is plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Anticancer Activity

Hypothesis: Nitroaromatic compounds have been investigated for their anticancer properties, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors.[6][7] The phenylacetic acid scaffold is also present in some anticancer agents. Therefore, this compound is a candidate for evaluation as a potential anticancer agent.

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Induction

This workflow describes the initial assessment of the compound's effect on cancer cell viability and its ability to induce programmed cell death.

Anticancer_Workflow cluster_cell_culture Cell Culture cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay Cell_Lines Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) Compound_Treatment Compound Treatment (Dose-Response) Cell_Lines->Compound_Treatment MTT_Assay MTT Assay (24, 48, 72 hours) Compound_Treatment->MTT_Assay Annexin_V_PI Annexin V/PI Staining Compound_Treatment->Annexin_V_PI IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Flow_Cytometry Flow Cytometry Analysis Annexin_V_PI->Flow_Cytometry

Caption: Workflow for In Vitro Anticancer Evaluation.

Detailed Protocol:

  • Cell Line Selection: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used. A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

  • Cell Viability Assay (MTT):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT reagent and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its IC₅₀ concentration for a predetermined time.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity

Hypothesis: Many phenylacetic acid derivatives are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The substituents on the phenyl ring can influence the potency and selectivity of COX inhibition. Thus, this compound warrants investigation for its potential anti-inflammatory effects.

Experimental Workflow: In Vitro Anti-inflammatory Assays

This workflow details the investigation of the compound's ability to inhibit key inflammatory mediators.

Anti_inflammatory_Workflow cluster_enzyme_assay Enzyme Inhibition cluster_cellular_assay Cell-Based Assay COX_Assay COX-1/COX-2 Inhibition Assay (Colorimetric or Fluorometric) Macrophage_Culture Macrophage Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Macrophage_Culture->LPS_Stimulation Compound_Incubation Compound Incubation LPS_Stimulation->Compound_Incubation NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Compound_Incubation->NO_Measurement Cytokine_Analysis Cytokine Analysis (ELISA) (TNF-α, IL-6) Compound_Incubation->Cytokine_Analysis

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Detailed Protocol:

  • COX Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate the respective enzymes with arachidonic acid and varying concentrations of the test compound.

    • Measure the production of prostaglandin G₂ (PGG₂) via a colorimetric or fluorometric method.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

  • Inhibition of Nitric Oxide (NO) Production in Macrophages:

    • Culture murine macrophage cells (e.g., RAW 264.7) and pre-treat with different concentrations of the compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

    • After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Inhibition of Pro-inflammatory Cytokine Production:

    • Using the same experimental setup as the NO assay, collect the cell culture supernatants.

    • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Concluding Remarks and Future Directions

This compound presents a compelling case for further biological investigation. Its structural motifs are associated with a range of pharmacological activities, making it a promising candidate for screening in antimicrobial, anticancer, and anti-inflammatory assays. The experimental frameworks provided in this guide offer a systematic and robust approach to elucidating the therapeutic potential of this molecule. Positive results from these initial in vitro studies would warrant progression to more complex investigations, including mechanism of action studies, in vivo efficacy models, and preliminary toxicological assessments. The journey from a chemical entity to a therapeutic agent is long and arduous, but it begins with rigorous and well-designed foundational research as outlined herein.

References

An In-depth Technical Guide to 2-(2-Bromo-4-nitrophenyl)acetic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-bromo-4-nitrophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will delve into its chemical properties, explore the historical development of its synthesis, detail established synthetic protocols with mechanistic insights, and discuss its significant applications in modern drug development and other chemical industries. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep, practical understanding of this important molecule.

Introduction and Significance

This compound, with the CAS number 6127-11-3, is a substituted phenylacetic acid derivative.[1][2] Its molecular structure, featuring a bromine atom and a nitro group on the phenyl ring, imparts unique reactivity that makes it a valuable building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures.

The primary significance of this compound lies in its role as a crucial intermediate in the production of atypical antipsychotic drugs, such as Ziprasidone.[3] Beyond this, it finds applications in the synthesis of other biologically active molecules, including those with potential use in agrochemicals and dyes.[3][4] The strategic placement of the bromo and nitro substituents on the phenylacetic acid backbone provides a versatile platform for medicinal chemists and process development scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

PropertyValueSource
Molecular Formula C8H6BrNO4[2]
Molecular Weight 260.04 g/mol [2]
CAS Number 6127-11-3[2]
Appearance White to pale yellow solid[1]
Melting Point 156-160 °C[2]
Boiling Point 392.0 ± 27.0 °C at 760 mmHg (Predicted)[2]
Density 1.794 g/cm³ (Predicted)[2]
pKa Not available in search results
Solubility Soluble in many organic solvents
InChIKey LBZPHZBNFDOCCR-UHFFFAOYSA-N[2]

Discovery and History of Synthesis

While a singular "discovery" of this compound is not prominently documented in readily available historical records, its history is intrinsically linked to the advancement of synthetic methodologies for substituted phenylacetic acids. The emergence of this compound in the scientific literature coincides with the growing demand for complex intermediates in the pharmaceutical and chemical industries. Early synthetic efforts likely focused on multi-step sequences involving the nitration and bromination of commercially available starting materials.

Over time, more refined and efficient synthetic routes have been developed, driven by the need for higher yields, improved purity, and more environmentally benign processes, particularly for industrial-scale production. The evolution of its synthesis reflects a broader trend in organic chemistry towards more strategic and atom-economical approaches.

Synthetic Methodologies

Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods often start from readily available precursors and involve key transformations such as nitration, bromination, cyanation, and hydrolysis.

Synthesis from 4-Bromotoluene

One of the common strategies involves a multi-step synthesis starting from 4-bromotoluene. This approach leverages well-established aromatic substitution reactions.

G A 4-Bromotoluene B 4-Bromo-2-nitrotoluene A->B Mixed Acid Nitration (HNO3, H2SO4) C 2-Bromo-4-nitrobenzyl bromide B->C Radical Bromination (NBS, Initiator) D 2-(2-Bromo-4-nitrophenyl)acetonitrile C->D Cyanation (NaCN) E This compound D->E Acid or Base Hydrolysis

Figure 1: Synthetic pathway from 4-Bromotoluene.

Causality Behind Experimental Choices:

  • Nitration of 4-Bromotoluene: The nitration is performed first to install the nitro group. The bromo and methyl groups are both ortho, para-directing. Nitration of 4-bromotoluene will primarily yield 4-bromo-2-nitrotoluene and 4-bromo-3-nitrotoluene. The desired 2-nitro isomer is then separated.

  • Radical Bromination: The subsequent benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator selectively introduces a bromine atom at the methyl group, forming the benzyl bromide intermediate. This reaction is favored at the benzylic position due to the stability of the resulting benzylic radical.

  • Cyanation: The benzyl bromide is then converted to the corresponding nitrile through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide. This step is crucial for introducing the second carbon atom of the acetic acid side chain.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of 2-(2-Bromo-4-nitrophenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-(2-bromo-4-nitrophenyl)acetonitrile.

  • Addition of Acid: Add a solution of concentrated sulfuric acid in water.

  • Heating: Heat the mixture to reflux for a specified period, monitoring the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice water.

  • Isolation: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system.

Synthesis from 4-Substituted Halobenzene

An alternative approach, outlined in a Chinese patent, starts from a 4-substituted halobenzene.[1] This method avoids the use of highly toxic sodium cyanide.

G A 4-Bromochlorobenzene B 1-Bromo-2-chloro-5-nitrobenzene A->B Nitration (HNO3, H2SO4) C 2-(2-Bromo-4-nitrophenyl)malononitrile derivative B->C Substitution with Malononitrile (or ethyl cyanoacetate) D 2-(2-Bromo-4-nitrophenyl)acetonitrile C->D Decarboxylation/Hydrolysis E This compound D->E Hydrolysis

Figure 2: Synthesis from a 4-substituted halobenzene.

Causality Behind Experimental Choices:

  • Nitration: The starting 4-substituted halobenzene is nitrated to introduce the nitro group.

  • Nucleophilic Aromatic Substitution: The resulting nitro-activated halobenzene undergoes a nucleophilic aromatic substitution reaction with a carbanion derived from malononitrile or ethyl cyanoacetate. The strong electron-withdrawing nitro group facilitates this substitution.

  • Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated to yield the 2-(2-bromo-4-nitrophenyl)acetonitrile.

  • Final Hydrolysis: The nitrile is then hydrolyzed to the desired carboxylic acid as described in the previous method.

Synthesis via the Willgerodt-Kindler Reaction: A Conceptual Approach

While not directly reported for this compound in the provided search results, the Willgerodt-Kindler reaction is a powerful tool for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[5][6][7] A hypothetical application of this reaction to a suitable precursor is worth considering for its novelty and potential advantages.

The reaction typically involves heating an aryl ketone with a secondary amine (like morpholine) and elemental sulfur.[8] The carbonyl group migrates to the end of the alkyl chain, and the terminal methyl group is oxidized.

Hypothetical Precursor: 2-Bromo-4-nitroacetophenone.

G A 2-Bromo-4-nitroacetophenone B Thioamide Intermediate A->B Willgerodt-Kindler Reaction (Morpholine, Sulfur) C This compound B->C Hydrolysis

Figure 3: Conceptual Willgerodt-Kindler approach.

Mechanistic Insight: The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the formation of an enamine, followed by reaction with sulfur to form a thioamide. A series of rearrangements then leads to the migration of the functional group.[5][6]

Advantages of this conceptual approach could include:

  • Fewer Steps: Potentially a more convergent synthesis.

  • Avoidance of Toxic Reagents: Circumvents the use of cyanide.

Further research would be required to optimize the reaction conditions for this specific substrate.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. While detailed spectra were not available in the search results, typical chemical shifts in ¹H NMR spectroscopy can be predicted.

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methylene (-CH₂-) protons of the acetic acid group. The aromatic protons would appear as a set of multiplets in the aromatic region of the spectrum, with their coupling patterns and chemical shifts influenced by the bromo and nitro substituents. The carboxylic acid proton would appear as a broad singlet, which is often exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as bands corresponding to the C-Br and N-O stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Applications in Research and Industry

As previously mentioned, the primary application of this compound is as a key starting material in the synthesis of pharmaceuticals.[4] Its role in the synthesis of Ziprasidone highlights its importance in the development of treatments for central nervous system disorders.[3]

Furthermore, its utility extends to the agrochemical industry, where it can be used to synthesize novel pesticides and herbicides.[4] The presence of the halogen and nitro groups can contribute to the biological activity of the final products. Researchers in medicinal chemistry and materials science also utilize this compound as a versatile building block for creating new molecules with desired properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While its "discovery" is not marked by a single event, the development of various synthetic routes to this compound showcases the ingenuity of organic chemists in creating complex molecules efficiently and safely. A thorough understanding of its synthesis, properties, and applications is crucial for scientists and researchers working in related fields. Future research may focus on developing even more sustainable and efficient synthetic methods, potentially exploring catalytic or flow chemistry approaches.

References

Theoretical Exploration of 2-(2-Bromo-4-nitrophenyl)acetic acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical examination of 2-(2-Bromo-4-nitrophenyl)acetic acid, a molecule of interest in synthetic chemistry and potential drug discovery. By integrating established computational methodologies with insights from structurally related compounds, this document aims to elucidate the molecule's structural, electronic, and reactive properties, offering a foundational resource for researchers in the field.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] The introduction of various substituents onto the phenyl ring dramatically alters the molecule's physicochemical properties, influencing its reactivity, conformational preferences, and biological activity. The subject of this guide, this compound, presents a unique combination of an ortho-bromo substituent and a para-nitro group, both of which are expected to significantly impact its electronic and steric characteristics. Understanding these effects at a molecular level is paramount for its effective utilization in synthetic strategies and for predicting its behavior in biological systems.

Derivatives of nitrophenylacetic acids, for instance, are known precursors in the synthesis of various heterocyclic compounds, some of which exhibit potential as enzyme inhibitors and anticancer agents.[3] Furthermore, nitrophenylacetic acid derivatives have found applications as herbicides.[3] The presence of a bromine atom introduces another layer of complexity and potential for specific interactions, such as halogen bonding, which is increasingly recognized for its role in molecular recognition and drug design.

This guide will delve into the theoretical underpinnings of this compound, providing a robust framework for its further experimental investigation and application.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C8H6BrNO4.[4] Its structure consists of a phenylacetic acid backbone with a bromine atom at the ortho-position and a nitro group at the para-position relative to the acetic acid moiety.

PropertyValueSource
CAS Number 66949-40-4[4]
Molecular Formula C8H6BrNO4[4]
Molecular Weight 260.04 g/mol [4]
IUPAC Name This compound[4]
SMILES O=C(O)CC1=CC=C(--INVALID-LINK--[O-])C=C1Br[4]
Predicted XlogP 1.9[5]

Synthesis and Characterization: An Overview

A general methodology for the synthesis of 2-nitro-4-substituted phenylacetic acids involves the nitration of a 4-substituted halobenzene, followed by substitution with a cyanoacetate derivative and subsequent hydrolysis to the carboxylic acid.[6]

Illustrative Synthetic Workflow:

Synthesis_Workflow Start 4-Bromotoluene Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 4-Bromo-2-nitrotoluene Nitration->Intermediate1 SideChain_Intro Side-chain Introduction (e.g., via cyanidation and hydrolysis) Intermediate1->SideChain_Intro Final_Product 2-(4-Bromo-2-nitrophenyl)acetic acid SideChain_Intro->Final_Product Computational_Workflow Start Initial Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-31G**) Start->Optimization Frequency Vibrational Frequency Analysis Optimization->Frequency Electronic Electronic Properties Calculation (HOMO, LUMO, DOS) Optimization->Electronic Spectra Spectra Prediction (IR, NMR) Optimization->Spectra Output Analysis of Results Frequency->Output Electronic->Output Spectra->Output

References

Methodological & Application

The Synthetic Versatility of 2-(2-Bromo-4-nitrophenyl)acetic Acid: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(2-Bromo-4-nitrophenyl)acetic acid stands out as a versatile intermediate, particularly in the synthesis of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a nitro group on a phenylacetic acid scaffold, offers a rich platform for a variety of chemical transformations. The presence of both electron-withdrawing groups (bromo and nitro) and a reactive carboxylic acid moiety makes it a valuable precursor for constructing fused ring systems.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆BrNO₄[3]
Molecular Weight 260.04 g/mol [3]
Appearance Off-white to pale yellow solid-
Melting Point 156-160 °C-
Solubility Soluble in many organic solvents-
CAS Number 66949-40-4[4]

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Core Applications in Organic Synthesis

The strategic positioning of the bromo, nitro, and acetic acid functionalities on the phenyl ring makes this compound a powerful precursor for two key classes of reactions: intramolecular Friedel-Crafts acylation and reductive cyclization. These transformations provide efficient routes to important heterocyclic and polycyclic scaffolds.

Intramolecular Friedel-Crafts Acylation: Synthesis of Tetralone Derivatives

The presence of the carboxylic acid and the activated aromatic ring allows for intramolecular Friedel-Crafts acylation, a powerful method for the construction of fused ring systems.[6] In this reaction, the carboxylic acid is converted in situ to a more reactive acylating agent (e.g., an acylium ion) which then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenyl ring to form a new six-membered ring, yielding a tetralone derivative.

Mechanism of Intramolecular Friedel-Crafts Acylation:

The reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent.[7] The mechanism involves the protonation of the carboxylic acid by PPA, followed by the loss of water to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the pi-electrons of the aromatic ring in an intramolecular fashion, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the cyclized tetralone product.

G cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization start This compound protonation Protonation of Carbonyl Oxygen start->protonation PPA (H+) loss_of_water Loss of Water protonation->loss_of_water acylium_ion Acylium Ion (Electrophile) loss_of_water->acylium_ion attack Intramolecular Electrophilic Attack acylium_ion->attack sigma_complex Sigma Complex (Resonance Stabilized) attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation -H+ product 6-Bromo-8-nitro-3,4-dihydronaphthalen-1(2H)-one deprotonation->product

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 6-Bromo-8-nitro-3,4-dihydronaphthalen-1(2H)-one

This protocol provides a detailed procedure for the intramolecular Friedel-Crafts acylation of this compound to yield 6-Bromo-8-nitro-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate for further synthetic transformations.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, place this compound (1.0 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (10-20 wt eq.) to the flask. The mixture will be viscous.

  • Heating: Heat the reaction mixture with stirring to 80-100 °C. The optimal temperature may need to be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 6-Bromo-8-nitro-3,4-dihydronaphthalen-1(2H)-one can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Reductive Cyclization: A Route to Substituted Indolinones (Lactams)

The presence of the nitro group ortho to the acetic acid side chain provides an ideal structural motif for reductive cyclization to form a five-membered lactam ring, a core structure in many biologically active molecules.[8] This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack on the carboxylic acid (or its activated form) to form the indolinone.

Mechanism of Reductive Cyclization:

The reaction is initiated by the reduction of the nitro group. A variety of reducing agents can be employed, with catalytic transfer hydrogenation using formic acid as the hydrogen source being a mild and efficient method.[9][10] The in situ generated amine is a potent nucleophile. The intramolecular cyclization can then proceed, often with acid or base catalysis, to form the thermodynamically stable five-membered lactam ring.

G cluster_0 Reduction of Nitro Group cluster_1 Intramolecular Cyclization (Lactamization) start This compound reduction Reduction start->reduction Reducing Agent (e.g., Fe/AcOH) amine_intermediate 2-Amino-phenylacetic acid derivative reduction->amine_intermediate activation Carboxylic Acid Activation (optional) amine_intermediate->activation cyclization Intramolecular Nucleophilic Attack activation->cyclization tetrahedral_intermediate Tetrahedral Intermediate cyclization->tetrahedral_intermediate elimination Elimination of Water tetrahedral_intermediate->elimination product 5-Bromo-7-nitroindolin-2-one elimination->product

Caption: Mechanism of Reductive Cyclization to form an Indolinone.

Experimental Protocol: Synthesis of 5-Bromo-7-nitroindolin-2-one

This protocol outlines the reductive cyclization of this compound to afford 5-Bromo-7-nitroindolin-2-one, a key scaffold in medicinal chemistry.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Celite® or other filter aid

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 1:1 ratio).

  • Addition of Reducing Agent: Add iron powder (3-5 eq) portion-wise to the stirred suspension. The addition may be exothermic, so control the rate to maintain a gentle reflux.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of time (typically 1-4 hours), monitoring the reaction by TLC until the starting material is consumed.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 5-Bromo-7-nitroindolin-2-one can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique array of functional groups allows for the efficient construction of complex polycyclic and heterocyclic systems through key transformations such as intramolecular Friedel-Crafts acylation and reductive cyclization. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the application of this reagent in the synthesis of novel compounds with potential applications in drug discovery and materials science. As with any chemical process, careful optimization of reaction conditions is encouraged to achieve the best possible outcomes for specific substrates and research goals.

References

Introduction: Unlocking Heterocyclic Diversity from a Single Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-(2-Bromo-4-nitrophenyl)acetic Acid as a Versatile Precursor for Heterocyclic Scaffolds

In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic frameworks is paramount. The strategic design of starting materials—or "building blocks"—that possess multiple, orthogonally reactive functional groups is a key enabler of synthetic innovation. This compound is an exemplary scaffold, offering chemists a powerful and versatile entry point into a diverse array of privileged heterocyclic systems.

This molecule, characterized by the presence of an aryl bromide, a nitro group, and a carboxylic acid moiety, is not merely a passive substrate. Instead, it is an active participant in a range of chemical transformations, where each functional group can be selectively addressed to steer the synthetic outcome. The aryl bromide serves as a robust handle for palladium-catalyzed carbon-carbon and carbon-heteroatom bond formations, while the nitro group is a masked amine, readily revealed through reduction to participate in cyclization cascades. The acetic acid side chain provides the necessary atoms to complete the formation of fused ring systems.

This technical guide moves beyond a simple recitation of facts, offering in-depth application notes and detailed, field-proven protocols for leveraging this compound in the synthesis of high-value heterocycles, primarily focusing on oxindoles and quinolinones. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

Physicochemical Properties and Strategic Reactivity

Before delving into specific applications, it is crucial to understand the inherent chemical properties and reactivity profile of the title compound.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 66949-40-4[1]
Molecular Formula C₈H₆BrNO₄[1][2]
Molecular Weight 260.04 g/mol [1]
Appearance Yellow to Pale Brown Crystalline Powder[3]
SMILES O=C(O)CC1=CC=C(--INVALID-LINK--[O-])C=C1Br[1]

The synthetic utility of this building block arises from the distinct reactivity of its three key functional groups:

  • The Aryl Bromide (C-Br bond): This is the premier site for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the acetic acid side chain is geometrically perfect for intramolecular cyclizations, which are entropically favored. Palladium-catalyzed processes, such as intramolecular Heck, Suzuki, or Buchwald-Hartwig-type arylations, are the most common strategies to exploit this site for ring formation.[4][5][6] The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions.[7][8]

  • The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be selectively reduced to a primary amine (-NH₂).[3][9] This transformation is fundamental for the synthesis of nitrogen-containing heterocycles. Common reducing agents include tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd), or zinc dust in acidic media.[3][9][10] The resulting aniline is a potent nucleophile, poised to react intramolecularly with the acetic acid moiety (or a derivative thereof) to form lactams.

  • The Acetic Acid Moiety (-CH₂COOH): This functional group serves a dual purpose. The carboxylic acid can be activated (e.g., converted to an acid chloride, ester, or amide) to modulate its reactivity. The adjacent methylene (-CH₂-) protons are acidic and can be deprotonated under appropriate basic conditions to form an enolate, which can then act as a nucleophile in cyclization reactions.

Application I: Palladium-Catalyzed Synthesis of 6-Bromo-4-nitrooxindoles

The oxindole scaffold is a core structure in numerous pharmaceuticals and natural products. Its synthesis via intramolecular C-C bond formation is a robust and widely adopted strategy. This compound is an ideal precursor for constructing substituted oxindoles through a two-step sequence involving amidation followed by palladium-catalyzed cyclization.[4][5]

Synthetic Workflow & Underlying Mechanism

The overall transformation involves first coupling the carboxylic acid with a primary or secondary amine to form an intermediate N-substituted amide. This intermediate is then subjected to a palladium catalyst, a suitable ligand, and a base to effect an intramolecular α-arylation, forming the five-membered oxindole ring.

The catalytic cycle for the key cyclization step is a classic example of palladium-mediated C-C bond formation.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the amide substrate, forming a Pd(II) intermediate. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands.[6]

  • Deprotonation/Enolate Formation: A base deprotonates the α-carbon of the amide, generating an enolate.

  • Reductive Elimination: The enolate displaces the bromide from the palladium center, and the metal reductively eliminates to form the new C-C bond of the oxindole ring, regenerating the Pd(0) catalyst. Bulky ligands are known to accelerate this final step.[6]

G cluster_workflow Oxindole Synthesis Workflow cluster_catalyst Palladium Catalytic Cycle A 2-(2-Bromo-4-nitrophenyl) acetic acid B Amide Intermediate (N-Aryl-2-(2-bromo-4-nitrophenyl)acetamide) A->B Amidation (e.g., R-NH₂, EDC, HOBt) C 6-Bromo-4-nitrooxindole Product B->C Pd-Catalyzed Intramolecular α-Arylation (Pd(OAc)₂, Ligand, Base) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Pd(II)) Pd0->OxAdd Amide Substrate (Ar-Br) Enolate Pd(II)-Enolate Complex OxAdd->Enolate Base (Enolate Formation) Enolate->Pd0 Reductive Elimination (Product Forms)

Caption: Workflow for oxindole synthesis and the associated palladium catalytic cycle.

Experimental Protocol: Synthesis of 6-Bromo-1-phenyl-4-nitro-1,3-dihydro-2H-indol-2-one

Disclaimer: This protocol is a representative example. Researchers should conduct their own risk assessments and optimize conditions as necessary.

Part A: Synthesis of N-phenyl-2-(2-bromo-4-nitrophenyl)acetamide (Amide Intermediate)

  • Reagent Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (2.60 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the solid is dissolved.

  • Amine Addition: Add aniline (0.93 g, 10.0 mmol, 1.0 equiv), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.30 g, 12.0 mmol, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.62 g, 12.0 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield the pure amide.

Part B: Palladium-Catalyzed Intramolecular α-Arylation

  • Reagent Setup: In an oven-dried Schlenk tube, combine the N-phenyl-2-(2-bromo-4-nitrophenyl)acetamide from Part A (3.37 g, 10.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mmol, 5 mol%), and a suitable phosphine ligand such as SPhos or XPhos (1.0 mmol, 10 mol%).

  • Base and Solvent: Add potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 equiv) and anhydrous toluene or dioxane (50 mL).

  • Degassing: Seal the tube and degas the mixture by three cycles of vacuum-backfill with argon.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-bromo-1-phenyl-4-nitro-1,3-dihydro-2H-indol-2-one.

Causality Insight: The use of a bulky, electron-rich phosphine ligand is critical. It increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step, and its steric bulk promotes the final reductive elimination step to release the product and turn over the catalyst.[4][6]

Application II: Reductive Cyclization to 7-Bromo-3,4-dihydroquinolin-2(1H)-ones

The quinoline and quinolinone motifs are prevalent in antibacterial, anticancer, and anti-inflammatory agents.[11][12] A powerful strategy for accessing these scaffolds from this compound involves the reduction of the nitro group followed by an intramolecular lactamization. This sequence elegantly transforms the linear precursor into a bicyclic heterocyclic system.

Synthetic Workflow & Mechanism

This transformation is conceptually straightforward. The nitro group is first reduced to an amine, generating a transient 2-(2-amino-4-bromophenyl)acetic acid intermediate. This intermediate, possessing a nucleophilic amine and an electrophilic carboxylic acid in close proximity, readily undergoes intramolecular condensation (lactamization) to form the stable six-membered lactam ring of the dihydroquinolinone.

G A 2-(2-Bromo-4-nitrophenyl) acetic acid B Transient Intermediate (2-(2-Amino-4-bromophenyl)acetic acid) A->B Reduction of Nitro Group (e.g., SnCl₂·2H₂O, HCl or H₂, Pd/C) C 7-Bromo-3,4-dihydroquinolin-2(1H)-one Product B->C Intramolecular Lactamization (Spontaneous or Heat)

Caption: Reductive cyclization workflow for dihydroquinolinone synthesis.

Experimental Protocol: One-Pot Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

Disclaimer: This protocol involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend this compound (5.20 g, 20.0 mmol, 1.0 equiv) in ethanol (100 mL).

  • Reductant Addition: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 22.56 g, 100 mmol, 5.0 equiv).

  • Reaction: Carefully add concentrated hydrochloric acid (5 mL) dropwise. Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.

  • Work-up and Neutralization: Cool the reaction to room temperature and slowly pour it over crushed ice (approx. 200 g). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (1 x 100 mL) and brine (1 x 100 mL). Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 7-bromo-3,4-dihydroquinolin-2(1H)-one.

Trustworthiness and Validation: The choice of SnCl₂ in acidic media is a classic and reliable method for nitro group reduction.[9] The subsequent lactamization is often spontaneous upon heating or during the basic workup. The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically less polar, product spot. The final product can be validated by standard analytical techniques (¹H NMR, ¹³C NMR, MS). The resulting 7-bromo-dihydroquinolinone is itself a valuable intermediate, ready for further diversification via cross-coupling reactions at the bromine position.[13][14]

Conclusion

This compound is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a reliable and versatile platform for the synthesis of complex and medicinally relevant heterocycles. By understanding the distinct reactivity of the aryl bromide, the nitro group, and the acetic acid side chain, researchers can unlock pathways to diverse scaffolds such as oxindoles and quinolinones. The protocols detailed herein serve as a robust starting point for exploration, empowering scientists in drug development and organic synthesis to efficiently construct novel molecular architectures.

References

Application of "2-(2-Bromo-4-nitrophenyl)acetic acid" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Application Notes & Protocols: A Guide to the Synthesis and Reactivity of 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-(2-Bromo-4-nitrophenyl)acetic acid

This compound, hereafter referred to as BNPAA, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.[1][2][3] Its structure, featuring a phenylacetic acid core substituted with an ortho-bromine atom and a para-nitro group, presents a unique trifecta of reactive sites. This strategic arrangement of functional groups—a nucleophilic-substitution-ready halogen, an reducible nitro group, and a versatile carboxylic acid—renders BNPAA an invaluable intermediate for constructing complex molecular architectures.[4]

In the fields of medicinal chemistry and drug development, BNPAA serves as a key building block for synthesizing heterocyclic scaffolds, such as substituted oxindoles and other nitrogen-containing ring systems, which are prevalent in biologically active molecules.[5][6] Its utility also extends to the production of dyes and agrochemicals, underscoring its versatility as a chemical intermediate.[4][7] This guide provides an in-depth exploration of the primary synthetic routes to BNPAA and details the reaction conditions and reagents for its most critical chemical transformations.

Synthesis of this compound: Key Methodologies

The preparation of BNPAA can be accomplished through several distinct synthetic pathways. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. The most common and well-documented method begins with 4-bromotoluene, proceeding through a multi-step sequence.

Dominant Synthetic Route: From 4-Bromotoluene

This linear synthesis is a robust and frequently cited method for accessing BNPAA. It involves four key transformations: nitration, benzylic bromination, cyanation, and hydrolysis.

cluster_0 Synthesis of this compound A 4-Bromotoluene B 2-Bromo-4-nitrotoluene A->B Nitration (HNO₃, H₂SO₄) C 2-Bromo-1-(bromomethyl)-4-nitrobenzene B->C Benzylic Bromination (NBS, AIBN) D 2-(2-Bromo-4-nitrophenyl)acetonitrile C->D Cyanation (NaCN) E This compound D->E Hydrolysis (H₂SO₄, H₂O)

Caption: Workflow for the synthesis of BNPAA from 4-bromotoluene.

Protocol 1: Synthesis of this compound via the Toluene Route

This protocol synthesizes BNPAA from 4-bromotoluene, a common starting material. The yields are representative and may vary based on specific laboratory conditions.

Step A: Nitration of 4-Bromotoluene

  • Reagents & Setup: To a stirred solution of 4-bromotoluene in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a low temperature (typically below 5 °C).[5]

  • Reaction: Maintain the low temperature and stir for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2-bromo-4-nitrotoluene, will precipitate as a solid. Filter the solid, wash thoroughly with cold water until neutral, and dry.

Step B: Benzylic Bromination

  • Reagents & Setup: Dissolve the 2-bromo-4-nitrotoluene from the previous step in a suitable solvent like carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[5][8]

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) for several hours. The reaction is typically initiated by light. Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-bromo-1-(bromomethyl)-4-nitrobenzene.

Step C: Cyanation

  • Reagents & Setup: Dissolve the benzyl bromide product in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-(2-bromo-4-nitrophenyl)acetonitrile.[5]

Step D: Hydrolysis

  • Reagents & Setup: Add the crude nitrile to an aqueous solution of a strong acid, such as 50% sulfuric acid.[5][9]

  • Reaction: Heat the mixture to reflux for several hours. The nitrile will hydrolyze to the carboxylic acid.[9]

  • Work-up: Cool the reaction mixture, which will cause the product, this compound, to precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.[9]

Alternative Synthetic Routes

While the toluene-based method is prevalent, other strategies have been developed, which may offer advantages in specific contexts.

RouteStarting MaterialKey StepsAdvantagesDisadvantagesReference
Halobenzene Route 4-substituted halobenzeneNitration, Substitution with ethyl cyanoacetate, HydrolysisUtilizes different starting materials.May involve more complex substitution step.[5]
Sodium/CO₂ Route 4-bromo-2-nitrochlorotolueneReaction with metallic sodium, Carboxylation with CO₂, AcidificationPotentially high-yielding and avoids highly toxic cyanides.Requires handling of metallic sodium and gaseous CO₂.[7]

Key Chemical Transformations of BNPAA

The true synthetic power of BNPAA lies in the selective manipulation of its three functional groups. This allows for its use as a versatile scaffold in the divergent synthesis of complex molecules.

Reduction of the Nitro Group

The transformation of the nitro group to an amine is a fundamental step, often preceding cyclization reactions to form nitrogen heterocycles.[6]

  • Common Reagents:

    • Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.[4]

    • Chemical Reduction: Tin(II) chloride (SnCl₂) in a solvent like ethyl acetate or concentrated hydrochloric acid. This is a classic and reliable method for nitro group reduction.[4]

Protocol 2: Reduction of BNPAA to 2-(2-Bromo-4-aminophenyl)acetic acid

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Ethyl acetate, Saturated sodium bicarbonate solution.

  • Procedure:

    • Suspend BNPAA in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O in ethanol portion-wise while stirring. An exothermic reaction may be observed.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add ethyl acetate and water. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino acid product.

Palladium-Catalyzed Cross-Coupling Reactions of the Bromo Group

The carbon-bromine bond in BNPAA is an excellent handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction is a powerful method for forming C(aryl)-N bonds and is widely used in pharmaceutical synthesis.[10][11] The reaction couples the aryl bromide of BNPAA with a primary or secondary amine.[12]

cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(L)₂(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex Amine Association Amido_Complex Ar-Pd(II)(L)₂(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of BNPAA

  • Materials: BNPAA (or its ester derivative), primary or secondary amine, Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos, BINAP), Base (e.g., NaOt-Bu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).

  • Setup: All glassware must be oven-dried. The reaction should be set up under an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a reaction flask, add the palladium precatalyst, ligand, and base.

    • Add the BNPAA derivative and the amine.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by TLC or LC-MS.[11]

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.[13]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

The Sonogashira coupling reaction is used to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for extending molecular frameworks.[14][15]

cluster_1 Sonogashira Catalytic Cycles Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Alkynyl_Complex Ar-Pd(II)(L)₂(C≡CR) OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)Br CuAcetylide Cu(I)C≡CR CuX->CuAcetylide Alkyne + Base CuAcetylide->OA_Complex

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol 4: General Procedure for Sonogashira Coupling of BNPAA

  • Materials: BNPAA (or its ester derivative), terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Amine base (e.g., triethylamine or diisopropylamine), Anhydrous solvent (e.g., THF or DMF).

  • Setup: The reaction should be performed under an inert atmosphere (Nitrogen or Argon) in dry glassware.

  • Procedure:

    • Dissolve the BNPAA derivative and the terminal alkyne in the anhydrous solvent.

    • Add the amine base to the mixture.

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst and CuI to the reaction flask.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the coupled product.

Summary and Outlook

This compound is a potent and versatile chemical intermediate. Its well-defined synthetic pathways and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the assembly of complex molecules. The protocols outlined herein for its synthesis and subsequent transformation via nitro reduction, Buchwald-Hartwig amination, and Sonogashira coupling represent foundational procedures in modern organic synthesis. For researchers, scientists, and drug development professionals, mastering the chemistry of BNPAA opens a gateway to novel chemical entities with potential applications across the scientific spectrum.

References

Application Notes & Protocols: Leveraging 2-(2-Bromo-4-nitrophenyl)acetic Acid as a Strategic Starting Material in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the selection of a starting material is a critical decision that dictates the scope and efficiency of a synthetic campaign. 2-(2-Bromo-4-nitrophenyl)acetic acid is a uniquely valuable building block, offering a trifecta of reactive sites that can be orthogonally addressed to generate vast chemical diversity from a single, common core. Its structure, featuring a carboxylic acid, an aryl bromide, and a nitro group, provides medicinal chemists with a powerful platform for scaffold decoration and the synthesis of complex molecules with potential therapeutic applications.[1][2] This guide will illuminate the pathways to unlock this potential.

The phenylacetic acid moiety is a well-established pharmacophore in its own right, while the strategically placed bromo and nitro groups serve as versatile synthetic handles. The electron-withdrawing nature of the nitro group, positioned para to the bromine, significantly activates the aryl halide towards nucleophilic aromatic substitution (SNAr). Concurrently, the bromine atom is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions. Finally, the nitro group itself can be readily reduced to an aniline, opening up a completely new set of synthetic possibilities. This inherent, multi-faceted reactivity makes this compound an ideal starting point for the construction of compound libraries aimed at diverse biological targets.[2]

Physicochemical Properties & Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount before its inclusion in any experimental workflow.

Compound Properties
PropertyValueReference
CAS Number 66949-40-4[3]
Molecular Formula C₈H₆BrNO₄[3][4]
Molecular Weight 260.04 g/mol [4][5]
Appearance Off-white to yellow solid[6]
Melting Point 156-160 °C[7]
Purity Typically ≥98%[3]
SMILES O=C(O)CC1=CC=C(--INVALID-LINK--[O-])C=C1Br[3]
InChIKey HVNXGOPARVAZNX-UHFFFAOYSA-N[5]
Handling and Safety

As a laboratory chemical, this compound requires careful handling in accordance with standard safety protocols.

  • General Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[6][8] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[9][10]

  • Hazard Statements : The compound is known to cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8][10]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[6][8][9][10]

The Chemistry: A Playground of Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. These can be manipulated sequentially or in concert to achieve complex molecular architectures.

G cluster_acid Carboxylic Acid Chemistry cluster_bromo Aryl Bromide Chemistry cluster_nitro Nitro Group Chemistry start This compound ester Ester Derivatives start->ester Esterification (e.g., H+, ROH) amide Amide Derivatives start->amide Amide Coupling (e.g., EDC, HOBt, R₂NH) snar SNAr Products (e.g., Amines, Thiols) start->snar Nucleophilic Aromatic Substitution (e.g., Nu⁻, Base) suzuki Suzuki Coupling Products (Bi-aryl compounds) start->suzuki Suzuki Coupling (e.g., Pd catalyst, R-B(OH)₂) buchwald Buchwald-Hartwig Products (N- or O-Aryl compounds) start->buchwald Buchwald-Hartwig Amination (e.g., Pd catalyst, R₂NH) aniline 2-(2-Bromo-4-aminophenyl)acetic acid start->aniline Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) diazonium Diazonium Salts aniline->diazonium Further Functionalization further_amides Further Amidation aniline->further_amides Further Functionalization G A 2-(2-Bromo-4-nitrophenyl) acetic acid B Intermediate Ester A->B 1. Esterification (e.g., SOCl₂, MeOH) C Buchwald-Hartwig Coupling Product B->C 2. Buchwald-Hartwig Amination (R-NH₂, Pd catalyst, Base) D Final Product: 2-(2-Amino-4-(arylamino)phenyl) acetic acid derivative C->D 3. Nitro Reduction (e.g., Fe, NH₄Cl) G A 2-(2-Bromo-4-nitrophenyl) acetic acid B Step 1: Amide Coupling A->B Amine Library (R¹-NH₂) C Step 2: Suzuki Coupling B->C Boronic Acid Library (R²-B(OH)₂) D Step 3: Nitro Reduction C->D E Diverse Compound Library D->E F High-Throughput Screening (HTS) E->F G Hit Identification & Lead Optimization F->G

References

Quantitative Analysis of 2-(2-Bromo-4-nitrophenyl)acetic acid by High-Performance Liquid Chromatography and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Application Note: AN-BNPAA-01

Abstract

This application note provides detailed, validated analytical methods for the precise quantification of 2-(2-Bromo-4-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] We present a primary, high-specificity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which is stability-indicating and suitable for high-throughput analysis. Additionally, a simpler, rapid UV-Vis spectrophotometric method is described for applications where high specificity is not required. Each protocol is designed to be a self-validating system, with explanations grounded in analytical chemistry principles and aligned with international regulatory standards.[2][3] This guide is intended for researchers, quality control analysts, and drug development professionals requiring accurate and reproducible quantification of this compound.

Introduction and Analytical Rationale

This compound (BNPAA) is an organic compound characterized by a phenylacetic acid structure substituted with both a bromine atom and a nitro group.[4] These functional groups, particularly the electron-withdrawing nitro group, make it a versatile building block in the synthesis of more complex molecules.[1] Accurate quantification of BNPAA is critical for determining reaction yields, assessing purity, monitoring stability, and ensuring quality control in manufacturing processes.

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The presence of the nitro-substituted aromatic ring provides a strong chromophore, making UV-based detection methods highly effective.[5]

This guide focuses on two primary techniques:

  • RP-HPLC with UV Detection: This is the preferred method for its superior specificity and ability to separate the analyte from impurities, starting materials, or degradation products. It is the gold standard for quality control and regulatory submissions.[6]

  • UV-Vis Spectrophotometry: A rapid and cost-effective technique suitable for quantifying pure or highly concentrated samples where interfering substances are known to be absent.[7] Its primary limitation is a lack of specificity, as any compound absorbing at the same wavelength will interfere with the measurement.[8]

Analyte Physicochemical Properties

Understanding the properties of BNPAA is essential for method development, particularly for chromatographic separation.

PropertyValueSource
Molecular Formula C₈H₆BrNO₄[9]
Molecular Weight 260.04 g/mol [10]
IUPAC Name This compound[10]
Appearance Off-white to pale yellow solid[5][11]
Predicted XlogP 1.9[9]
CAS Number 66949-40-4[10]

The moderate polarity (XlogP of 1.9) makes BNPAA an ideal candidate for reversed-phase chromatography. The carboxylic acid moiety necessitates pH control of the mobile phase to ensure a consistent, protonated state for reproducible retention and sharp peak shape.

Primary Method: Reversed-Phase HPLC with UV Detection

This method provides accurate, precise, and specific quantification of this compound. The protocol is developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][12]

Principle of HPLC Analysis

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. BNPAA, being moderately non-polar, will partition between the two phases. By carefully controlling the mobile phase composition, BNPAA can be separated from more polar and less polar impurities. The acidic component in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry. Detection is achieved by a UV detector set to a wavelength where BNPAA exhibits strong absorbance, which is conferred by its nitrophenyl structure.

Instrumentation and Materials
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade or Type I Ultrapure

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • This compound reference standard (>98% purity).

  • Glassware & Consumables: Class A volumetric flasks, autosampler vials, 0.45 µm syringe filters.

Detailed Experimental Protocol

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep prep analysis analysis data data A Prepare Mobile Phase (ACN:Water:H3PO4) E Equilibrate System A->E B Prepare Standard Stock (1 mg/mL in MeOH) C Prepare Calibration Standards (Serial Dilution) B->C F Inject Standards & Build Calibration Curve C->F D Prepare Sample Solution (Dissolve & Filter) G Inject Samples D->G E->F F->G H Integrate Peak Area G->H I Calculate Concentration from Curve H->I J Report Results I->J

Caption: High-level workflow for the HPLC-UV quantification of BNPAA.

Step 1: Mobile Phase Preparation Prepare a mobile phase consisting of Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v) . Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum. The addition of acid is critical to maintain the analyte in its non-ionized form, preventing peak tailing.[13]

Step 2: Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of BNPAA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL. This range should bracket the expected concentration of the unknown samples.[2]

Step 3: Sample Preparation Accurately weigh the sample material expected to contain BNPAA. Dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range (e.g., ~25 µg/mL). Ensure the sample is fully dissolved, using sonication if necessary. Prior to injection, filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[14]

Step 4: Chromatographic Conditions The following conditions have been found to provide good separation and peak shape.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase ACN:Water:H₃PO₄ (50:50:0.1)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

Step 5: Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Generate a calibration curve by plotting the peak area against the concentration of each standard. The correlation coefficient (r²) should be ≥ 0.999.[15]

  • Inject the prepared sample solutions.

  • Determine the concentration of BNPAA in the samples by interpolating their peak areas from the calibration curve.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, a validation study must be performed according to ICH Q2(R1) guidelines.[3][15]

Validation ParameterPurpose & MethodologyAcceptance Criteria
Specificity To ensure the signal is unequivocally from BNPAA. Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample.No interfering peaks at the retention time of BNPAA. Peak purity analysis (if using DAD) should pass.
Linearity & Range To demonstrate a direct proportional relationship between concentration and response. Analyze 5-6 concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To assess the closeness of the test results to the true value. Perform recovery studies by spiking a known amount of BNPAA into a placebo matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
LOD & LOQ Limit of Detection (LOD): The lowest amount that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.LOD and LOQ should be reported and justified.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±2% mobile phase organic content, ±0.2 pH units, ±5°C column temp).System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Secondary Method: UV-Visible Spectrophotometry

This method is a fast, simple alternative for the quantification of BNPAA in the absence of interfering, UV-absorbing substances.

Principle of UV-Vis Analysis

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The nitroaromatic structure of BNPAA results in strong UV absorbance, which can be measured to determine its concentration.[7]

Instrumentation and Materials
  • UV-Vis Spectrophotometer (double or single beam).

  • Matched quartz cuvettes (1 cm path length).

  • Reagents and glassware as described in Section 3.2.

Detailed Experimental Protocol

UV_Vis_Workflow prep prep analysis analysis data data A Prepare Diluent (e.g., Methanol) D Scan for λmax (~265 nm) A->D B Prepare Standards (Serial Dilution) E Measure Standard Absorbance & Build Calibration Curve B->E C Prepare Sample F Measure Sample Absorbance C->F D->E G Calculate Concentration E->G F->G H Report Results G->H

Caption: Simplified workflow for UV-Vis spectrophotometric analysis of BNPAA.

Step 1: Determine Maximum Wavelength (λmax)

  • Prepare a dilute solution of BNPAA (~10 µg/mL) in Methanol.

  • Scan the solution from 400 nm to 200 nm using Methanol as the blank.

  • Identify the wavelength of maximum absorbance (λmax). This is expected to be around 265 nm.

Step 2: Prepare Calibration Curve

  • Using the same stock solution from the HPLC method, prepare a series of 5-6 standards in Methanol with concentrations appropriate for UV analysis (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the Methanol blank.

  • Measure the absorbance of each calibration standard.

  • Plot a graph of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

Step 3: Sample Analysis

  • Prepare a sample solution in Methanol with an expected concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution.

  • Calculate the concentration using the linear regression equation from the calibration curve.

Discussion of Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful analytical tool, it is not ideal for the direct analysis of carboxylic acids like BNPAA due to their low volatility and propensity for thermal degradation.[16] To make the analyte suitable for GC analysis, a derivatization step is required.[17] This typically involves converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester).[18] While this approach can provide excellent sensitivity and structural confirmation via mass spectrometry, the added complexity of the derivatization step makes HPLC the more straightforward and preferred method for routine quantification.

Conclusion

This application note details two robust methods for the quantification of this compound.

  • The RP-HPLC-UV method is recommended as the primary choice for its high degree of specificity, accuracy, and precision. It is suitable for all stages of research, development, and quality control, and its protocol is designed to meet stringent regulatory validation requirements.

  • The UV-Vis spectrophotometric method serves as a valuable tool for rapid, high-throughput screening of relatively pure samples. It is simple and economical but should be used with a clear understanding of its limitations regarding specificity.

The selection between these methods should be based on the specific analytical needs, sample complexity, and the required level of data integrity.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-(2-Bromo-4-nitrophenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromo-4-nitrophenyl)acetic acid (CAS: 66949-40-4)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, with a focus on the widely utilized Sandmeyer reaction pathway starting from 2-amino-4-nitrophenylacetic acid.

Q1: What is the most reliable synthetic route for preparing this compound?

The most dependable and widely applicable method for introducing a bromine atom ortho to a nitro group and meta to an acetic acid group on a phenyl ring is the Sandmeyer reaction.[3][4] This route begins with the diazotization of a primary aromatic amine, in this case, 2-amino-4-nitrophenylacetic acid, followed by a copper(I) bromide-catalyzed substitution. This method is particularly valuable because it allows for substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution due to the directing effects of the existing substituents.[5]

Alternative routes, such as direct bromination of 4-nitrophenylacetic acid, are less efficient as they would primarily yield 2-bromo-4-nitrophenylacetic acid, but the strong deactivating nature of the nitro group makes the reaction challenging.

Q2: What is the mechanism and the critical role of the copper(I) catalyst in the Sandmeyer reaction?

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] The process is initiated by a single-electron transfer from the copper(I) catalyst (CuBr) to the aryl diazonium salt. This electron transfer facilitates the release of nitrogen gas (N₂), a thermodynamically very stable molecule, and the formation of an aryl radical. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial step, yielding the final product, this compound, and regenerating the copper(I) catalyst.[4][6] The detection of biaryl byproducts in Sandmeyer reactions supports this radical mechanism.[6]

Q3: Why is strict temperature control (0–5°C) so crucial during the diazotization step?

Aryl diazonium salts are notoriously unstable and can explosively decompose at elevated temperatures.[7] The primary reason for maintaining a low temperature (typically 0–5°C using an ice-salt bath) is to prevent the premature decomposition of the diazonium salt into nitrogen gas and an aryl cation.[7][8] This cation can then react non-selectively with water in the reaction mixture to form undesirable phenolic byproducts (in this case, 2-hydroxy-4-nitrophenylacetic acid), significantly reducing the yield of the desired bromo-substituted product.[7]

Q4: How can I verify the completion of the diazotization before proceeding to the Sandmeyer step?

A simple and effective method is to use potassium iodide-starch paper.[7] The diazotization reaction is run with a slight excess of sodium nitrite to ensure all the primary amine has reacted. The presence of unreacted nitrous acid (formed from NaNO₂ and the mineral acid) will oxidize the iodide in the test paper to iodine, which then forms a blue-black complex with starch. A persistent blue-black color on the test paper indicates that the diazotization is complete and you can proceed to the next step.[7]

Q5: What are the recommended methods for purifying the final product, this compound?

Post-reaction workup typically involves extraction of the product into an organic solvent. For purification, the following methods are recommended:

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. A suitable solvent system must be determined empirically, but solvents like toluene, ethanol/water, or ethyl acetate/hexane mixtures are common starting points.

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a powerful alternative.[9] The carboxylic acid functional group can cause streaking on the silica gel; this can often be mitigated by adding a small amount of acetic acid (0.5-1%) to the eluent system.

  • Anion Exchange Chromatography: For challenging separations, this technique can be highly effective for purifying carboxylic acids by exploiting their ionic nature at a suitable pH.[9]

Part 2: Troubleshooting Guide

Low yield is the most frequently encountered issue in this synthesis. The following guide provides a structured approach to diagnosing and resolving common problems.

Troubleshooting Low Yield and Impurities
Problem Encountered Probable Cause Recommended Solutions & Explanations Citation
Low or No Product Yield 1. Decomposition of Diazonium Salt: The diazonium intermediate is unstable.Maintain Temperature: Strictly keep the reaction temperature between 0-5°C during diazotization and the addition to the copper salt. Use the diazonium salt immediately after formation.[7]
2. Incomplete Diazotization: Insufficient nitrous acid to convert all the starting amine.Verify Reagent Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of sodium nitrite. • Test for Completion: Use starch-iodide paper to confirm the presence of excess nitrous acid before proceeding.[7]
3. Inactive Copper(I) Bromide Catalyst: Cu(I) salts can oxidize to Cu(II) upon storage, reducing catalytic activity.Use Fresh Reagents: Employ freshly purchased or prepared CuBr. Ensure it has the characteristic off-white/pale green appearance, not the blue/green of Cu(II) salts.[7]
Formation of Dark, Tarry Byproducts Radical Side Reactions: Uncontrolled decomposition of the diazonium salt can initiate polymerization and other radical side reactions.Ensure Slow, Controlled Addition: Add the cold diazonium salt solution dropwise to the vigorously stirred, cold CuBr solution. This maintains a low concentration of the diazonium salt, minimizing side reactions. • Lower the Temperature: If tarring persists, consider running the reaction at an even lower temperature (e.g., -5 to 0°C).[7]
Significant Phenolic Impurity (2-hydroxy-4-nitrophenylacetic acid) Reaction with Water: The diazonium intermediate reacts with water, a competing nucleophile.Strict Temperature Control: This is the most critical factor. Higher temperatures favor the reaction with water. • Sufficient Acid: Use an adequate excess of hydrobromic acid (HBr) to keep the medium strongly acidic, which helps stabilize the diazonium salt.[7]
Azo Compound Impurities Azo Coupling Reaction: The diazonium salt (an electrophile) couples with the unreacted starting amine (a nucleophile).Ensure Sufficient Acidity: Use at least 2.5 equivalents of acid. The acid protonates the amino group of the starting material, rendering it non-nucleophilic and preventing it from coupling with the diazonium salt.[7]

Part 3: Protocols & Visualizations

Detailed Experimental Protocol: Sandmeyer Synthesis

This protocol outlines the synthesis of this compound from 2-amino-4-nitrophenylacetic acid.

Step 1: Diazotization of 2-amino-4-nitrophenylacetic acid

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (51 mmol) of 2-amino-4-nitrophenylacetic acid in 100 mL of 48% hydrobromic acid (HBr).

  • Cool the suspension to 0°C in an ice-salt bath with vigorous stirring. The mixture will become a thick slurry.

  • In a separate beaker, dissolve 3.87 g (56 mmol, 1.1 eq) of sodium nitrite (NaNO₂) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained below 5°C. The slurry will gradually dissolve to form a clear, yellowish solution of the diazonium salt.

  • After the addition is complete, continue stirring at 0-5°C for an additional 20 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture should immediately turn the paper dark blue. If not, add a small amount of NaNO₂ solution until a positive test is achieved.

Step 2: Copper-Catalyzed Bromination

  • In a separate, larger flask, dissolve 8.0 g (56 mmol, 1.1 eq) of copper(I) bromide (CuBr) in 50 mL of 48% HBr.

  • Cool this solution to 0°C in an ice-salt bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the CuBr solution via a dropping funnel over approximately 1 hour. Maintain the temperature below 5°C.

  • Observe for the evolution of nitrogen gas. After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-3 hours, or until gas evolution ceases.

  • The reaction mixture will typically turn dark green or brown.

Step 3: Work-up and Purification

  • Pour the reaction mixture into 300 mL of ice water.

  • Extract the aqueous mixture three times with 150 mL portions of ethyl acetate.

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene) to obtain this compound as a pale yellow solid.

Visualizations

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 2-Amino-4-nitrophenylacetic acid in excess HBr B Cool to 0-5°C A->B C Add NaNO2 (aq) dropwise B->C D Stir 20 min @ 0-5°C C->D E Test with Starch-Iodide Paper D->E F Aryl Diazonium Salt Solution E->F H Add Diazonium Salt dropwise (< 5°C) F->H IMMEDIATELY USE G CuBr in HBr Cool to 0°C G->H I Warm to RT Stir 2-3h H->I J Crude Product Mixture I->J K Quench with Ice Water J->K L Extract with Ethyl Acetate K->L M Wash & Dry L->M N Concentrate M->N O Recrystallize N->O P Pure Product O->P Troubleshooting_Logic Start Low Yield or High Impurity? Temp Was Temp < 5°C at all times? Start->Temp Catalyst Was CuBr fresh and not oxidized? Temp->Catalyst Yes Sol_Temp Root Cause: Diazonium Decomposition (Phenol formation) Temp->Sol_Temp No Acid Was >2.5 eq. of HBr used? Catalyst->Acid Yes Sol_Catalyst Root Cause: Inactive Catalyst Catalyst->Sol_Catalyst No Addition Was diazonium salt added slowly? Acid->Addition Yes Sol_Acid Root Cause: Azo Coupling Acid->Sol_Acid No Sol_Addition Root Cause: Radical Side Reactions (Tar formation) Addition->Sol_Addition No Success Review Purification Strategy Addition->Success Yes

References

Technical Support Center: Synthesis of 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-bromo-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient production of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis via Malonic Ester Pathway

A common and effective route to this compound involves the alkylation of a malonic ester derivative with a suitable benzyl halide, followed by hydrolysis and decarboxylation. However, each step presents unique challenges.

Question 1: My initial alkylation of diethyl malonate with 2-bromo-4-nitrobenzyl bromide is low-yielding. What are the potential causes and solutions?

Answer: Low yields in the malonic ester alkylation step often stem from issues with base selection, reaction conditions, or the stability of the starting materials.

Causality and Expert Insights: The acidity of the α-proton of diethyl malonate (pKa ≈ 13) necessitates a sufficiently strong base to generate the enolate nucleophile. Sodium ethoxide (NaOEt) in ethanol is the classic choice, as it is a strong, non-nucleophilic base that does not introduce competing side reactions like transesterification. The use of weaker bases can lead to incomplete deprotonation and, consequently, a low concentration of the active nucleophile.

Furthermore, the electrophile, 2-bromo-4-nitrobenzyl bromide, is highly activated towards nucleophilic substitution. However, it can also be susceptible to elimination reactions or decomposition, especially at elevated temperatures.

Troubleshooting Protocol:

  • Base and Solvent Integrity:

    • Ensure the use of freshly prepared or properly stored sodium ethoxide. Exposure to moisture will convert it to sodium hydroxide, which can promote ester hydrolysis.

    • Use anhydrous ethanol as the solvent to prevent unwanted side reactions with water.

  • Temperature Control:

    • The initial deprotonation of diethyl malonate should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.

    • After the addition of 2-bromo-4-nitrobenzyl bromide, the reaction should be allowed to proceed at room temperature or with gentle heating. Avoid excessive temperatures that could lead to decomposition of the benzyl bromide.

  • Monitoring Reaction Progress:

    • Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. This will help in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction duration.

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Sufficiently strong to deprotonate diethyl malonate without causing significant side reactions.
Solvent Anhydrous EthanolPrevents hydrolysis of the ester and the base.
Temperature 0 °C for deprotonation, then room temperature for alkylationControls exothermicity and minimizes decomposition of the electrophile.

Logical Relationship Diagram:

G cluster_alkylation Alkylation Troubleshooting Low_Yield Low Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Electrophile_Decomposition Electrophile Decomposition Low_Yield->Electrophile_Decomposition Base_Degradation Base Degradation Incomplete_Deprotonation->Base_Degradation Caused by Side_Reactions Side Reactions (e.g., Elimination) Electrophile_Decomposition->Side_Reactions

Caption: Troubleshooting logic for low alkylation yield.

Question 2: During the final decarboxylation step, I am observing significant amounts of byproducts and incomplete conversion. How can I optimize this reaction?

Answer: The decarboxylation of the substituted malonic acid is a critical step that can be prone to side reactions if not properly controlled.[1][2] The key is to ensure complete hydrolysis of the diethyl ester to the diacid, followed by controlled thermal decarboxylation.

Causality and Expert Insights: Decarboxylation of β-keto acids and malonic acids proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the final product.[1] For this to occur, the ester groups must first be hydrolyzed to carboxylic acids. Incomplete hydrolysis will result in the corresponding ester remaining in the final product. Furthermore, the high temperatures required for decarboxylation can sometimes lead to polymerization or other decomposition pathways, especially with activated aromatic systems.[2]

Troubleshooting Protocol:

  • Complete Hydrolysis:

    • Ensure the saponification (base-catalyzed hydrolysis) of the diethyl ester is complete. This can be achieved by refluxing with a sufficient excess of a strong base like sodium hydroxide in an aqueous/alcoholic solvent mixture.

    • Acidify the reaction mixture carefully to a low pH (e.g., pH 1-2) to ensure complete protonation of the dicarboxylate to the diacid.

  • Controlled Decarboxylation:

    • After isolation of the malonic acid derivative, the decarboxylation is typically achieved by heating. The temperature should be carefully controlled. Start at a lower temperature and gradually increase it while monitoring for the evolution of CO2.

    • For thermally sensitive substrates, alternative methods like microwave-assisted decarboxylation or photoredox catalysis can be considered.[2][3][4]

  • Solvent Selection:

    • For thermal decarboxylations, high-boiling point solvents such as xylene or diphenyl ether can provide better temperature control.[2]

ParameterRecommended ConditionRationale
Hydrolysis Reflux with excess NaOHEnsures complete conversion of the diester to the diacid.
Acidification pH 1-2 with a strong acidGuarantees the formation of the malonic acid required for decarboxylation.
Decarboxylation Temp. Gradual heating, monitor CO2 evolutionPrevents decomposition and byproduct formation.

Experimental Workflow Diagram:

G Start Alkylated Diethyl Malonate Hydrolysis Saponification (NaOH, H2O/EtOH, Reflux) Start->Hydrolysis Acidification Acidification (HCl, pH 1-2) Hydrolysis->Acidification Isolation Isolate Malonic Acid Derivative Acidification->Isolation Decarboxylation Thermal Decarboxylation (Heat) Isolation->Decarboxylation Purification Purification (e.g., Recrystallization) Decarboxylation->Purification End This compound Purification->End

Caption: Workflow for hydrolysis and decarboxylation.

Section 2: Synthesis via Cyanide Pathway

An alternative route involves the cyanation of 2-bromo-4-nitrobenzyl bromide to form the corresponding acetonitrile derivative, followed by hydrolysis to the carboxylic acid.

Question 3: The hydrolysis of 2-(2-bromo-4-nitrophenyl)acetonitrile to the carboxylic acid is sluggish and gives a mixture of products. What are the likely side reactions and how can they be minimized?

Answer: The hydrolysis of nitriles, especially those with electron-withdrawing groups on the aromatic ring, can be challenging.[5] Side reactions such as the formation of the corresponding amide as a stable intermediate, or decomposition under harsh acidic or basic conditions, are common.

Causality and Expert Insights: Hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Under certain conditions, this amide can be resistant to further hydrolysis. The presence of the strongly electron-withdrawing nitro group can influence the reactivity of the benzylic position and the stability of intermediates.[6] Harsh reaction conditions (e.g., very high concentrations of strong acid or base and prolonged heating) can lead to degradation of the starting material or product.[5]

Troubleshooting Protocol:

  • Reaction Conditions for Hydrolysis:

    • Acidic Hydrolysis: A mixture of concentrated sulfuric acid and water is often effective.[5] Careful temperature control is crucial to avoid charring and decomposition. The reaction should be heated gently and monitored closely.

    • Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide or potassium hydroxide can also be employed. However, this may lead to nucleophilic aromatic substitution of the bromine atom if the conditions are too harsh.

  • Stepwise Hydrolysis:

    • Consider a two-step approach where the nitrile is first hydrolyzed to the amide under milder conditions, and then the isolated amide is subjected to more forcing conditions to yield the carboxylic acid. This can sometimes provide a cleaner product.

  • Monitoring and Work-up:

    • Use TLC or HPLC to monitor the disappearance of the starting nitrile and the formation of the amide and carboxylic acid.

    • During work-up, careful pH adjustment is necessary to precipitate the carboxylic acid product without causing it to redissolve or remain as a salt.

Hydrolysis MethodKey ConsiderationsPotential Issues
Acidic (e.g., H2SO4/H2O) Good for many nitriles.[5]Risk of decomposition/charring at high temperatures.
Basic (e.g., NaOH/H2O) Can be effective.Potential for nucleophilic aromatic substitution of bromine.

Reaction Pathway Diagram:

G Nitrile 2-(2-bromo-4-nitrophenyl)acetonitrile Amide 2-(2-bromo-4-nitrophenyl)acetamide Nitrile->Amide H+ or OH-, H2O (mild) Carboxylic_Acid This compound Nitrile->Carboxylic_Acid H+ or OH-, H2O (direct) Side_Product Decomposition Products Nitrile->Side_Product Harsh Conditions Amide->Carboxylic_Acid H+ or OH-, H2O (forcing) Amide->Side_Product Harsh Conditions

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Section 3: Alternative Synthetic Routes and Their Pitfalls

While the malonic ester and cyanide routes are common, other synthetic strategies exist, each with its own set of potential side reactions.

Question 4: I am considering a Willgerodt-Kindler reaction starting from 2-bromo-4-nitroacetophenone. What are the potential complications?

Answer: The Willgerodt-Kindler reaction, which converts an aryl alkyl ketone to a terminal amide or thioamide, can be a powerful tool.[7][8] However, with a substrate like 2-bromo-4-nitroacetophenone, several side reactions can occur.

Causality and Expert Insights: The Willgerodt-Kindler reaction typically involves heating the ketone with sulfur and a secondary amine (like morpholine).[7][8] The reaction proceeds through a complex mechanism involving the migration of the carbonyl group.[7] With a highly substituted and electronically modified substrate, the reaction may not proceed cleanly. The nitro group can be reduced under the reaction conditions, and the bromine atom may be susceptible to nucleophilic substitution.

Potential Side Reactions:

  • Reduction of the Nitro Group: The reaction conditions, particularly the presence of sulfur and amine at high temperatures, can lead to the reduction of the nitro group to an amino group or other reduced nitrogen species.

  • Nucleophilic Aromatic Substitution: The bromine atom, activated by the ortho-nitro group, may be displaced by the amine or other nucleophiles present in the reaction mixture.

  • Incomplete Reaction: The steric hindrance and electronic effects of the substituents may lead to an incomplete reaction, resulting in a complex mixture of products.

Given these potential issues, the Willgerodt-Kindler reaction is likely not the most efficient route for this specific target molecule.

Question 5: Can I synthesize the target compound via a Sandmeyer reaction starting from 2-amino-4-nitrotoluene?

Answer: A synthetic route involving the Sandmeyer reaction is plausible but involves multiple steps and potential pitfalls. The Sandmeyer reaction is used to replace a diazonium salt group with various substituents, including bromine.[9][10][11]

Proposed Synthetic Sequence and Potential Issues:

  • Diazotization of 2-amino-4-bromotoluene: This step involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the diazonium salt.[12][13]

    • Side Reaction: Incomplete diazotization or decomposition of the diazonium salt can occur if the temperature is not kept low (typically 0-5 °C).

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide solution to introduce the bromine atom.[9]

    • Side Reaction: The formation of biaryl byproducts is a known side reaction in Sandmeyer chemistry.[9]

  • Oxidation of the Methyl Group: The resulting 2-bromo-4-nitrotoluene would then need to have its methyl group oxidized to a carboxylic acid. This can be achieved with strong oxidizing agents like potassium permanganate or chromic acid.

    • Side Reaction: Over-oxidation or side reactions with the aromatic ring can occur, especially under harsh conditions. The electron-withdrawing groups on the ring make the methyl group less susceptible to oxidation.

This route, while feasible, is lengthy and each step requires careful optimization to minimize side reactions.

References

Optimization of reaction parameters for "2-(2-Bromo-4-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Bromo-4-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction parameters for this multi-step synthesis. Here, we address frequently encountered issues in a question-and-answer format, grounded in mechanistic principles and field-proven laboratory practices.

Section 1: Synthesis Overview & Core Strategy

Q: What is the standard and most reliable synthetic route for producing this compound?

The most established and widely practiced route is a two-stage process. It begins with the formation of a nitrile intermediate, which is subsequently hydrolyzed to the target carboxylic acid. This approach offers robust and scalable results.

  • Stage 1: Nucleophilic Aromatic Substitution (SNAr) to form the Nitrile. The synthesis commences with the reaction of a suitable halo-nitrobenzene, typically 2-bromo-1-fluoro-4-nitrobenzene, with a carbanion source derived from a cyanoacetate ester. The fluorine atom, activated by the electron-withdrawing nitro group, is an excellent leaving group for this SNAr reaction.

  • Stage 2: Hydrolysis of the Nitrile. The resulting 2-(2-bromo-4-nitrophenyl)acetonitrile is then hydrolyzed under either strong acidic or basic conditions to yield the final carboxylic acid product.[1][2]

Below is a general workflow diagram illustrating this synthetic pathway.

cluster_0 Stage 1: Nitrile Synthesis (SNAr) cluster_1 Stage 2: Nitrile Hydrolysis Start 2-Bromo-1-fluoro-4-nitrobenzene + Ethyl Cyanoacetate Base Strong Base (e.g., NaH) in Anhydrous Dioxane Start->Base Formation of cyanoacetate carbanion Nitrile 2-(2-bromo-4-nitrophenyl)acetonitrile Base->Nitrile SNAr Reaction (Fluorine displacement) Hydrolysis Hydrolysis Conditions (Acidic or Basic) Nitrile->Hydrolysis Product This compound Hydrolysis->Product Direct Formation Workup Acidification (if basic hydrolysis) Hydrolysis->Workup Forms Carboxylate Salt Workup->Product

Caption: General two-stage workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide for Nitrile Synthesis (Stage 1)

Q: My reaction to form 2-(2-bromo-4-nitrophenyl)acetonitrile is sluggish or fails to proceed. What are the common causes?

This is a frequent issue often traced back to the integrity of the reagents and the reaction environment.

  • Moisture Contamination: The use of sodium hydride (NaH) as the base is extremely sensitive to moisture. Ensure your solvent (e.g., dioxane, THF) is anhydrous and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Any trace of water will quench the NaH and the ethyl cyanoacetate carbanion, halting the reaction.[3]

  • Base Inactivity: Ensure the NaH is fresh. Sodium hydride is often sold as a 60% dispersion in mineral oil; over time, the surface can oxidize, reducing its reactivity. It is advisable to wash the NaH with anhydrous hexane or pentane prior to use to remove the mineral oil and any surface oxidation.

  • Insufficient Deprotonation: The deprotonation of ethyl cyanoacetate should be allowed to complete before adding the electrophile (2-bromo-1-fluoro-4-nitrobenzene). A common protocol involves adding the ethyl cyanoacetate solution to the NaH suspension at 0 °C and stirring for 10-30 minutes before proceeding.[3]

  • Starting Material Purity: Verify the purity of your 2-bromo-1-fluoro-4-nitrobenzene. Impurities can interfere with the reaction.

Q: My TLC plate shows multiple spots after the nitrile formation reaction. What are the likely side products?

The presence of multiple spots indicates either incomplete reaction or the formation of side products.

  • Unreacted Starting Material: The most common "spots" are your starting materials.

  • Dialkylation: Although less common due to steric hindrance, it's possible for the product carbanion to react with another molecule of the electrophile.

  • Side reactions involving the nitro group: Under strongly basic conditions and elevated temperatures, side reactions involving the sensitive nitro group can occur, leading to colored impurities.

A carefully controlled addition of the electrophile and maintaining the reaction temperature (allowing it to warm slowly to room temperature) can minimize these side reactions.[3]

Section 3: Troubleshooting Guide for Nitrile Hydrolysis (Stage 2)

Q: Should I use acidic or basic conditions for the nitrile hydrolysis? What are the advantages and disadvantages?

Both methods are effective, but they have different mechanistic pathways and workup procedures.[4] The choice depends on the stability of your compound and laboratory preference.

ParameterAcidic Hydrolysis (e.g., HCl, H₂SO₄)Basic Hydrolysis (e.g., NaOH, KOH)
Mechanism The nitrile is first protonated, making it more electrophilic for attack by water.[5]A strong nucleophile (OH⁻) directly attacks the electrophilic nitrile carbon.[4]
Intermediate An amide intermediate is formed, which is subsequently hydrolyzed to the carboxylic acid.[1]An amide intermediate is formed, which can sometimes be isolated under milder conditions.[4]
Product Form Directly yields the final carboxylic acid.[1]Initially forms the carboxylate salt (e.g., sodium salt).[2]
Workup Typically involves diluting the cooled reaction mixture with water to precipitate the product.[6]Requires a separate acidification step (e.g., adding HCl) to protonate the salt and precipitate the final product.[2]
Byproducts Ammonium salt (e.g., NH₄Cl) remains in the aqueous phase.[1]Ammonia gas is evolved during the reaction.[1]
Pros Simpler workup; the reaction is driven to completion by the formation of the non-nucleophilic NH₄⁺ ion.[4]Can be milder if stopping at the amide is desired.
Cons Requires harsh, high-temperature reflux which can cause decomposition if not controlled.[6]Requires an additional acidification step; handling of evolved ammonia gas.
Q: I attempted the hydrolysis, but my product is an unknown neutral compound, not the expected carboxylic acid. What went wrong?

You have likely isolated the amide intermediate . The hydrolysis of a nitrile to a carboxylic acid is a two-step process.[1] If the reaction conditions are not sufficiently vigorous (i.e., lower temperature, shorter reaction time, or insufficient concentration of acid/base), the reaction can stall at the amide stage.

Solution: To push the reaction to completion, increase the reaction time, increase the temperature to a steady reflux, or use a higher concentration of the acid or base.[4]

Q: My final product is a dark, oily substance instead of the expected crystalline solid. What is the cause and how can I purify it?

This typically points to decomposition.

  • Cause: Overheating during the acidic hydrolysis is a known cause of decomposition for nitro-containing compounds.[6] Localized superheating against the flask walls can create dark, tarry byproducts.

  • Prevention: Heat the reaction mixture evenly using an oil bath and ensure the flask is not heated so strongly that material bakes onto the walls above the liquid level.[6]

  • Purification:

    • Initial Cleanup: Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution. Your acidic product will move into the aqueous basic layer, while many neutral, dark impurities will remain in the organic layer.

    • Re-precipitation: Re-acidify the aqueous layer with concentrated HCl to precipitate your product.

    • Recrystallization: The most effective method for obtaining a pure, crystalline product is recrystallization. For p-nitrophenylacetic acid, a related compound, recrystallization from boiling water is highly effective.[6] For your specific compound, consider solvent systems like ethanol/water or toluene.

Section 4: Experimental Protocols & Data

Protocol 1: Synthesis of 2-(2-bromo-4-nitrophenyl)acetonitrile (Stage 1)

This protocol is adapted from established procedures.[3]

  • Preparation: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with anhydrous hexane (2x) to remove the oil, and suspend it in anhydrous dioxane.

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Prepare a solution of ethyl cyanoacetate (1.1 eq) in anhydrous dioxane and add it dropwise to the NaH suspension over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for an additional 10-15 minutes. Add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq) portion-wise.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding 1N HCl at 0 °C. Remove the solvent under reduced pressure. Take up the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude nitrile, which can be used directly in the next step or purified further.

Protocol 2: Acidic Hydrolysis of 2-(2-bromo-4-nitrophenyl)acetonitrile (Stage 2)

This protocol is based on general procedures for nitrile hydrolysis.[3][6]

  • Setup: In a round-bottom flask, dissolve the crude 2-(2-bromo-4-nitrophenyl)acetonitrile (1.0 eq) in dioxane. Add 37% hydrochloric acid (approx. 3-4 volumes relative to dioxane).

  • Hydrolysis: Attach a reflux condenser and heat the solution to reflux (using an oil bath for even heating) for 12-24 hours. The solution will likely darken.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into an equal volume of ice-cold water. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: Dry the crude solid. For final purification, recrystallize from a suitable solvent like an ethanol/water mixture.

Section 5: Logical Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting common synthesis failures.

cluster_stage1 Stage 1: Nitrile Formation Issues cluster_stage2 Stage 2: Hydrolysis Issues Start Problem Encountered During Synthesis NoReaction No/Slow Reaction? Start->NoReaction Stage 1 Incomplete Incomplete Hydrolysis? (Amide intermediate isolated) Start->Incomplete Stage 2 ImpureProduct Dark/Oily Product? Start->ImpureProduct Stage 2 CheckMoisture Verify anhydrous conditions. Use fresh, dry solvent & inert atm. NoReaction->CheckMoisture Yes CheckBase Use fresh NaH. Wash to remove oil. CheckMoisture->CheckBase CheckTemp Ensure proper deprotonation time/temp before adding electrophile. CheckBase->CheckTemp IncreaseSeverity Increase reflux time. Increase acid/base concentration. Ensure steady reflux temp. Incomplete->IncreaseSeverity Yes CheckHeating Decomposition likely. Use oil bath for even heating. ImpureProduct->CheckHeating Yes Purify Perform acid-base extraction. Recrystallize from appropriate solvent. CheckHeating->Purify

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

"2-(2-Bromo-4-nitrophenyl)acetic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Bromo-4-nitrophenyl)acetic Acid

A Guide for Researchers on Stability, Storage, and Degradation

Welcome to the technical support guide for this compound (CAS 66949-40-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. As a substituted phenylacetic acid, its reactivity is valuable, but its stability can be a critical parameter for experimental success and reproducibility. This guide provides in-depth answers to common questions, troubleshoots potential issues, and explains the underlying chemical principles governing its stability.

Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common inquiries regarding the handling and storage of this compound to prevent degradation before your experiment begins.

Q1: What are the ideal storage conditions for solid this compound?

A: Proper storage is the most critical factor in maintaining the long-term integrity of this compound. Based on the reactivity of its functional groups, we recommend the following:

  • Temperature: Store in a refrigerated and controlled environment, ideally between 2-8°C.[1] While some suppliers may ship at ambient temperature, long-term storage at elevated temperatures can accelerate decarboxylation.

  • Atmosphere: Keep the container tightly sealed and store in a dry, inert atmosphere (e.g., under argon or nitrogen). The compound is noted to be moisture-sensitive.[2]

  • Light: Protect from light by using an amber vial or by storing the container in a dark location. Nitroaromatic compounds are susceptible to photodegradation.[3][4][5]

Q2: My solid sample has changed color from off-white to yellow or brown. Is it still usable?

A: A distinct color change is a primary visual indicator of degradation. The off-white crystalline solid can develop a yellow or brownish hue due to the formation of nitrophenolic compounds or other chromophoric byproducts resulting from photolytic or thermal stress.[3]

Causality: The nitro group (-NO₂) is a strong chromophore, and subtle changes in the electronic structure of the molecule, such as the formation of phenolic species, can lead to a significant color change. While a slight discoloration may not render the material entirely unusable for some applications, it signifies the presence of impurities. We strongly advise performing a purity check via HPLC or ¹H NMR before use. For sensitive, multi-step syntheses, using discolored material is not recommended as impurities can interfere with downstream reactions.

Q3: Can I store this compound in solution?

A: Storing this compound in solution is generally not recommended for extended periods. If you must prepare a stock solution, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents like methanol or water, as they can participate in hydrolytic side reactions, especially if basic or acidic contaminants are present.

  • Storage: Store solutions cold (2-8°C) and protected from light. Use the solution as quickly as possible, ideally within 24-48 hours.

  • Degradation in Solution: In addition to the pathways seen in the solid state, solvolysis and an increased rate of decarboxylation can occur in solution. The stability will be highly dependent on the solvent, concentration, and temperature.

Section 2: Troubleshooting Guide - Addressing In-Experiment Issues

This section focuses on identifying and resolving problems that may arise during the use of this compound in a reaction.

Issue: My reaction is giving low yields and I see a significant side product identified as 2-bromo-4-nitrotoluene.

  • Symptom: You are performing a reaction that targets the carboxylic acid (e.g., amide coupling, esterification) but observe poor conversion of your starting material and the formation of a major non-polar impurity.

  • Root Cause: This is a classic sign of decarboxylation, where the acetic acid moiety is lost as carbon dioxide (CO₂). Phenylacetic acids are known to undergo decarboxylation, a process that can be catalyzed by heat, light, or trace metals.[6][7][8][9][10] The electron-withdrawing nitro group can further influence the stability of the benzylic position.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Before starting your reaction, run a quick purity check on your this compound using the HPLC or NMR protocols provided in Section 4. If 2-bromo-4-nitrotoluene is already present, the starting material is compromised.

    • Lower Reaction Temperature: If your protocol involves heating, attempt the reaction at a lower temperature. Even moderate heat (e.g., >50°C) can significantly accelerate the rate of decarboxylation over several hours.

    • Exclude Light: Ensure your reaction vessel is protected from ambient and direct light by wrapping it in aluminum foil. Photochemical energy can promote decarboxylation.

    • Use High-Purity Reagents: Trace metal impurities, particularly copper, are known to catalyze the oxidative decarboxylation of phenylacetic acids.[7][8] Use high-purity solvents and reagents to minimize this risk.

Logical Workflow for Troubleshooting The following diagram outlines a systematic approach to diagnosing issues related to the stability of the starting material.

G cluster_conditions Condition Optimization start Poor Reaction Yield or Unexpected Side Products check_purity Step 1: Analyze Starting Material (See Protocol 4.1/4.2) start->check_purity purity_q Is Starting Material Purity >98%? check_purity->purity_q modify_conditions Step 2: Modify Reaction Conditions purity_q->modify_conditions Yes source_issue Root Cause: Compromised Starting Material purity_q->source_issue No lower_temp Lower Temperature modify_conditions->lower_temp exclude_light Exclude Light (Wrap in Foil) lower_temp->exclude_light reagent_purity Use High-Purity Reagents exclude_light->reagent_purity rerun Step 3: Re-run Reaction reagent_purity->rerun success Problem Solved rerun->success purify Purify or Replace Reagent source_issue->purify

Caption: Troubleshooting workflow for experiments.

Section 3: In-Depth Analysis of Degradation Pathways

Understanding the chemical mechanisms of degradation allows for more robust experimental design. The primary stability concerns for this molecule are decarboxylation and photolysis.

Pathway 1: Thermal and Photochemical Decarboxylation

This is the most frequently encountered degradation pathway. The molecule loses CO₂, yielding the more stable 2-bromo-4-nitrotoluene. This process can be initiated by either heat (thermal decarboxylation) or light (photochemical decarboxylation).

G cluster_main Decarboxylation Pathway start_mol This compound product_mol 2-Bromo-4-nitrotoluene start_mol->product_mol   Heat (Δ) or Light (hν) (-CH₂COOH → -CH₃) co2 + CO₂

References

Technical Support Center: Crystallization of 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(2-Bromo-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. As a substituted aryl-acetic acid, its crystallization behavior is influenced by the interplay of its carboxylic acid, nitro, and bromo functional groups. This document provides in-depth, field-proven insights to help you achieve high-purity crystalline material efficiently.

Section 1: Compound Properties and Crystallization Fundamentals

Before troubleshooting, it is crucial to understand the physicochemical properties of the target compound and the principles of a successful crystallization.

Physicochemical Properties

This compound is an off-white to yellow solid.[1] However, there appear to be discrepancies in the reported melting points and CAS numbers in commercial listings, which may be due to different isomers or purities. Researchers should always characterize their starting material and final product (e.g., via melting point analysis, NMR) to confirm identity and purity.[2]

PropertyValueSource(s)
Molecular Formula C₈H₆BrNO₄[1][3]
Molecular Weight 260.04 g/mol [1][3]
Appearance Off-white to yellow crystalline solid[1][4]
Melting Point 156-160 °C (for CAS 6127-11-3)[3]
211-216 °C (for CAS 6127-11-3)[1]
pKa ~3.85 (Estimated based on 4-nitrophenylacetic acid)[5]

Note: The significant variation in reported melting points highlights the potential for polymorphism or the presence of impurities. A broad or depressed melting point range in your sample is a strong indicator of impurity.

The Ideal Crystallization Workflow

A successful crystallization process selectively precipitates the desired compound from a supersaturated solution, leaving impurities behind in the "mother liquor". The ideal workflow maximizes both purity and yield.

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent 1. Select Solvent System Dissolve 2. Dissolve Compound in Minimum Hot Solvent Solvent->Dissolve HotFilter 3. Hot Filtration (to remove insoluble impurities) Dissolve->HotFilter If insoluble matter present Cool 4. Slow Cooling (to induce crystallization) Dissolve->Cool If solution is clear HotFilter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry

Caption: Ideal workflow for recrystallization.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound "oiled out" and formed a liquid instead of crystals. Why is this happening and how do I fix it?

A1: Causality & Resolution

"Oiling out" occurs when the compound separates from the solution as a liquid because the temperature of the solution is above the compound's melting point.[6] The presence of significant impurities can depress the melting point, making this phenomenon more likely. Oils rarely solidify into pure crystals because impurities are often more soluble in the oil than in the solvent.

Troubleshooting Steps:

  • Re-dissolve the Oil: Return the flask to the heat source.

  • Add More Solvent: Add a small amount (10-20% of the total volume) of the same hot solvent to dilute the solution. This lowers the saturation point, meaning the compound will start to crystallize at a lower temperature.[7]

  • Ensure Slow Cooling: The key to preventing oiling out is to ensure the solution is not highly supersaturated at temperatures above the compound's melting point. Insulate the flask with paper towels or a beaker of warm water to slow the cooling rate dramatically.[6]

  • Consider a Different Solvent: If the problem persists, choose a solvent with a lower boiling point.[7] This ensures the solution temperature is less likely to exceed the compound's melting point during dissolution.

Caption: Decision workflow for resolving "oiling out".

Q2: No crystals are forming, even after cooling the solution in an ice bath. What are my next steps?

A2: Causality & Resolution

Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and growth. If no crystals form, it is likely because the solution is not sufficiently supersaturated or the energy barrier for nucleation has not been overcome.[8]

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[7] The microscopic glass fragments serve as nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[7]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15%) to increase the concentration, then attempt to cool it again.[6]

  • Use an Anti-Solvent: If you are using a polar solvent like ethanol, you can try adding a non-polar anti-solvent (e.g., hexane or water) dropwise until the solution becomes faintly cloudy, then heat until it is clear again before slow cooling. This drastically reduces the compound's solubility.[9]

Q3: Crystals formed instantly as a fine powder when I removed the flask from the heat. Is this a problem?

A3: Causality & Resolution

Yes, this is a problem known as "crashing out." Rapid crystallization traps impurities within the crystal lattice, which defeats the purpose of purification.[6] An ideal crystallization should show initial crystal growth over 5-10 minutes, with continued growth over 20 minutes or more. This occurs when the solution is too concentrated.

Methods to Slow Crystallization:

  • Use More Solvent: Place the flask back on the heat source to re-dissolve the solid. Add an additional 10-25% of hot solvent to exceed the minimum amount required for dissolution.[6]

  • Insulate for Slow Cooling: Do not place the flask directly on the benchtop. Set it on a cork ring or several layers of paper towels to insulate it and slow the rate of cooling. Covering the top of the Erlenmeyer flask with a watch glass also helps trap heat.[6]

  • Use a Smaller Flask: If the volume of your solvent is very shallow (e.g., less than 1-2 cm deep), the high surface-area-to-volume ratio promotes rapid cooling. Transferring to a smaller flask can help retain heat.[6]

Q4: My final yield after filtration is very low. Where did my compound go?

A4: Causality & Resolution

A low yield (<70%) can result from several factors. The most common is using an excessive amount of solvent, which means a significant portion of your compound remains dissolved in the mother liquor even after cooling.[6][7]

Troubleshooting Steps:

  • Check the Mother Liquor: If you still have the filtrate, dip a glass rod into it and let the solvent evaporate. If a significant amount of solid residue forms, too much solvent was used. You can try to recover this material by concentrating the mother liquor via rotary evaporation or boiling, and then cooling for a "second crop" of crystals (which may be less pure).[6]

  • Avoid Premature Filtration: Ensure the crystallization process is complete. The solution should be thoroughly cooled (an ice bath for 15-20 minutes is recommended) before filtration to minimize the solubility of your product.

  • Minimize Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. Using too much wash solvent, or solvent that is not cold, will dissolve some of your product from the filter paper.[10]

  • Re-evaluate Your Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. A different solvent or a mixed-solvent system might be necessary.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the best solvent for crystallizing this compound?

The ideal solvent should dissolve the compound when hot but not when cold.[7] The principle of "like dissolves like" is a good starting point.[11] Given the compound's functional groups (carboxylic acid, nitroaryl, haloaryl), several solvent classes are promising:

  • Alcohols (Ethanol, Methanol): Often a good first choice for polar compounds containing nitro and carboxylic acid groups.[9]

  • Ethyl Acetate: A moderately polar solvent that works well for many organic compounds.[12]

  • Toluene: Can be effective for aromatic compounds, but its high boiling point (111 °C) increases the risk of oiling out.[9][13]

  • Mixed Solvents: A highly effective strategy involves a "good" solvent in which the compound is soluble (e.g., ethanol, acetone) and a "poor" anti-solvent in which it is insoluble (e.g., water, hexanes).[9] This allows for fine-tuning of solubility.

Caption: Logic diagram for selecting a crystallization solvent.

FAQ 2: What is the difference between crashing out and crystallizing?

Crystallization is a slow, ordered process where molecules align themselves into a well-defined crystal lattice, excluding impurities. Crashing out (or precipitation) is a rapid, disordered process where the solid comes out of solution so quickly that impurities are trapped within an amorphous solid or very small, impure crystals. The key difference is the rate of formation, which directly impacts the purity of the final product.

FAQ 3: Can I use a solvent mixture? How do I prepare it?

Yes, a mixed-solvent system is an excellent technique when no single solvent has the ideal solubility profile. The procedure is as follows:

  • Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. The solubility will decrease dramatically as the solution cools, promoting crystal formation.

Section 4: Experimental Protocols

Protocol 1: Microscale Solvent Selection

  • Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each drop.

  • Observation 1: If the compound dissolves at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be used as the "good" solvent in a mixed pair.[14]

  • For tubes where the compound is insoluble at room temperature, gently heat them in a hot water or sand bath.

  • Observation 2: If the compound dissolves when hot, it is a good candidate solvent. Note how much solvent was required.

  • Observation 3: If the compound remains insoluble even when hot, it is a poor solvent but may be used as an anti-solvent.

  • Allow the tubes from step 5 to cool to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid.

Protocol 2: Standard Single-Solvent Recrystallization

  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar or a boiling chip.

  • Add the chosen solvent in small portions while heating the flask with stirring (on a hot plate). Continue adding solvent until the solid just dissolves at the boiling point of the solvent.[10]

  • If the solution contains colored impurities, you may consider adding a small amount of activated charcoal and boiling for a few minutes.

  • If insoluble impurities (including charcoal, if used) are present, perform a hot gravity filtration into a clean, pre-warmed flask.[10]

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[10]

  • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely.

References

Technical Support Center: 2-(2-Bromo-4-nitrophenyl)acetic Acid - Impurity Profile and Purification Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromo-4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions regarding common impurities and their effective removal. Our approach is grounded in established chemical principles and validated experimental practices to ensure the integrity of your research.

Understanding the Impurity Landscape

The purity of this compound is paramount for its successful application in complex organic syntheses. Impurities can arise from various stages of the manufacturing process, including unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions. The specific impurity profile is intrinsically linked to the synthetic route employed. Below, we dissect the most probable synthetic pathways and the impurities they are likely to generate.

Probable Synthetic Routes and Associated Impurities

Based on established organic chemistry principles and analogous syntheses, three primary routes are commonly considered for the preparation of this compound. Each route presents a unique set of potential impurities that researchers must be equipped to identify and remove.

cluster_0 Route 1: From 2-Bromo-4-nitrotoluene cluster_1 Route 2: Via Willgerodt-Kindler Reaction cluster_2 Route 3: From 2-Bromo-1-fluoro-4-nitrobenzene A 2-Bromo-4-nitrotoluene B Side-chain Bromination A->B C 2-Bromo-4-nitrobenzyl bromide B->C D Cyanation C->D E 2-(2-Bromo-4-nitrophenyl)acetonitrile D->E F Hydrolysis E->F G This compound F->G H 2-Bromo-4-nitroacetophenone I Sulfur, Morpholine H->I J Thioamide Intermediate I->J K Hydrolysis J->K L This compound K->L M 2-Bromo-1-fluoro-4-nitrobenzene N Reaction with Ethyl Cyanoacetate M->N O Cyanoacetate Adduct N->O P Hydrolysis & Decarboxylation O->P Q This compound P->Q

Caption: Probable synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the handling and purification of this compound.

Q1: My NMR spectrum shows unexpected aromatic signals. What could they be?

A1: Unexpected aromatic signals often point to the presence of isomeric impurities. These can be introduced during the synthesis of the starting materials, particularly during nitration or bromination steps. For instance, if starting from 2-bromotoluene, nitration can yield a mixture of isomers, including 2-bromo-5-nitrotoluene and 2-bromo-6-nitrotoluene, in addition to the desired 2-bromo-4-nitrotoluene. These isomers can then be carried through the synthetic sequence.

Troubleshooting:

  • HPLC Analysis: A well-developed HPLC method is the most effective way to resolve and quantify isomeric impurities.

  • Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively precipitate the desired isomer, leaving the others in the mother liquor. This may require some experimentation with different solvent systems.

Q2: I have identified 2-(2-Bromo-4-nitrophenyl)acetonitrile as an impurity. How can I remove it?

A2: The presence of the nitrile intermediate, 2-(2-bromo-4-nitrophenyl)acetonitrile, is a clear indication of incomplete hydrolysis.[1]

Troubleshooting:

  • Drive the Hydrolysis to Completion: The most direct approach is to re-subject the crude product to the hydrolysis conditions. This can be achieved by heating with a strong acid (e.g., concentrated sulfuric or hydrochloric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.[2]

  • Chromatographic Separation: If re-hydrolysis is not desirable, flash column chromatography can be employed to separate the more polar carboxylic acid from the less polar nitrile. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Q3: My product contains residual 2-bromo-4-nitroacetophenone. What is the best way to purify it?

A3: The presence of the starting ketone from the Willgerodt-Kindler route suggests an incomplete reaction.

Troubleshooting:

  • Acid-Base Extraction: Take advantage of the acidic nature of your product. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). The carboxylic acid will move into the aqueous layer as its sodium salt, while the neutral ketone will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: If the concentration of the ketone impurity is low, recrystallization may be effective.

Q4: What is a good starting point for developing a recrystallization protocol?

A4: For nitrophenylacetic acids, a common and effective technique is recrystallization from boiling water or an ethanol/water mixture.[2] The principle relies on the compound being highly soluble in the hot solvent but poorly soluble at lower temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but good solubility at their boiling point. For this class of compounds, consider water, ethanol, isopropanol, acetic acid, and mixtures such as ethanol/water or dioxane/water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Potential Impurity Origin (Synthetic Route) Proposed Removal Method
2-Bromo-4-nitrotolueneRoute 1: Incomplete side-chain brominationFlash Chromatography, Recrystallization
2-Bromo-4-nitrobenzyl bromideRoute 1: Incomplete cyanationAqueous workup (hydrolyzes to alcohol), Flash Chromatography
2-(2-Bromo-4-nitrophenyl)acetonitrileRoute 1 & 3: Incomplete hydrolysisRe-subject to hydrolysis, Flash Chromatography
2-(2-Bromo-4-nitrophenyl)acetamideRoute 1 & 3: Partial hydrolysis of nitrileRe-subject to hydrolysis, Flash Chromatography
2-Bromo-4-nitroacetophenoneRoute 2: Unreacted starting materialAcid-Base Extraction, Flash Chromatography
Thioamide IntermediateRoute 2: Incomplete hydrolysisRe-subject to hydrolysis, Flash Chromatography
Isomeric Bromo-nitrophenylacetic acidsAll routes (from impure starting materials)HPLC purification, Fractional Recrystallization

Analytical Methods for Impurity Detection

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Recommended HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential impurities.

  • Column: A C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically effective.

    • Solvent A: 0.1% Phosphoric acid or 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient: A starting composition of 10-20% B, ramping up to 90-95% B over 15-20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm is appropriate due to the aromatic and nitro functionalities.

  • Column Temperature: 30 °C.

This method should provide good separation of the polar carboxylic acid from less polar impurities like the nitrile and ketone starting materials.[3][4]

Spectroscopic Data for Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR of the pure product is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. For the related isomer, (4-bromo-2-nitro-phenyl)-acetic acid, the aromatic protons appear in the range of 7.5-8.5 ppm, and the methylene protons around 4.0 ppm. Similar shifts can be expected for the target molecule.

Infrared (IR) Spectroscopy:

  • The IR spectrum of this compound will exhibit characteristic absorption bands:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid, around 1700 cm⁻¹.

    • Characteristic N-O stretching vibrations for the nitro group, typically appearing as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹.

    • C-Br stretching vibrations, usually in the fingerprint region below 800 cm⁻¹.

A Crude this compound B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Extract with Aqueous Base (e.g., 1M NaHCO3) B->C D Organic Layer: Neutral & Basic Impurities (e.g., Ketone, Amine) C->D Separate Layers E Aqueous Layer: Sodium 2-(2-Bromo-4-nitrophenyl)acetate C->E Separate Layers F Acidify with 1M HCl E->F G Precipitate Pure Product F->G H Filter and Dry G->H I Pure this compound H->I

Caption: Workflow for purification via acid-base extraction.

By understanding the potential synthetic origins of impurities and employing the targeted purification and analytical strategies outlined in this guide, researchers can ensure the high quality of their this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Bromo-4-nitrophenyl)acetic acid (CAS No: 66949-40-4).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. Here, we provide not just protocols but also the underlying chemical logic, troubleshooting solutions to common experimental hurdles, and answers to frequently asked questions.

Synthesis Overview & Strategy

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its synthesis requires careful control over reaction conditions to ensure good yield and high purity. While several synthetic routes exist, a common and reliable strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the carbon-carbon bond by reacting an activated aryl halide, such as 2-bromo-1-fluoro-4-nitrobenzene, with a carbanion derived from an active methylene compound like ethyl cyanoacetate.

  • Hydrolysis: Conversion of the resulting nitrile intermediate, 2-(2-bromo-4-nitrophenyl)acetonitrile, to the final carboxylic acid product under acidic conditions.[4]

This approach is often favored due to the high reactivity of the fluoro-substituted nitroaromatic precursor towards nucleophilic attack and the relatively straightforward hydrolysis of the nitrile group.

Core Synthesis Workflow

Below is a diagram illustrating the primary synthetic pathway discussed in this guide.

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Acid Hydrolysis SM 2-Bromo-1-fluoro-4-nitrobenzene + Ethyl Cyanoacetate Base NaH in Dioxane (Anhydrous) SM->Base Deprotonation Intermediate 2-(2-bromo-4-nitrophenyl)acetonitrile Base->Intermediate SNAr Reaction Acid Reflux in aq. HCl Intermediate->Acid Hydrolysis Product This compound Acid->Product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[4][5] Researchers should adapt it based on their specific laboratory conditions and scale.

PART A: Synthesis of 2-(2-bromo-4-nitrophenyl)acetonitrile (Intermediate)

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dioxane.

    • Expert Insight: Anhydrous conditions are critical. Any moisture will quench the sodium hydride, reducing the yield of the desired carbanion and halting the reaction.

  • Carbanion Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of ethyl cyanoacetate (1.1 eq) in anhydrous dioxane via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

  • SNAr Reaction: After stirring for an additional 10 minutes at 0°C, add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq) portion-wise.

    • Causality: The nitro group strongly activates the aromatic ring for nucleophilic attack, and fluorine is an excellent leaving group in SNAr reactions.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding 1N HCl at 0°C. Remove the solvent under reduced pressure. Take up the residue in ethyl acetate and wash twice with water and once with brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude nitrile is often of sufficient purity to proceed to the next step.[4]

PART B: Hydrolysis to this compound (Final Product)

  • Hydrolysis Setup: Dissolve the crude 2-(2-bromo-4-nitrophenyl)acetonitrile from the previous step in dioxane. Add concentrated hydrochloric acid (e.g., 37% aqueous solution).

  • Reaction: Heat the solution to reflux (typically around 100-110°C) and maintain for 12-24 hours.

    • Mechanism: The acidic conditions protonate the nitrogen of the nitrile, making the carbon atom more electrophilic and susceptible to attack by water. This is followed by tautomerization and further hydrolysis to yield the carboxylic acid and ammonium chloride.[6] Monitor for the disappearance of the nitrile intermediate by TLC or LC-MS.

  • Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the dioxane and HCl.

  • Purification: Take up the residue in diethyl ether or ethyl acetate. Wash with a 10% aqueous solution of potassium carbonate (K2CO3) to extract the acidic product into the aqueous layer.

    • Expert Insight: The carboxylic acid product is deprotonated by the base (K2CO3) to form a water-soluble carboxylate salt, which separates it from non-acidic organic impurities.

  • Final Product Precipitation: Separate the aqueous layer and cool it in an ice bath. Carefully re-acidify with cold 1N HCl until the pH is ~2-3. The product will precipitate as a solid.

  • Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[5]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues in a Q&A format.

Issue / Question Potential Cause(s) Recommended Solution(s)
Q1: The initial SNAr reaction (Part A) is sluggish or fails to start. 1. Wet reagents or solvent.2. Inactive sodium hydride.3. Insufficiently low temperature during carbanion formation.1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Use a fresh, unopened container of NaH or test its activity.3. Maintain 0°C during the addition of ethyl cyanoacetate to prevent side reactions.
Q2: My final product is contaminated with the nitrile intermediate. 1. Incomplete hydrolysis.2. Insufficient reaction time or temperature.1. Extend the reflux time for the hydrolysis step (Part B).2. Increase the concentration of the acid, or consider using a mixture of acetic acid and sulfuric acid for more vigorous conditions.3. Confirm full conversion with LC-MS before proceeding to workup.
Q3: The yield of the final acid is very low after precipitation. 1. Incomplete extraction into the basic aqueous layer.2. Over-acidification or under-acidification during precipitation.1. Perform multiple extractions (3x) with the K2CO3 solution to ensure all product is transferred to the aqueous phase.2. Use a pH meter to carefully adjust the pH to ~2-3. Adding too much acid can sometimes lead to the formation of soluble species. Precipitate slowly from a cold solution to encourage crystal growth.
Q4: I observe significant formation of a phenol byproduct (de-bromination or de-nitration). This is more common in alternative routes like the Sandmeyer reaction but can occur under harsh conditions if contaminants are present.[7]1. Re-evaluate the starting materials for purity.2. Ensure the reaction temperature does not significantly exceed the recommended reflux temperature.3. If purification is difficult, consider column chromatography. Anion exchange chromatography is particularly effective for purifying carboxylic acids.[8]

Troubleshooting Workflow: Low Yield

Start Low Final Yield Observed Check_Step1 Analyze Crude Nitrile (Intermediate) Start->Check_Step1 Step1_Good Yield is High Check_Step1->Step1_Good Yes Step1_Bad Yield is Low Check_Step1->Step1_Bad No Check_Step2 Analyze Aqueous Phase Before Acidification Step2_Good Product Present Check_Step2->Step2_Good Yes Step2_Bad Product Absent Check_Step2->Step2_Bad No Step1_Good->Check_Step2 Troubleshoot_SNAr Issue is in SNAr (Part A). Review Q1 in guide. Step1_Bad->Troubleshoot_SNAr Troubleshoot_Extraction Issue is in Workup/Extraction. Review Q3 in guide. Step2_Good->Troubleshoot_Extraction Troubleshoot_Hydrolysis Issue is in Hydrolysis (Part B). Review Q2 in guide. Step2_Bad->Troubleshoot_Hydrolysis

Caption: A decision tree for diagnosing the source of low product yield.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: The main hazards include:

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE).

  • Anhydrous Solvents (Dioxane): Dioxane is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Concentrated Acids (HCl): Highly corrosive. Always wear acid-resistant gloves, a lab coat, and safety goggles.

Q: Can I use a different base instead of sodium hydride? A: While other strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) could deprotonate ethyl cyanoacetate, NaH is cost-effective and its insolubility in dioxane can make handling easier on a large scale. Weaker bases like potassium carbonate are generally insufficient for this deprotonation.

Q: Is there an alternative to the nitrile hydrolysis route? A: Yes. An alternative is the Sandmeyer reaction .[9][10] This would typically involve starting with 2-amino-4-nitrotoluene, converting the methyl group to a carboxylic acid (e.g., via oxidation), and then performing a diazotization of the amino group followed by treatment with copper(I) bromide (CuBr) to install the bromine atom.[11][12] This route is powerful but requires careful handling of potentially unstable diazonium salts.

Q: Why is the reaction performed with 2-bromo-1-fluoro-4-nitrobenzene instead of 1,2-dibromo-4-nitrobenzene? A: In nucleophilic aromatic substitution (SNAr), the rate of reaction is highly dependent on the nature of the leaving group. For halogen leaving groups, the reactivity order is typically F > Cl > Br > I. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. Therefore, the fluoro-substituted starting material provides a much faster and cleaner reaction than the corresponding bromo-substituted one.

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (260.04 g/mol ).[1]

  • Melting Point: To assess purity (compare with literature values).

  • High-Performance Liquid Chromatography (HPLC): To quantify purity, which should ideally be >98%.

References

Technical Support Center: Refinement of 2-(2-Bromo-4-nitrophenyl)acetic acid Workup Procedure

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the synthesis and purification of 2-(2-Bromo-4-nitrophenyl)acetic acid (CAS: 66949-40-4)[1]. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic protocols and field-proven insights. Our goal is to help you navigate the common challenges encountered during the workup phase of this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup. The solutions provided are based on fundamental chemical principles and established laboratory techniques.

Q1: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several stages of the synthesis and workup. Let's break down the potential causes and corresponding solutions.

Potential Causes & Solutions:

  • Incomplete Hydrolysis of the Nitrile Precursor: The conversion of 2-(2-bromo-4-nitrophenyl)acetonitrile to the target carboxylic acid is often achieved by heating with a strong acid (e.g., H₂SO₄ or HCl) or base.[2][3] If the reaction is incomplete, the unreacted nitrile will remain as a neutral impurity and be lost during the basic extraction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction has gone to completion before initiating the workup. If necessary, extend the reflux time or consider using a higher concentration of acid/base.

  • Improper pH Control During Extraction: As a carboxylic acid, the product's solubility is highly pH-dependent. It is soluble in aqueous base (as the carboxylate salt) and insoluble in aqueous acid.

    • Cause: If the aqueous layer is not made sufficiently basic (pH > 9-10) during the initial extraction, the product will not fully partition into the aqueous phase, remaining with any neutral organic impurities.

    • Cause: Conversely, if the aqueous layer is not made sufficiently acidic (pH < 2-3) during the final precipitation step, the product will remain dissolved as the carboxylate salt, leading to significant loss.[4]

    • Solution: Use a pH meter or pH paper to carefully verify the pH at each stage. When extracting the product into the aqueous phase, use a base like NaOH or K₂CO₃ until the pH is confirmed to be strongly basic.[2] When precipitating the product, add a strong acid like HCl or H₂SO₄ dropwise until the solution is strongly acidic.[4][5]

  • Product Loss During Recrystallization: While essential for purification, recrystallization can lead to yield loss if not optimized.

    • Solution: Choose an appropriate solvent system where the product is highly soluble when hot but sparingly soluble when cold. Slow cooling is crucial to maximize the formation of high-purity crystals.[6] Placing the crystallization flask in an ice bath after it has reached room temperature can further enhance precipitation. Ensure the precipitated solid is washed with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Product Yield Observed check_reaction Check for Complete Reaction (TLC/HPLC of crude mixture) start->check_reaction check_ph Verify pH During Workup start->check_ph check_recrystallization Review Recrystallization Protocol start->check_recrystallization incomplete_rxn Incomplete Hydrolysis check_reaction->incomplete_rxn Starting material present? ph_base_issue pH Too Low During Basic Extraction check_ph->ph_base_issue During basic wash ph_acid_issue pH Too High During Acid Precipitation check_ph->ph_acid_issue During precipitation recrystal_issue Suboptimal Solvent or Cooling Procedure check_recrystallization->recrystal_issue Product in mother liquor? solve_rxn Solution: Increase reaction time or reagent concentration. incomplete_rxn->solve_rxn solve_ph_base Solution: Adjust pH to >9 with strong base and re-extract. ph_base_issue->solve_ph_base solve_ph_acid Solution: Adjust pH to <3 with strong acid, chill, and collect precipitate. ph_acid_issue->solve_ph_acid solve_recrystal Solution: Re-screen solvents. Ensure slow cooling and wash with minimal ice-cold solvent. recrystal_issue->solve_recrystal

Caption: Troubleshooting logic for diagnosing low product yield.

Q2: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A2: Emulsions are a common frustration in organic workups, particularly when using certain solvents or when the reaction mixture contains particulate matter.

  • Cause: The use of polar aprotic solvents like THF or dioxane in the reaction can increase the mutual solubility of the organic and aqueous phases, promoting emulsion formation.[7][8]

  • Solution 1 (Pre-Workup): If possible, remove water-miscible solvents like THF, acetonitrile, or alcohols via rotary evaporation before beginning the aqueous workup.[7][8]

  • Solution 2 (During Extraction):

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, forcing a better separation between the two phases.

    • Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets that form the emulsion.

    • Patience & Gentle Agitation: Allow the mixture to stand undisturbed for an extended period. Sometimes, emulsions will break on their own. When mixing, use gentle inversions of the separatory funnel rather than vigorous shaking.

Q3: My final product is off-color (e.g., yellow or brown) and the melting point is broad. What impurities are likely present?

A3: An off-color appearance and a broad melting point are clear indicators of impurities. The nature of the impurity depends on the synthetic route.

  • Likely Impurities:

    • Unreacted Starting Material: Such as 2-(2-bromo-4-nitrophenyl)acetonitrile.

    • Side-Products: Arising from the nitration or bromination steps in precursor synthesis.

    • Residual Solvents: High-boiling solvents like DMF or DMSO if used in the reaction.

    • Colored Byproducts: Dark, tarry materials can form if the hydrolysis reaction is overheated or run for too long.[3]

  • Purification Protocol:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution through Celite® to remove the charcoal before allowing it to cool.

    • Optimized Recrystallization: A carefully performed recrystallization is the most effective method for removing most impurities.[6] Experiment with different solvent systems if a single solvent is ineffective. A common system is an ethanol/water mixture.

    • Chromatography: For exceptionally high purity, column chromatography can be employed. Given the acidic nature of the product, anion exchange chromatography is a highly effective, albeit more complex, purification technique.[6]

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure following acidic hydrolysis of 2-(2-bromo-4-nitrophenyl)acetonitrile?

A1: A typical and robust workup procedure is outlined below. This protocol is designed to isolate the carboxylic acid product from neutral organic impurities and excess acid.

Standard Post-Hydrolysis Workup Protocol
  • Cooling & Dilution: After confirming the reaction is complete, allow the reaction mixture to cool to room temperature. Carefully dilute the mixture by pouring it over ice or into an equal volume of cold water.[3] This will often cause the crude product to precipitate.

  • Basification & Extraction: Make the aqueous slurry strongly basic (pH > 10) by adding a solution of NaOH or K₂CO₃. This deprotonates the carboxylic acid, forming the water-soluble sodium or potassium 2-(2-bromo-4-nitrophenyl)acetate.

  • Wash: Transfer the mixture to a separatory funnel and wash with an organic solvent like diethyl ether or ethyl acetate. This step removes any non-acidic, organic-soluble impurities (e.g., unreacted nitrile), which will remain in the organic phase. Discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl or H₂SO₄ with stirring until the solution is strongly acidic (pH < 3).[4] The target compound, this compound, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

General Workup & Purification Workflow

workup_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction Completed Hydrolysis (e.g., from Nitrile Precursor) cool 1. Cool and Dilute with Ice Water reaction->cool basify 2. Basify (pH > 10) to Dissolve Product cool->basify wash 3. Wash with Organic Solvent (e.g., Ethyl Acetate) basify->wash separate1 Separate Layers wash->separate1 acidify 4. Acidify Aqueous Layer (pH < 3) to Precipitate Product separate1->acidify Aqueous Layer (contains product salt) discard separate1->discard Organic Layer (contains impurities) filter 5. Isolate Solid via Vacuum Filtration acidify->filter recrystallize 6. Recrystallize (e.g., from Ethanol/Water) filter->recrystallize dry 7. Dry Under Vacuum recrystallize->dry final_product Pure this compound dry->final_product

Caption: Standard workflow for the workup and purification process.

Q2: Which solvents are recommended for extraction and recrystallization?

A2: The choice of solvent is critical for both efficient extraction and high-purity recrystallization.

Procedure Solvent Purpose & Key Considerations
Extraction Wash Diethyl EtherGood for removing nonpolar impurities. Highly volatile and flammable.
Ethyl AcetateA versatile solvent that can remove a range of neutral impurities. Less volatile than ether.[4]
Dichloromethane (DCM)Effective but denser than water, which can complicate separations.
Recrystallization Ethanol/WaterA common and effective mixed-solvent system. The product is dissolved in hot ethanol, and water is added until turbidity is observed. The solution is then cooled slowly.
Acetic AcidCan be used for recrystallization, but care must be taken to remove the residual solvent.[9]
TolueneAn alternative non-polar solvent for recrystallization, though less common for this specific compound.[10]
Q3: Are there any specific safety precautions I should take during this workup?

A3: Yes, standard laboratory safety procedures should be strictly followed, with special attention to the following:

  • Corrosive Reagents: The workup involves strong acids (HCl, H₂SO₄) and strong bases (NaOH). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Perform all additions of strong acids and bases slowly and within a chemical fume hood.

  • Exothermic Reactions: The neutralization of strong acids and bases is highly exothermic. Always cool the solutions in an ice bath before and during neutralization to control the temperature.

  • Organic Solvents: Handle flammable organic solvents like diethyl ether and ethyl acetate in a well-ventilated fume hood, away from any ignition sources.

References

Validation & Comparative

Guide to 2-(2-Bromo-4-nitrophenyl)acetic Acid: A Comparative Analysis of Properties, Synthesis, and Reactivity Against Other Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Abstract

Phenylacetic acid (PAA) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, serving as building blocks for numerous pharmaceuticals, including NSAIDs like diclofenac and antibiotics like penicillin G.[1][2][3] The functionalization of the phenyl ring allows for the precise modulation of a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of 2-(2-Bromo-4-nitrophenyl)acetic acid, a highly functionalized derivative, against other common PAAs. We will dissect the influence of its unique substitution pattern—an ortho-bromo and a para-nitro group—on its acidity, reactivity, and synthetic utility. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to inform synthetic strategy and application.

The Physicochemical Landscape: How Substituents Define Character

The introduction of substituents onto the phenylacetic acid backbone dramatically alters its electronic and steric properties. The defining features of this compound are its two electron-withdrawing groups (EWGs) at the ortho and para positions.

  • Inductive and Resonance Effects : The bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity, while the nitro group is one of the most powerful EWGs, acting through both inductive (-I) and resonance (-M) effects.[4] These combined effects pull electron density away from the carboxylic acid moiety, which has profound consequences on its acidity and the reactivity of the carboxyl group.

To contextualize these effects, a comparison with other PAA derivatives is essential.

Table 1: Comparative Physicochemical Properties of Phenylacetic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)
Phenylacetic AcidC₈H₈O₂136.1576-77[3]~4.31[3]
2-Bromophenylacetic AcidC₈H₇BrO₂215.04103-105~4.1
4-Nitrophenylacetic AcidC₈H₇NO₄181.15152-155~3.85
4-Methoxyphenylacetic AcidC₉H₁₀O₃166.1785-87~4.48
This compound C₈H₆BrNO₄ 260.04 N/A ~3.5 (Predicted) [5][6]
(4-Bromo-2-nitrophenyl)acetic acid (Isomer)C₈H₆BrNO₄260.04156-160[7]~3.6 (Predicted)[8]

Data sourced from[3][5][6][7][8] and standard chemical databases. pKa values for substituted derivatives are estimates based on substituent effects.

Key Insights:

  • Acidity : As shown in Table 1, the acidity of the carboxylic acid increases (pKa decreases) with the presence of electron-withdrawing groups. The phenyl group itself is weakly electron-withdrawing compared to a methyl group (pKa of acetic acid is ~4.76), making phenylacetic acid more acidic than acetic acid.[9] The addition of a bromo and especially a nitro group significantly stabilizes the resulting carboxylate anion through delocalization of the negative charge, making this compound a considerably stronger acid than its unsubstituted counterpart. Conversely, an electron-donating group like methoxy (-OCH₃) slightly decreases acidity.

  • Reactivity Implication : This enhanced acidity is a direct indicator of the increased electrophilicity of the carboxyl carbon. This suggests that this compound will be more reactive towards nucleophiles in reactions such as esterification and amidation, potentially allowing for milder reaction conditions.

Synthesis Strategies for Functionalized Phenylacetic Acids

The synthesis of PAA derivatives can be achieved through several robust methods. The choice of method often depends on the availability of starting materials and the tolerance of other functional groups on the ring.[10]

Common Synthetic Routes:

  • Hydrolysis of Benzyl Cyanides : A classic and reliable method involving the conversion of a benzyl halide to a nitrile, followed by acid or base-catalyzed hydrolysis.[1]

  • Willgerodt-Kindler Reaction : A unique rearrangement reaction that converts acetophenones into phenylacetic acid derivatives via a thiomorpholide intermediate.[11]

  • Palladium-Catalyzed Carbonylation : An efficient modern method that introduces the carboxylic acid moiety directly from a benzyl halide using carbon monoxide.[12]

Below is a logical workflow for a potential synthesis of a substituted PAA like this compound, starting from a substituted toluene.

G cluster_0 Synthetic Workflow for a Substituted Phenylacetic Acid A Substituted Toluene (e.g., 2-Bromo-4-nitrotoluene) B Benzylic Bromination (NBS, AIBN) A->B C Benzyl Bromide Intermediate B->C D Cyanation (NaCN or KCN) C->D E Benzyl Cyanide Intermediate D->E F Hydrolysis (Acid or Base Catalyzed) E->F G Target Phenylacetic Acid (this compound) F->G

Caption: A generalized synthetic pathway for producing substituted phenylacetic acids.

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

This protocol provides a generalized procedure for the final hydrolysis step, which is broadly applicable to many PAA syntheses.[10]

Objective : To hydrolyze 2-(2-bromo-4-nitrophenyl)acetonitrile to this compound.

Materials :

  • 2-(2-bromo-4-nitrophenyl)acetonitrile (1.0 eq)

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Sodium sulfate (Na₂SO₄) for drying

Procedure :

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-(2-bromo-4-nitrophenyl)acetonitrile (e.g., 5.0 g) and 50 mL of a 50% aqueous sulfuric acid solution.

  • Heating : Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). A sample of the reaction mixture can be quenched in water, extracted with ethyl acetate, and spotted on a silica plate. The disappearance of the starting nitrile spot indicates reaction completion. This typically takes 4-8 hours.

  • Work-up : Once the reaction is complete, cool the flask to room temperature in an ice bath. The crude product may precipitate out of the acidic solution.

  • Extraction : Pour the cooled mixture into a separatory funnel containing 100 mL of ice-cold water. Extract the aqueous phase three times with 50 mL portions of diethyl ether or ethyl acetate.

  • Washing : Combine the organic layers and wash them twice with 50 mL of saturated sodium chloride solution (brine) to remove residual acid and water.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield the pure this compound.

Causality : Acid-catalyzed hydrolysis is chosen for its straightforward nature. The strong EWGs on the phenyl ring do not significantly interfere with this transformation, making it a reliable choice. The extensive work-up is necessary to remove the inorganic acid and isolate the pure carboxylic acid product.

Comparative Reactivity in Key Synthetic Transformations

The electronic modifications to the PAA scaffold directly translate to altered reactivity. Here we compare this compound to less activated derivatives in two fundamental reactions: esterification and amidation.

G cluster_0 Influence of Substituents on Reactivity Node_EWG Electron-Withdrawing Groups (e.g., -NO₂, -Br on PAA) Node_Carbonyl Increased Electrophilicity of Carboxyl Carbon (δ+) Node_EWG->Node_Carbonyl Inductive/Resonance Withdrawal Node_EDG Electron-Donating Groups (e.g., -OCH₃ on PAA) Node_Reactivity Enhanced Reactivity Towards Nucleophiles Node_EDG->Node_Reactivity Decreased Reactivity Node_Carbonyl->Node_Reactivity

Caption: Relationship between ring substituents and carboxyl group reactivity.

A. Esterification

Esterification is a cornerstone reaction for creating prodrugs, flavor agents, and synthetic intermediates.[13] A common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis.[14]

Comparative Insight :

  • Phenylacetic Acid : Reacts under standard Fischer conditions (e.g., refluxing in alcohol with a catalytic amount of H₂SO₄), but may require several hours.

  • This compound : Due to the highly electron-deficient carboxyl carbon, it is expected to undergo esterification more readily. This could manifest as faster reaction times or the ability to use milder catalysts (e.g., solid-supported acids like Amberlyst-15) or lower temperatures, which can be advantageous for sensitive substrates.[15][16]

Experimental Protocol: Amberlyst-15 Catalyzed Esterification

This protocol uses a heterogeneous acid catalyst, which simplifies purification as it can be removed by simple filtration.[14][15]

Objective : To synthesize Methyl 2-(2-bromo-4-nitrophenyl)acetate.

Materials :

  • This compound (1.0 eq)

  • Methanol (can be used as reagent and solvent)

  • Amberlyst-15 ion-exchange resin (10% w/w of the carboxylic acid)

  • Round-bottom flask with reflux condenser

  • Toluene (optional, for azeotropic removal of water)

Procedure :

  • Setup : To a round-bottom flask, add this compound (2.60 g, 10 mmol), methanol (50 mL), and Amberlyst-15 (0.26 g).

  • Reaction : Heat the mixture to reflux (approx. 65 °C) with stirring for 2-4 hours. Self-Validation: The progress can be monitored by TLC, observing the consumption of the starting acid.

  • Catalyst Removal : After the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst-15 resin. Wash the resin with a small amount of fresh methanol.

  • Purification : Combine the filtrate and washings. Remove the excess methanol under reduced pressure. The resulting crude ester is often of high purity. If necessary, it can be further purified by dissolving in diethyl ether, washing with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid, followed by a brine wash, drying over Na₂SO₄, and solvent evaporation.

B. Amidation

Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[17] While direct thermal condensation of carboxylic acids and amines is possible, it requires harsh conditions. Modern methods rely on coupling agents to activate the carboxylic acid.

Comparative Insight :

  • Phenylacetic Acid : Standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) work efficiently.

  • This compound : The inherent high reactivity of this substrate means that direct amidation under milder catalytic conditions may be feasible. Recent literature describes methods for direct amidation using catalysts like NiCl₂ or boronic acids, which avoid the use of stoichiometric coupling agents and their byproducts.[18][19] This substrate would be an excellent candidate for such protocols.

Experimental Protocol: Direct Amidation Catalyzed by NiCl₂

This protocol is based on a literature procedure for the direct coupling of phenylacetic acids and amines, which is more atom-economical than traditional methods.[18]

Objective : To synthesize 2-(2-Bromo-4-nitrophenyl)-N-benzylacetamide.

Materials :

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Nickel(II) chloride (NiCl₂, 10 mol%)

  • Toluene (anhydrous)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure :

  • Setup : To a Schlenk flask under an inert atmosphere, add this compound (520 mg, 2.0 mmol), NiCl₂ (26 mg, 0.2 mmol), and 20 mL of anhydrous toluene.

  • Initial Stirring : Stir the mixture at 80 °C for 10 minutes.

  • Amine Addition : Add benzylamine (257 mg, 2.4 mmol) to the reaction mixture.

  • Reaction : Seal the vessel and heat the mixture with vigorous stirring at 110 °C for 20 hours.

  • Work-up : Cool the reaction to room temperature. Filter the mixture to recover the catalyst, washing the solid with ethyl acetate.

  • Purification : Combine the organic filtrates and wash sequentially with 1 M HCl and saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure amide.

Causality : The nickel catalyst facilitates the dehydration process, allowing the direct formation of the amide bond without a separate activation step. The electron-withdrawing nature of the substituents on the PAA derivative is well-tolerated and may even facilitate the catalytic cycle.

Conclusion

This compound is not merely another PAA derivative; it is a highly activated and versatile building block. Its distinct features, driven by the powerful electron-withdrawing ortho-bromo and para-nitro substituents, set it apart from simpler analogues.

Key Comparative Takeaways :

  • Enhanced Acidity : It is a significantly stronger acid than unsubstituted phenylacetic acid, a property that can be exploited in various chemical and biological contexts.

  • Increased Reactivity : The carboxyl group is highly activated towards nucleophilic attack, enabling reactions like esterification and amidation to proceed under milder conditions, faster, or with more economical catalytic systems.

  • Synthetic Versatility : The presence of three distinct functional handles—the carboxylic acid, the bromo group, and the nitro group—opens up a vast chemical space for subsequent transformations (e.g., Suzuki coupling at the bromine position, reduction of the nitro group to an amine for further derivatization).

For the drug development professional and the synthetic chemist, this compound offers a compelling combination of reactivity and functional diversity, making it a valuable tool for accessing complex molecular architectures.

References

A Senior Scientist's Guide to the Synthesis of 2-(2-Bromo-4-nitrophenyl)acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Intermediate

2-(2-Bromo-4-nitrophenyl)acetic acid (CAS No: 66949-40-4) is a critical chemical intermediate in the pharmaceutical industry.[1][2] Its molecular structure, featuring a phenylacetic acid core with bromo and nitro substitutions at specific positions, makes it a valuable precursor for synthesizing more complex molecules. Notably, it is a key starting material in the production of certain atypical antipsychotic drugs, highlighting its importance in medicinal chemistry and drug development.[2]

The efficiency, scalability, and safety of the synthetic route chosen to produce this compound can significantly impact the overall cost and viability of a drug manufacturing process. This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each route's advantages and disadvantages.

Method 1: Direct Nitration of 2-Bromophenylacetic Acid

This approach is the most direct, involving the electrophilic aromatic substitution on the readily available 2-Bromophenylacetic acid. The core of this method lies in introducing a nitro group onto the benzene ring.

Principle and Rationale

The synthesis hinges on the principles of electrophilic aromatic substitution. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

The existing substituents on the phenylacetic acid ring—the bromo group and the acetic acid side chain—direct the position of the incoming nitro group. The bromo group is an ortho-, para-director, while the acetic acid side chain is weakly deactivating. The reaction must be carefully controlled to favor the formation of the desired 4-nitro isomer over other potential isomers.

Experimental Workflow: Conceptual Diagram

start Start: 2-Bromophenylacetic acid reaction Nitration Reaction (Controlled Temperature) start->reaction reagents Reagents: - Conc. Nitric Acid - Conc. Sulfuric Acid reagents->reaction quench Quenching (e.g., Ice Water) reaction->quench isolation Product Isolation (Filtration/Extraction) quench->isolation purification Purification (Recrystallization) isolation->purification product End Product: This compound purification->product

Caption: Workflow for the direct nitration method.

Representative Experimental Protocol
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 21.5 g (0.1 mol) of 2-bromophenylacetic acid to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.[3][4]

  • Nitration: Prepare a nitrating mixture of 7.5 mL of concentrated nitric acid (d=1.5 g/mL) and 15 mL of concentrated sulfuric acid, pre-cooled to 0°C. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0°C and 5°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral to litmus, and then dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Discussion
  • Advantages: This method is straightforward and involves a single synthetic step, making it potentially rapid and cost-effective in terms of process time.

  • Disadvantages: The primary challenge is controlling the regioselectivity. The formation of unwanted isomers (e.g., 2-bromo-6-nitrophenylacetic acid) is a significant risk, which complicates the purification process and can substantially lower the effective yield of the desired product. The use of large quantities of strong, corrosive acids also presents handling and disposal challenges.

Method 2: Multi-step Synthesis from 4-Bromotoluene

This is a more controlled, albeit longer, synthetic route that builds the molecule step-by-step, ensuring the correct placement of each functional group. This pathway is frequently cited in patent literature, suggesting its utility in industrial applications.[2]

Principle and Rationale

This synthetic strategy relies on a sequence of well-established reactions:

  • Nitration of 4-Bromotoluene: The starting material, 4-bromotoluene, is nitrated. The bromo (ortho-, para-directing) and methyl (ortho-, para-directing) groups synergistically direct the incoming nitro group to the 2-position, leading to high regioselectivity for 4-bromo-2-nitrotoluene.

  • Side-Chain Bromination: The methyl group of 4-bromo-2-nitrotoluene is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS). This is a free-radical substitution reaction that selectively occurs at the benzylic position.

  • Cyanation: The resulting 4-bromo-2-nitrobenzyl bromide undergoes nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) to form 4-bromo-2-nitrophenylacetonitrile.

  • Hydrolysis: The nitrile group is then hydrolyzed under strong acidic or basic conditions to the final carboxylic acid.[5][6]

Experimental Workflow: Conceptual Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A 4-Bromotoluene B 4-Bromo-2-nitrotoluene A->B HNO₃ / H₂SO₄ C 4-Bromo-2-nitrobenzyl bromide B->C NBS / Initiator D 4-Bromo-2-nitrophenyl- acetonitrile C->D NaCN E 2-(2-Bromo-4-nitrophenyl)- acetic acid D->E H₂SO₄ / H₂O

Caption: Multi-step synthesis pathway from 4-Bromotoluene.

Representative Experimental Protocol
  • Step 1: Synthesis of 4-bromo-2-nitrotoluene

    • To a stirred solution of 17.1 g (0.1 mol) of 4-bromotoluene in 50 mL of concentrated sulfuric acid at 0-5°C, add a pre-cooled mixture of 7.3 g of 95% nitric acid and 16 mL of concentrated sulfuric acid dropwise.[7]

    • After addition, warm the reaction to 35-40°C and stir for 1 hour.[7]

    • Pour the mixture onto ice, filter the resulting solid, wash with water, and dry.

  • Step 2: Synthesis of 4-bromo-2-nitrobenzyl bromide

    • Reflux a mixture of 21.6 g (0.1 mol) of 4-bromo-2-nitrotoluene, 19.5 g (0.11 mol) of N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in 100 mL of carbon tetrachloride for 4-6 hours.

    • Cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure to obtain the crude benzyl bromide.

  • Step 3: Synthesis of 4-bromo-2-nitrophenylacetonitrile

    • Dissolve 29.5 g (0.1 mol) of the crude 4-bromo-2-nitrobenzyl bromide in 100 mL of ethanol.

    • Add a solution of 6.5 g (0.13 mol) of sodium cyanide in 15 mL of water dropwise, keeping the temperature below 30°C.

    • Stir for 3 hours at room temperature, then pour into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it, and evaporate the solvent to get the crude nitrile.

  • Step 4: Hydrolysis to this compound

    • Add the crude nitrile to a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water.[5]

    • Heat the mixture to reflux (approx. 110-120°C) for 2-3 hours until the nitrile is fully consumed (monitored by TLC).[5]

    • Cool the reaction mixture and pour it onto ice. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol/water to obtain the final product.

Discussion
  • Advantages: This method offers excellent control over the substitution pattern, leading to a high-purity final product with minimal isomeric contamination. Each step involves a well-understood and reliable chemical transformation.

  • Disadvantages: It is a multi-step synthesis, which increases overall process time and the potential for material loss at each stage, potentially lowering the overall yield. The use of highly toxic sodium cyanide is a major safety and environmental concern, requiring stringent handling protocols and waste treatment procedures.

Method 3: Carboxylation via a Benzyl Sodium Intermediate

This innovative method, outlined in patent literature, avoids the use of cyanide by employing organometallic chemistry.[2]

Principle and Rationale

This route begins with a chlorinated precursor, 4-bromo-2-nitrochlorotoluene. This starting material reacts with metallic sodium in an organic solvent to form a highly reactive organosodium intermediate, specifically 4-bromo-2-nitrobenzyl sodium. This carbanion is then trapped by bubbling carbon dioxide gas through the solution, which acts as an electrophile. An acidic workup then protonates the resulting carboxylate salt to yield the final product.[2]

Experimental Workflow: Conceptual Diagram

start Start: 4-Bromo-2-nitrochlorotoluene intermediate Formation of Benzyl Sodium Intermediate start->intermediate reagent1 Reagent 1: Metallic Sodium (Na) reagent1->intermediate carboxylation Carboxylation Reaction intermediate->carboxylation reagent2 Reagent 2: Carbon Dioxide (CO₂) reagent2->carboxylation workup Acidic Workup (e.g., dilute HCl) carboxylation->workup product End Product: This compound workup->product

Caption: Synthesis via a benzyl sodium intermediate.

Representative Experimental Protocol
  • Intermediate Formation: In a flame-dried, four-necked flask under an inert atmosphere (e.g., nitrogen), add 50 mL of a dry ether solvent (e.g., dibutyl ether) and 6.9 g (0.3 mol) of metallic sodium.[2]

  • Addition of Precursor: Add a solution of 25.1 g (approx. 0.1 mol) of 4-bromo-2-nitrochlorotoluene in the same dry solvent dropwise, maintaining the reaction temperature at 20-25°C.[2]

  • Rearrangement: After the addition, continue stirring for 30 minutes. Then, heat the reaction mixture to 95°C and stir for 5 hours to facilitate the rearrangement to the more stable 4-bromo-2-nitrobenzyl sodium.[2]

  • Carboxylation: Cool the reaction mixture to room temperature (e.g., 30°C). Bubble dry carbon dioxide gas through the solution for approximately 3 hours.[2]

  • Workup and Isolation: Quench the reaction by carefully adding methanol to consume any excess sodium. Extract the mixture with water. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the solid, wash with water, and purify by extraction with ether. After washing the combined ether layers and evaporating the solvent, the final product is obtained with high yield and purity.[2]

Discussion
  • Advantages: This method cleverly avoids the use of highly toxic cyanides, which is a significant improvement in safety and environmental impact. The reported yields are very high, often exceeding 90%.[2]

  • Disadvantages: The primary drawback is the use of metallic sodium, which is highly reactive and pyrophoric, especially in the presence of moisture or protic solvents. This poses significant safety risks and requires specialized equipment and handling procedures, making it challenging to scale up for industrial production. The starting material, 4-bromo-2-nitrochlorotoluene, may also be less commercially available than 4-bromotoluene.

Comparative Evaluation

FeatureMethod 1: Direct NitrationMethod 2: From 4-BromotolueneMethod 3: Carboxylation
Starting Material 2-Bromophenylacetic acid4-Bromotoluene4-Bromo-2-nitrochlorotoluene
Number of Steps 141 (from chlorotoluene)
Overall Yield Moderate to Low (due to isomers)Good (typically 70-90% reported in patents)[2]Excellent (>90%)[2]
Key Reagents Conc. HNO₃, Conc. H₂SO₄NBS, NaCN, H₂SO₄Metallic Sodium, CO₂
Purity/Selectivity Poor (isomer formation)ExcellentExcellent
Key Safety Hazards Highly corrosive acidsHighly toxic cyanide, flammable solventsHighly reactive/pyrophoric sodium metal
Scalability Moderate (purification is a bottleneck)Good (if cyanide handling is managed)Challenging (due to sodium handling)

Conclusion and Recommendation

The choice of synthesis method for this compound is a classic case of balancing efficiency, safety, and cost.

  • Method 1 (Direct Nitration) is deceptively simple. While attractive for its single-step nature, the lack of regiocontrol makes it unsuitable for producing high-purity material required for pharmaceutical applications without resorting to difficult and costly purification.

  • Method 3 (Carboxylation) offers an elegant, high-yielding, cyanide-free alternative. However, the significant safety hazards associated with handling metallic sodium on a large scale make it a less favorable option for many industrial settings.

  • Method 2 (From 4-Bromotoluene) , despite being a four-step process, emerges as the most practical and reliable route for scalable, high-purity production. Its key advantage is the excellent control over regiochemistry at each stage, ensuring a clean final product. The primary challenge—the use of sodium cyanide—is a well-understood industrial hazard for which established engineering controls and safety protocols exist.

For researchers and drug development professionals, Method 2 represents the most robust and validated pathway . It provides a predictable and controllable process for obtaining the high-quality this compound necessary for advancing pharmaceutical synthesis and research.

References

Validating the Molecular Framework: A Comparative Guide to the Structural Elucidation of 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. Single-crystal X-ray crystallography is widely regarded as the definitive method for atomic-level structural determination.[1][2] However, a comprehensive validation strategy often necessitates a multi-technique approach, as alternative and complementary methods are vital when single crystals are elusive or when understanding the molecule's behavior in its solution state is critical.

This guide provides an objective comparison of X-ray crystallography with its primary alternatives for validating the structure of the target compound, 2-(2-Bromo-4-nitrophenyl)acetic acid (C₈H₆BrNO₄). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an unparalleled technique that provides detailed and precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[3][4] The fundamental principle involves directing a beam of X-rays onto a single, well-ordered crystal. The crystal lattice diffracts the X-rays in a specific, predictable pattern based on the arrangement of atoms. By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated, revealing the exact position of each atom.[2]

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success.

Step 1: Growing X-ray Quality Single Crystals This is often the most challenging step for organic compounds. The goal is to encourage molecules to pack slowly and orderly from a solution into a perfect lattice, free from significant imperfections.[2]

  • Purity is Paramount: The compound should be of the highest possible purity. Impurities can disrupt the crystal lattice, inhibiting growth or leading to poor-quality crystals.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[5] If solubility is too high, the solution may become supersaturated too quickly, yielding only microcrystals.

  • Common Crystallization Methods:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove dust, and left in a loosely covered vial.[6] The solvent evaporates slowly over days or weeks, gradually increasing the concentration and promoting crystal growth.

    • Vapor Diffusion: This highly successful method involves dissolving the compound in a small amount of a primary solvent.[7] This vial is placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or subsequently in a refrigerator. The decrease in temperature reduces solubility, leading to crystal formation.[7]

Step 2: Crystal Selection and Mounting Once crystals have formed, a suitable candidate must be selected under a microscope. An ideal crystal should be larger than 0.1 mm in all dimensions, transparent, and have well-defined faces without cracks or twinning.[2] The selected crystal is carefully mounted on a thin fiber or loop and placed on a goniometer head, which allows for precise orientation in the X-ray beam.[4]

Step 3: Data Collection The mounted crystal is placed in a diffractometer, where it is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibration of the atoms. An intense beam of monochromatic X-rays (often from a copper or molybdenum source) is directed at the crystal.[3] The crystal is rotated, and a series of diffraction images are collected by a detector.[8]

Step 4: Structure Solution and Refinement This stage is entirely computational.[8][9]

  • Data Processing: The collected images are processed to determine the dimensions of the unit cell and the intensities of all unique reflections.

  • Structure Solution: The "phase problem" is solved using specialized software (e.g., SHELX, SIR92) to generate an initial electron density map and a preliminary atomic model.[10][11]

  • Structure Refinement: The initial model is refined against the experimental data using software packages like CRYSTALS or Olex2.[10][12] This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit with the observed diffraction pattern. The final output is a detailed three-dimensional model of the molecule.

Visualizing the Workflow

Xray_Workflow cluster_wet_lab Wet Lab Procedures cluster_instrument Instrumental Analysis cluster_computational Computational Analysis Compound Pure Compound (this compound) Crystallization Crystal Growth (e.g., Slow Evaporation) Compound->Crystallization Dissolve in suitable solvent Selection Crystal Selection & Mounting Crystallization->Selection Harvest single crystal DataCollection X-ray Data Collection Selection->DataCollection Mount on diffractometer Processing Data Processing (Unit Cell & Intensities) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement FinalStructure Final 3D Structure (CIF File) Refinement->FinalStructure

Caption: Experimental workflow for X-ray crystallography.

A Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, other techniques are essential for confirming the molecular formula, connectivity, and solution-state behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic connectivity and chemical environment of a molecule in solution.[13][14][15] It is based on the principle that atomic nuclei with a non-zero magnetic spin (like ¹H and ¹³C) will absorb radiofrequency energy at specific frequencies when placed in a strong magnetic field.[13]

  • Information Obtained: For this compound, ¹H NMR would reveal the number of unique protons and their neighboring environments (e.g., signals for the three aromatic protons and the two protons of the acetic acid CH₂ group). ¹³C NMR would similarly identify all unique carbon atoms. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can definitively establish the bonding framework (C-H and C-C connectivity), confirming the proposed structure.

  • Causality & Expertise: Unlike crystallography, which gives a single, solid-state structure, NMR provides data on the molecule's structure as it exists in solution, which is often more relevant to its biological activity. It is considered a gold standard for structural elucidation in organic chemistry.[14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[16] It is an essential tool for determining the molecular weight of a compound.[17]

  • Information Obtained: High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high accuracy (to within 5 ppm), which allows for the unambiguous determination of the molecular formula.[18] For the target molecule, HRMS would confirm the elemental composition of C₈H₆BrNO₄. Fragmentation patterns observed in the mass spectrum can also provide corroborating evidence for the structure's constituent parts.[18]

  • Causality & Expertise: While NMR confirms connectivity and X-ray defines 3D geometry, MS provides the fundamental validation of the molecular formula itself. It is a rapid and highly sensitive technique used throughout the drug development process.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[19] It works by passing infrared radiation through a sample and measuring which frequencies are absorbed. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint."[20]

  • Information Obtained: The FT-IR spectrum of this compound would show characteristic absorption bands confirming the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch (around 1710 cm⁻¹), strong N-O stretching bands for the nitro group, and C-H and C=C bands for the aromatic ring.[21]

  • Causality & Expertise: FT-IR is not used for determining the overall molecular structure or connectivity. Instead, it serves as a quick, simple, and reliable method to verify that the expected functional groups have been successfully incorporated into the molecule during synthesis.

Performance Comparison of Key Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Fourier-Transform Infrared (FT-IR)
Principle Diffraction of X-rays by a crystalline lattice.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[13]Measurement of mass-to-charge ratio of ionized molecules.[16]Absorption of infrared radiation, causing molecular vibrations.
Sample Type Single, well-ordered crystal.[2]Soluble compound in a suitable deuterated solvent.Ionizable compound (solid, liquid, or gas).Solid or liquid.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[1][4]Atomic connectivity, relative stereochemistry, solution-state conformation and dynamics.[1][15]Molecular weight, elemental composition, fragmentation patterns.[18][22]Presence or absence of specific functional groups.[19]
Key Advantage Unambiguous determination of the complete 3D structure.Provides structural data in a biologically relevant solution state.High sensitivity and accuracy for molecular formula determination.Fast, simple, and inexpensive confirmation of functional groups.
Key Limitation Requires a high-quality single crystal; structure is static and in the solid state.Does not provide precise bond lengths/angles; can be complex for large molecules.Provides minimal information on connectivity or 3D structure.Provides no information on connectivity or 3D structure.

Conclusion: A Synergistic and Self-Validating Approach

No single technique tells the whole story. The most trustworthy and authoritative structural validation comes from the convergence of data from multiple, orthogonal techniques. For this compound, the ideal approach is synergistic:

  • Synthesis Confirmation: Use FT-IR to quickly confirm the presence of the carboxylic acid and nitro functional groups and Mass Spectrometry to verify the correct molecular weight and elemental formula.

  • Connectivity and Solution Structure: Employ NMR spectroscopy to definitively map out the atomic connectivity and establish the structure in solution.

  • Absolute 3D Structure: Obtain the final, unambiguous proof of the three-dimensional atomic arrangement in the solid state using X-ray crystallography .

When the data from all these experiments are consistent, they form a self-validating system, providing the highest possible confidence in the molecular structure for researchers and drug development professionals.

Synergistic_Approach MS Mass Spectrometry Info_MS Molecular Formula (C₈H₆BrNO₄) MS->Info_MS IR FT-IR Spectroscopy Info_IR Functional Groups (-COOH, -NO₂) IR->Info_IR NMR NMR Spectroscopy Info_NMR Atomic Connectivity & Solution Structure NMR->Info_NMR XRAY X-ray Crystallography Info_XRAY Absolute 3D Structure (Solid State) XRAY->Info_XRAY Validated_Structure Fully Validated Structure of This compound Info_MS->Validated_Structure Info_IR->Validated_Structure Info_NMR->Validated_Structure Info_XRAY->Validated_Structure

Caption: A synergistic approach to structure validation.

References

A Comparative Guide to the Anticipated Biological Activity of 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the potential biological activities of 2-(2-Bromo-4-nitrophenyl)acetic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to forecast its likely pharmacological profile. We delve into the known anti-inflammatory, antimicrobial, and cytotoxic properties of related substituted phenylacetic acids, establishing a framework for future investigation. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded starting point for the evaluation of this novel compound.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the phenylacetic acid scaffold allows for fine-tuning of its physicochemical and pharmacological properties through various substitutions on the phenyl ring. Notably, this class of compounds has yielded significant discoveries in the realm of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobials, and anticancer agents.

Comparative Analysis of Structural Analogs

The biological activity of a molecule is intrinsically linked to its structure. By examining compounds with similar structural features to this compound, we can infer its potential activities.

Anti-inflammatory Activity

Substituted phenylacetic acids are a well-established class of anti-inflammatory agents, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.

  • 2-Aminophenylacetic Acid Derivatives: Studies on various substituted 2-aminophenylacetic acids have demonstrated their potential as inhibitors of prostaglandin synthetase, a key enzyme in the inflammatory cascade. While the amino group appears beneficial for in vitro potency, the overall anti-inflammatory effect in vivo is highly dependent on the other substituents on the phenyl ring.[1][2]

  • 3-Biphenylylacetic Acids: Research into disubstituted 3-biphenylylacetic acids has identified compounds with significant anti-inflammatory and analgesic activities. For instance, 5-fluoro-3-biphenylylacetic acid has shown high anti-inflammatory potency.[[“]]

  • Phenylthiophenylamines: Derivatives of phenylthiophenylamines, which share a substituted phenyl ring structure, have also been investigated for their anti-inflammatory properties, with some compounds showing significant edema reduction in animal models.[4]

  • 4-(Pyrrol-1-yl)phenylacetamides: These derivatives, synthesized from 4-(pyrrol-1-yl)phenylacetic acid, have been tested as analgesic and anti-inflammatory agents, with some showing notable activity.[5]

Based on these findings, it is plausible that this compound could exhibit anti-inflammatory properties. The presence of the bulky bromine atom and the electron-withdrawing nitro group at the ortho and para positions, respectively, could influence its binding affinity to COX enzymes or other inflammatory targets.

Anticancer and Cytotoxic Potential

The structural motif of a nitrophenyl group is found in several compounds with demonstrated anticancer activity.

  • N-(2-Bromo-4-nitrophenyl)acetamide: This compound, which is structurally very similar to our topic compound (differing by an acetamide group instead of an acetic acid group), is utilized in the synthesis of libraries of anticancer drug analogs.[6] This suggests that the 2-bromo-4-nitrophenyl moiety is a promising scaffold for the development of cytotoxic agents.

  • 4-Bromo-2-nitrophenylacetic acid: This isomer of our target compound is used in the preparation of selective TRK (tropomyosin receptor kinase) inhibitors, which have shown efficacy in rodent cancer models.[7] TRK inhibitors are a class of targeted cancer therapies.

The presence of the nitro group can lead to bioreductive activation in hypoxic tumor environments, a strategy employed in the design of some cancer therapies. The combination of a halogen and a nitro group on the phenylacetic acid backbone makes this compound a compelling candidate for cytotoxic evaluation against various cancer cell lines.

Antimicrobial Activity

Halogenated and nitrated aromatic compounds have a long history of use as antimicrobial agents. The electronic and steric properties of these substituents can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes.

  • General Phenylacetic Acid Derivatives: Phenylacetic acid itself and its derivatives are known to possess antibacterial activity.

  • (4-Bromo-2-nitrophenyl)acetic acid: This isomer is noted to be an intermediate in the development of antimicrobial drugs, among other applications.[8]

  • 2-(2-Nitrophenyl)acetic acid: This related compound has been investigated for its herbicidal properties, indicating a potential for broad biological activity against various organisms.[9]

Given the established antimicrobial properties of both halogenated and nitrated phenols and their derivatives, it is reasonable to hypothesize that this compound may possess activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted phenylacetic acids is governed by the nature and position of the substituents on the phenyl ring.

  • Halogenation: The presence of a bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The position of the halogen is also critical; for instance, ortho-substitution can induce conformational changes that may affect receptor binding.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution of the aromatic ring, influencing pKa and hydrogen bonding capabilities. Its potential for bioreduction to reactive intermediates is a key factor in the activity of some nitroaromatic compounds.

The specific arrangement of a bromine atom at the ortho position and a nitro group at the para position in this compound presents a unique combination of steric and electronic effects that warrants experimental investigation to elucidate its precise impact on biological activity.

Proposed Experimental Workflow for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic experimental approach is recommended.

experimental_workflow cluster_synthesis Compound Acquisition cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Studies synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS, Elemental Analysis) synthesis->characterization anti_inflammatory Anti-inflammatory Assays (e.g., COX-1/COX-2 Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (MIC/MBC Determination) characterization->antimicrobial cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) characterization->cytotoxicity dose_response Dose-Response & IC50/EC50 Determination anti_inflammatory->dose_response antimicrobial->dose_response cytotoxicity->dose_response mechanism_of_action Mechanism of Action Studies (e.g., Enzyme Kinetics, Western Blot) dose_response->mechanism_of_action in_vivo In Vivo Efficacy & Toxicity (Animal Models) mechanism_of_action->in_vivo

Figure 1. A proposed experimental workflow for the comprehensive biological evaluation of this compound.

Step-by-Step Methodologies

a. Anti-inflammatory Activity Assay (COX Inhibition)

  • Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference inhibitors (e.g., indomethacin, celecoxib).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • In a 96-well plate, add the enzyme, heme, and the test compound or reference inhibitor.

    • Incubate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction and measure the product (prostaglandin H2, often detected via a downstream product) using the detection kit's protocol.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

b. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Materials: Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, test compound, and standard antibiotics (e.g., ciprofloxacin, fluconazole).

  • Procedure:

    • Prepare a standardized inoculum of each microorganism.

    • In the wells of a microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.

    • Add the microbial inoculum to each well.

    • Include positive (microbes in medium) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

c. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HCT116), complete cell culture medium, 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), test compound, and a reference cytotoxic drug (e.g., doxorubicin).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The presence of both bromo and nitro substituents on a phenylacetic acid core points towards probable anti-inflammatory, anticancer, and antimicrobial properties.

The true pharmacological profile of this compound remains to be elucidated through rigorous experimental evaluation. The proposed workflow provides a clear path for such an investigation. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening of its biological activities. Elucidating its mechanism of action and conducting structure-activity relationship studies with its isomers and other derivatives will be crucial in determining its potential as a lead compound for drug development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment: Featuring "2-(2-Bromo-4-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies, a critical step in the development of specific binding assays and the characterization of new chemical entities. We will use "2-(2-Bromo-4-nitrophenyl)acetic acid" as a central case study to illustrate key principles and experimental workflows. While specific cross-reactivity data for this compound is not extensively published, its chemical structure allows us to explore potential cross-reactants and establish robust testing protocols. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the specificity and validity of their experimental findings.

The Imperative of Cross-Reactivity Evaluation

In the realm of drug development and diagnostic assay design, specificity is paramount. Cross-reactivity, the phenomenon where a binding site interacts with non-target molecules, can lead to false-positive results, inaccurate quantification, and unforeseen off-target effects in therapeutic applications.[1] Therefore, rigorous cross-reactivity studies are not merely a regulatory formality but a cornerstone of scientific integrity.[1][2] Guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough cross-reactivity assessments for therapeutic antibodies and other biologics.[2][3][4]

This guide will focus on two powerful, industry-standard techniques for quantifying the binding affinity and specificity of small molecules: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Unveiling the Subject: this compound

Chemical Structure and Potential Cross-Reactants

"this compound" is a substituted phenylacetic acid derivative. Its structure comprises a benzene ring with a bromo and a nitro group, and an acetic acid side chain. This molecule could, for instance, be a hapten used to generate specific antibodies for an immunoassay or a fragment in a drug discovery screening campaign.

The key to anticipating cross-reactivity lies in identifying molecules with structural similarities. For our subject compound, potential cross-reactants could include:

  • Structural Analogs: Variations in the position of the bromo and nitro groups (e.g., 2-bromo-5-nitrophenylacetic acid).

  • Parent Molecule and Precursors: (2-Nitrophenyl)acetic acid or other precursors in its synthesis.[5]

  • Metabolites: Potential breakdown products of the compound in a biological system.

  • Compounds with Similar Functional Groups: Other nitrophenyl or bromophenyl derivatives.

A logical approach to a cross-reactivity study would involve testing a panel of such compounds to determine the degree to which they interfere with the binding of the primary molecule.

Competitive ELISA for Cross-Reactivity Profiling

Competitive ELISA is a highly sensitive and widely used immunoassay for detecting and quantifying small molecules.[6][7][8] In this format, the analyte in a sample competes with a labeled (e.g., enzyme-conjugated) antigen for a limited number of antibody binding sites.[7][9][10] The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Principle of Competitive ELISA for Cross-Reactivity

To assess cross-reactivity, the structurally similar compounds are tested as competitors in the assay. The concentration of each compound required to inhibit the binding of the labeled antigen by 50% (IC50) is determined. The cross-reactivity is then typically expressed as a percentage relative to the IC50 of the target analyte.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte (High Conc.) Bound_Analyte Analyte-Antibody Complex Analyte->Bound_Analyte Binds Labeled_Analyte Labeled Analyte (Fixed Conc.) Unbound_Labeled Free Labeled Analyte Labeled_Analyte->Unbound_Labeled Outcompeted Antibody Antibody Antibody->Bound_Analyte Low_Signal Low Signal Bound_Analyte->Low_Signal Results in Analyte_Low Analyte (Low Conc.) Bound_Labeled Labeled Analyte-Antibody Complex Labeled_Analyte_High Labeled Analyte (Fixed Conc.) Labeled_Analyte_High->Bound_Labeled Binds Antibody_High Antibody Antibody_High->Bound_Labeled High_Signal High Signal Bound_Labeled->High_Signal Results in

Caption: Principle of Competitive ELISA.

Step-by-Step Protocol for Competitive ELISA
  • Coating: Coat a 96-well microplate with a capture antibody specific for "this compound". Incubate and then wash.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Competition: Prepare serial dilutions of the "this compound" standard and each potential cross-reactant. Add these solutions to the wells, followed by a fixed concentration of enzyme-labeled "this compound". Incubate to allow competition for antibody binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate to a colored product.

  • Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration to generate a dose-response curve. Calculate the IC50 value for each compound.

Hypothetical Comparative Data
CompoundIC50 (nM)% Cross-Reactivity
This compound 10 100%
2-(2-Bromo-5-nitrophenyl)acetic acid5020%
(2-Nitrophenyl)acetic acid2005%
2-Bromobenzoic acid>1000<1%
4-Nitrophenylacetic acid8001.25%

Calculation of % Cross-Reactivity:

% Cross-Reactivity = (IC50 of "this compound" / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[11][12] It provides valuable data on binding affinity, kinetics (association and dissociation rates), and specificity.[11][13][14] For small molecule analysis, SPR is particularly advantageous as it does not require labeling of the analyte, which could alter its binding properties.[15]

The Mechanics of SPR for Cross-Reactivity

In a typical SPR experiment for small molecule analysis, a protein target (e.g., an antibody or a receptor) is immobilized on a sensor chip.[11] The small molecule analyte is then flowed over the surface, and the binding interaction is detected as a change in the refractive index at the sensor surface.[12] To assess cross-reactivity, each potential cross-reactant is injected over the immobilized target, and its binding response is compared to that of the primary analyte.

SPR_Workflow Immobilization 1. Immobilize Target (e.g., Antibody) on Sensor Chip Baseline 2. Establish a Stable Baseline with Running Buffer Immobilization->Baseline Association 3. Inject Analyte (e.g., this compound) Binding Occurs Baseline->Association Steady_State 4. Reach Steady-State (Association = Dissociation) Association->Steady_State Dissociation 5. Inject Running Buffer Analyte Dissociates Steady_State->Dissociation Regeneration 6. Regenerate Sensor Surface (Remove Bound Analyte) Dissociation->Regeneration Repeat 7. Repeat with Potential Cross-Reactants Regeneration->Repeat

Caption: A typical SPR experimental workflow.

Detailed Protocol for SPR-Based Cross-Reactivity Testing
  • Target Immobilization: Covalently immobilize the purified antibody or protein target onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR system with an appropriate running buffer, which may contain a small percentage of a solvent like DMSO to aid in small molecule solubility.[15]

  • Analyte Injection Series: Prepare a series of dilutions for "this compound" and each potential cross-reactant.

  • Binding Analysis: Inject each concentration of the analytes over the immobilized target surface and a reference flow cell. Monitor the change in response units (RU) over time to generate sensorgrams.

  • Kinetic and Affinity Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Data Comparison: Compare the KD values of the potential cross-reactants to that of "this compound". A lower KD value indicates a higher binding affinity.

Hypothetical SPR Comparative Data
CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compound 1.5 x 10^5 1.5 x 10^-3 1.0 x 10^-8
2-(2-Bromo-5-nitrophenyl)acetic acid1.2 x 10^56.0 x 10^-35.0 x 10^-8
(2-Nitrophenyl)acetic acid5.0 x 10^41.0 x 10^-22.0 x 10^-7
2-Bromobenzoic acidNo significant binding detected--
4-Nitrophenylacetic acid2.5 x 10^42.0 x 10^-28.0 x 10^-7

Synthesizing the Findings: An Integrated Approach

Both Competitive ELISA and SPR provide valuable, complementary data for a comprehensive cross-reactivity assessment. ELISA is often higher-throughput and can be more sensitive for initial screening, while SPR offers a more detailed, real-time kinetic profile of the binding interactions.

Key Considerations for Interpretation:

  • Degree of Cross-Reactivity: A cross-reactivity of less than 1% is often considered negligible, but the acceptable threshold is application-dependent.

  • Binding Affinity: A significantly weaker binding affinity (higher KD) for a cross-reactant compared to the target analyte is a strong indicator of specificity.

  • Context is Crucial: The biological or experimental context in which the assay will be used is critical. If a cross-reactant is present at high concentrations in the test samples, even low levels of cross-reactivity could be problematic.

Conclusion: Upholding Scientific Rigor

This guide has outlined a systematic approach to evaluating the cross-reactivity of "this compound" using Competitive ELISA and SPR. While the presented data is illustrative, the principles and protocols described provide a robust framework for any researcher undertaking such studies. By meticulously designing and executing these experiments, scientists can ensure the specificity and reliability of their work, thereby upholding the highest standards of scientific integrity.

References

A Senior Application Scientist's Guide to Benchmarking 2-(2-Bromo-4-nitrophenyl)acetic acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the quality of starting materials is paramount. The reliability and reproducibility of experimental outcomes are directly tethered to the purity and structural integrity of the chemical intermediates employed. 2-(2-Bromo-4-nitrophenyl)acetic acid is a key building block, serving as a crucial intermediate in the synthesis of a variety of biologically active molecules and other complex organic compounds.[1][2][3][4][5] Its unique structure, featuring both a bromine atom and a nitro group on the phenyl ring, makes it a versatile reagent for creating novel therapeutic agents.[1][3]

This guide provides a comprehensive framework for benchmarking a newly synthesized or sourced batch of this compound against established commercial standards. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific reasoning behind each step, ensuring a self-validating system for quality assessment. We will delve into the core analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—that form the triad of modern chemical analysis.

Foundational Physicochemical Properties

Before embarking on any analytical comparison, a thorough understanding of the compound's fundamental properties is essential. These parameters serve as the initial checkpoint for identity verification.

PropertyValue
Molecular Formula C₈H₆BrNO₄[6][7]
Molecular Weight 260.04 g/mol [6][7]
CAS Number 66949-40-4[7]
Appearance Off-white to pale yellow solid[3]
Melting Point Varies by isomer; typically in the range of 156-160°C for related isomers[8]
Common Synonyms This compound[7]

The Logic of the Analytical Workflow: A Tripartite Approach

To ensure a robust and comprehensive evaluation, we employ a multi-pronged analytical strategy. Each technique provides a unique and complementary piece of information, and together they create a detailed picture of the compound's quality.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of a compound. By separating the sample into its individual components, we can quantify the target molecule relative to any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an in-depth look at the molecular structure. Specifically, ¹H NMR allows us to confirm the presence and connectivity of hydrogen atoms, providing a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): This technique provides a highly accurate measurement of the compound's molecular weight, offering definitive confirmation of its elemental composition.

The following diagram illustrates the logical flow of our benchmarking process.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Comparison In-House Sample In-House Sample HPLC HPLC (Purity) In-House Sample->HPLC NMR ¹H NMR (Structure) In-House Sample->NMR MS Mass Spec (Molecular Weight) In-House Sample->MS Commercial Standard A Commercial Standard A Commercial Standard A->HPLC Commercial Standard A->NMR Commercial Standard A->MS Commercial Standard B Commercial Standard B Commercial Standard B->HPLC Commercial Standard B->NMR Commercial Standard B->MS Comparison Comparative Data Analysis HPLC->Comparison NMR->Comparison MS->Comparison

References

A Comparative Guide to Purity Confirmation of 2-(2-Bromo-4-nitrophenyl)acetic Acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. The compound 2-(2-bromo-4-nitrophenyl)acetic acid, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of elemental analysis with other common analytical techniques for the purity confirmation of this critical reagent, supported by experimental data and protocols.

The Imperative of Purity in Pharmaceutical Research

In the highly regulated environment of pharmaceutical development, every component must be rigorously characterized. An impurity in a starting material like this compound can lead to the formation of undesired side products. These impurities can be difficult and costly to remove in later stages and may introduce toxicological risks. Therefore, a robust analytical strategy to confirm the purity of such reagents is not just a matter of quality control, but a fundamental aspect of scientific integrity and drug safety.

Elemental Analysis: A Fundamental Measure of Purity

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique that determines the mass percentage of these elements in a sample.[1] It is a fundamental method for assessing the purity of a compound because it directly compares the experimental elemental composition to the theoretical composition calculated from its molecular formula.[1] Unlike chromatographic techniques that may not detect non-UV active or non-volatile impurities, elemental analysis provides a bulk assessment of the sample's composition.[1]

The principle of modern CHN analysis relies on the complete combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified using various detection methods, most commonly thermal conductivity detection.[2] For a compound like this compound (C₈H₆BrNO₄), any deviation from the theoretical percentages of carbon, hydrogen, and nitrogen can indicate the presence of impurities, such as residual solvents, inorganic salts, or by-products from its synthesis.

Theoretical vs. Experimental Data: A Case Study

To illustrate the application of elemental analysis, let's consider the theoretical and a hypothetical experimental dataset for this compound.

Molecular Formula: C₈H₆BrNO₄[3] Molecular Weight: 260.04 g/mol [3]

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

ElementTheoretical %Experimental % (Batch A)DeviationInterpretation
Carbon (C)36.9536.85-0.10Within acceptable limits (typically ±0.4%).
Hydrogen (H)2.332.38+0.05Within acceptable limits.
Nitrogen (N)5.395.35-0.04Within acceptable limits.

The data in Table 1 for Batch A shows excellent agreement between the theoretical and experimental values, with deviations well within the generally accepted tolerance of ±0.4%. This provides strong evidence for the high purity of the sample.

A Comparative Look: Elemental Analysis vs. Other Techniques

While elemental analysis is a robust tool, a comprehensive purity assessment often involves orthogonal methods that provide different types of information.[4] High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) are powerful complementary techniques.

Potential Impurities in this compound:

Based on common synthetic routes, potential impurities could include:

  • Starting materials: e.g., 4-bromotoluene or similar precursors.[5]

  • Isomeric impurities: e.g., 4-bromo-3-nitrophenylacetic acid, formed during the nitration step.

  • Reaction intermediates: e.g., 2-bromo-4-nitrobenzyl cyanide.[6]

  • By-products: from incomplete reactions or side reactions.

  • Residual solvents: from purification steps.

  • Inorganic salts: from reagents or work-up procedures.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion and detection of elemental gases.% composition of C, H, N, S.Detects inorganic impurities and changes in elemental ratio. Simple and cost-effective.[2]Does not identify or quantify specific organic impurities. Requires a relatively larger sample amount.[4]
HPLC (UV detection) Differential partitioning between a mobile and stationary phase.Separation and quantification of individual organic compounds.High sensitivity and resolution for organic impurities. The gold standard for purity analysis in many contexts.[7]May not detect non-UV active impurities. Purity is often reported as area %, which can be misleading if impurities have different extinction coefficients.[8]
qNMR Nuclear spin resonance in a magnetic field.Structural confirmation and quantification of the main component and impurities against a certified standard.Provides structural information. Can be an absolute quantification method. Non-destructive.[9][10]Lower sensitivity for trace impurities compared to HPLC. Complex spectra can be challenging to interpret.[4]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight determination of the main component and impurities.High sensitivity and specificity for identifying unknown impurities, especially when coupled with a separation technique (e.g., LC-MS).[11][12]Typically not a quantitative technique on its own. Ionization efficiency can vary significantly between compounds.

Experimental Protocols

Protocol 1: Elemental Analysis (CHN)

Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound.

Instrumentation: A modern CHNS/O elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the sample into the combustion chamber of the elemental analyzer, which is heated to ~1000 °C in an oxygen-rich environment.

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube, separated by gas chromatography, and detected by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify organic impurities in a sample of this compound.

Instrumentation: A high-performance liquid chromatograph with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a sample solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 254 nm.

    • Injection volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualizing the Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (2-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion (~1000°C, O₂) encapsulate->combustion reduction Reduction (e.g., with Cu) combustion->reduction separation Gas Separation (GC) reduction->separation detection Detection (TCD) separation->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare with Theoretical Values calculation->comparison Purity_Assessment_Strategy cluster_techniques Orthogonal Analytical Techniques start Purity Assessment of This compound EA Elemental Analysis (%C, %H, %N) start->EA HPLC HPLC (Organic Impurities) start->HPLC qNMR qNMR (Structure & Absolute Purity) start->qNMR MS MS (Impurity ID) start->MS decision Data Concordant and within Specification? EA->decision HPLC->decision qNMR->decision MS->decision pass Purity Confirmed (Release for Use) decision->pass Yes fail Further Investigation (e.g., Impurity Identification, Repurification) decision->fail No

References

A Researcher's Guide to 2-(2-Bromo-4-nitrophenyl)acetic acid: Bridging In-Silico Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the journey from a molecule's conception to its application is increasingly a tale of two worlds: the predictive power of computational (in-silico) modeling and the empirical truth of laboratory (experimental) data. This guide provides a comprehensive comparison of these two approaches through the lens of a specific, versatile building block: 2-(2-Bromo-4-nitrophenyl)acetic acid. For researchers, scientists, and drug development professionals, understanding the synergies and discrepancies between in-silico and experimental data for such a compound is paramount for accelerating discovery and ensuring scientific rigor.

This compound, with its distinct arrangement of bromo, nitro, and acetic acid functionalities, presents a compelling case study. It is a valuable intermediate in the synthesis of various biologically active molecules and other functional materials.[1] The decisions made during its synthesis, characterization, and application can be significantly streamlined and de-risked by intelligently integrating computational predictions with hands-on experimental validation.

The In-Silico Perspective: Predicting Molecular Behavior

Computational chemistry offers a powerful, cost-effective, and rapid means to forecast a molecule's properties before it is ever synthesized.[2] These predictions are grounded in quantum mechanics, molecular mechanics, and increasingly, machine learning algorithms trained on vast datasets of known chemical information.[3][4] For "this compound," a variety of key parameters can be estimated.

Predicted Physicochemical and ADMET Properties

A crucial first step in evaluating a compound's potential is to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside fundamental physicochemical properties. These in-silico predictions are instrumental in early-stage drug discovery for flagging potential liabilities.

PropertyPredicted ValueIn-Silico Method/Source
Molecular Weight260.04 g/mol PubChem[5][6]
XlogP1.9PubChemLite, XLogP3[6][7]
Hydrogen Bond Donors1Cactvs 3.4.6.11[6]
Hydrogen Bond Acceptors4Cactvs 3.4.6.11[6]
Rotatable Bond Count2Cactvs 3.4.6.11[6]
Monoisotopic Mass258.94802 DaPubChem[6]

Table 1: In-silico predicted physicochemical properties for this compound.

The causality behind these predictions lies in the molecule's structure. The XlogP value of 1.9, for instance, suggests moderate lipophilicity, a key factor influencing membrane permeability and oral bioavailability. The presence of a carboxylic acid group contributes to its single hydrogen bond donor count, while the nitro and carbonyl oxygens act as hydrogen bond acceptors, influencing solubility and interactions with biological targets.

It's important to recognize that the accuracy of these predictions is highly dependent on the computational model and the training data used.[8] While powerful, they represent a statistical likelihood rather than an absolute certainty.

The Experimental Approach: Establishing Ground Truth

Experimental data provides the definitive characterization of a compound. The synthesis and subsequent analysis of this compound in the laboratory offer a tangible confirmation of its structure and properties.

Synthesis and Physicochemical Characterization

The synthesis of related compounds, such as 4-bromo-2-nitrophenylacetic acid, has been documented through various methods, including the reaction of 4-bromo-2-nitrochlorotoluene with sodium followed by carbon dioxide.[9] A similar approach can be adapted for the 2-bromo-4-nitro isomer.

Once synthesized, the compound's fundamental properties are determined experimentally.

PropertyExperimental ValueSource
Molecular FormulaC8H6BrNO4Advanced ChemBlocks[10]
Molecular Weight260.04Advanced ChemBlocks[10]
AppearanceOff-white solidChem-Impex[1]
Melting Point211-216 °CChem-Impex[1]
Purity≥ 98% (HPLC)Chem-Impex[1]

Table 2: Experimentally determined physicochemical properties for a related isomer, (4-Bromo-2-nitrophenyl)acetic acid, often used as a reference.

The melting point, a sharp range for a pure substance, provides a quick and reliable indicator of purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the synthesized compound.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques are indispensable for elucidating the precise molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms. For the related isomer, (4-bromo-2-nitro-phenyl)-acetic acid, spectral data is available and provides a reference for the expected chemical shifts and coupling patterns.[11]

  • Mass Spectrometry (MS): This technique confirms the molecular weight by measuring the mass-to-charge ratio of the ionized molecule. The experimentally determined molecular weight of 260.04 aligns perfectly with the predicted value.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Workflow: From Synthesis to Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

A typical experimental workflow for synthesis and characterization.

In-Silico vs. Experimental Data: A Comparative Analysis

A direct comparison of the predicted and experimental data reveals both strong correlations and areas where caution is warranted.

ParameterIn-Silico PredictionExperimental DataAnalysis
Molecular Weight260.04 g/mol 260.04Excellent agreement, confirming the elemental composition.
Lipophilicity (logP)1.9Not directly availableThe predicted moderate lipophilicity guides solvent selection for extraction and chromatography.
Melting PointNot typically predicted with high accuracy211-216 °CExperimental data is essential for assessing purity and physical state.
Spectroscopic DataCan be predictedConfirms structural isomerismExperimental NMR is crucial to differentiate between isomers like this compound and 2-(4-bromo-2-nitrophenyl)acetic acid.

The remarkable agreement in molecular weight underscores the reliability of both approaches for this fundamental property. However, for properties like melting point, which are highly dependent on the crystalline structure, experimental determination remains indispensable.

The true power of integrating these two data sources lies in their complementary nature. In-silico predictions can guide experimental design. For example, the predicted logP can inform the choice of solvent systems for purification. Conversely, experimental data is essential for validating and refining computational models.

Logical Relationship: A Validating Feedback Loop

The relationship between in-silico prediction and experimental validation is not a one-way street but a cyclical process of refinement.

Validation_Loop InSilico In-Silico Prediction (Hypothesis Generation) Experiment Experimental Validation (Data Generation) InSilico->Experiment Guides Experiment Analysis Comparative Analysis InSilico->Analysis Provides Predictions Experiment->Analysis Provides Data Refinement Model Refinement/ New Hypotheses Analysis->Refinement Identifies Discrepancies & Confirmations Refinement->InSilico Improves Models

The iterative cycle of in-silico prediction and experimental validation.

Protocols for Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of experimental data, standardized protocols are essential.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Preparation of Mobile Phase: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with 0.1% formic acid, and degas it.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in the mobile phase to a known concentration.

  • Instrumentation: Use a C18 reverse-phase column and a UV detector set to an appropriate wavelength to detect the aromatic rings.

  • Analysis: Inject the sample and run a gradient elution to separate the main compound from any impurities.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: ¹H NMR Spectroscopy for Structural Verification
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected proton environment of the molecule.

Conclusion and Expert Recommendations

For "this compound," as with any compound in the research and development pipeline, neither in-silico nor experimental data alone tells the whole story.

  • Leverage In-Silico Tools for Early-Stage Triage: Use computational predictions to quickly assess the drug-like properties and potential liabilities of a series of candidate molecules. This allows for the prioritization of resources towards the most promising compounds.

  • Experimental Data as the Gold Standard: All critical decisions should be based on robust experimental data. Spectroscopic and chromatographic data are non-negotiable for confirming the identity, structure, and purity of a synthesized compound.

  • Embrace the Iterative Process: Use experimental findings to challenge and refine your in-silico models. This feedback loop will not only improve the predictive power of your computational tools but also deepen your understanding of the structure-activity relationships of your compounds.

By thoughtfully integrating the predictive power of in-silico methods with the empirical certainty of experimental data, researchers can navigate the complexities of chemical and pharmaceutical development with greater efficiency, confidence, and scientific integrity.

References

A Comparative Guide to Alternatives for 2-(2-Bromo-4-nitrophenyl)acetic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-(2-Bromo-4-nitrophenyl)acetic acid

This compound is a valuable bifunctional reagent in modern organic synthesis.[1] Its structure, featuring a phenylacetic acid core substituted with both a bromine atom and a nitro group, makes it a versatile building block for a range of complex molecules.[2] The carboxylic acid moiety provides a handle for amide bond formation, while the ortho-bromo substituent is a prime participant in palladium-catalyzed cross-coupling reactions. The para-nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, and can be readily reduced to an aniline for further functionalization.[2]

This guide provides a comparative analysis of viable alternative reagents, designed to help researchers make informed decisions based on reactivity, synthetic accessibility, and specific project goals. We will delve into the mechanistic nuances that govern the performance of these alternatives and provide experimental frameworks for their application.

Strategic Considerations for Selecting an Alternative

The decision to replace this compound often stems from the need to modulate reactivity or introduce different functional handles. Key considerations include:

  • Cross-Coupling Reactivity: The nature of the halogen atom is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Downstream Transformations: The choice of the electron-withdrawing group can impact subsequent reaction steps. For instance, certain reducing agents may be incompatible with a nitro group.

  • Substrate Scope: A specific alternative may offer superior yields or fewer side products with a particular coupling partner.

  • Commercial Availability and Cost: The accessibility and cost of starting materials are practical considerations in any synthetic campaign.

Alternative Reagents: A Comparative Analysis

We will focus on two primary classes of alternatives: those with halogen modifications and those with substitutions for the nitro group.

Class 1: Halogen Analogues

The most direct alternatives involve replacing the bromine atom with either iodine or chlorine. This choice has a profound impact on the rate-determining oxidative addition step in typical cross-coupling catalytic cycles.[3]

Workflow: Application of Halogenated Phenylacetic Acids in Synthesis

The following diagram illustrates a typical synthetic workflow where these reagents are employed, highlighting the key cross-coupling and functional group transformation steps.

G cluster_0 Reagent Selection cluster_1 Core Synthetic Transformations A 2-(2-Iodo-4-nitrophenyl)acetic acid D Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->D Oxidative Addition B This compound B->D Oxidative Addition C 2-(2-Chloro-4-nitrophenyl)acetic acid C->D Oxidative Addition E Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) D->E F Amide Coupling / Further Derivatization E->F G Complex Molecular Target F->G

Caption: General synthetic workflow utilizing halogenated nitrophenylacetic acids.

The general reactivity trend for the oxidative addition of aryl halides to a palladium(0) catalyst is governed by the carbon-halogen (C-X) bond dissociation energy, following the order: C-I < C-Br < C-Cl .[3] This directly translates to the reactivity of the corresponding phenylacetic acid derivatives.

  • 2-(2-Iodo-4-nitrophenyl)acetic acid: As the most reactive analogue, this reagent is ideal for challenging cross-coupling reactions that may be sluggish with other halides.[4] It often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This is particularly advantageous for substrates that are sensitive to heat or prolonged reaction times.

  • 2-(2-Chloro-4-nitrophenyl)acetic acid: This is the least reactive of the three.[4] While aryl chlorides are often cheaper and more widely available, their coupling typically requires more specialized and highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and more forcing reaction conditions (higher temperatures).[5] However, its lower reactivity can be exploited for sequential cross-coupling reactions on a molecule bearing multiple different halogens.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

ReagentRelative ReactivityTypical Catalyst SystemTypical ConditionsAdvantagesDisadvantages
2-(2-Iodo-4-nitrophenyl)acetic acid HighPd(PPh₃)₄, Pd(OAc)₂Room Temp to 80 °CHigh reactivity, mild conditions, low catalyst loading.Higher cost, potential for side reactions with highly active catalysts.
This compound MediumPd(PPh₃)₄, Pd(dppf)Cl₂80 °C to 110 °CGood balance of reactivity and stability, widely available.[1]May require heating, less reactive than iodo analogue.
2-(2-Chloro-4-nitrophenyl)acetic acid LowPd₂(dba)₃ + bulky phosphine ligand (e.g., XPhos)>100 °CLow cost, useful for selective couplings.[6]Requires specialized catalysts and harsh conditions.[7]
Class 2: Nitro Group Analogues

While the nitro group is a useful synthon for an amine, its strong electron-withdrawing nature and potential for incompatibility with certain reagents (e.g., strong reducing agents or organometallics) may necessitate alternatives.

  • 2-(2-Bromo-4-cyanophenyl)acetic acid: The cyano group is also a strong electron-withdrawing group and can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, offering different synthetic pathways compared to the nitro analogue.

  • 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetic acid: The trifluoromethyl group is a metabolically stable and strongly electron-withdrawing group often used in medicinal chemistry to enhance pharmacokinetic properties. It is generally unreactive under the conditions used to manipulate the bromo and acetic acid functionalities.

  • Boronic Acid Bioisosteres: In drug discovery, boronic acids have been explored as bioisosteric replacements for nitro groups.[8] A reagent like 2-(2-Bromo-4-(dihydroxyboranyl)phenyl)acetic acid could offer different biological interactions and serve as a handle for a secondary Suzuki coupling.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The choice of halogen directly impacts Step 1, the Oxidative Addition.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex 1. Oxidative Addition Ar-X (Reactivity: I > Br > Cl) transmetal_complex Ar-Pd(II)L₂-R pd2_complex->transmetal_complex 2. Transmetalation R-B(OR)₂ Base transmetal_complex->pd0 3. Reductive Elimination Ar-R (Product) product_complex Ar-R-Pd(II)L₂ center start_point

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The C-X bond of the aryl halide (Ar-X) is broken during oxidative addition, forming a Pd(II) complex. A weaker C-X bond (as in C-I) leads to a faster reaction rate for this often rate-limiting step.[4][9]

Experimental Protocols

The following protocols are provided as a starting point. Researchers should note that optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate (3 x 15 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Modified Conditions for Coupling of 2-(2-Chloro-4-nitrophenyl)acetic acid

Note: This reaction requires a more active catalyst system.

Materials:

  • 2-(2-Chloro-4-nitrophenyl)acetic acid (1.0 mmol, 215.5 mg)

  • Arylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 636 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask. Add toluene and stir for 10 minutes to form the active catalyst.

  • To a separate Schlenk flask, add 2-(2-Chloro-4-nitrophenyl)acetic acid, the arylboronic acid, and K₃PO₄.

  • Transfer the catalyst solution to the second flask via cannula.

  • Seal the flask and heat the reaction mixture to 110 °C.

  • Monitor the reaction as described in Protocol 1. Workup and purification are similar.

Conclusion and Recommendations

The selection of a reagent to replace this compound is a strategic decision that should be guided by the specific demands of the synthetic route.

  • For maximum reactivity and mild conditions , 2-(2-Iodo-4-nitrophenyl)acetic acid is the superior choice, albeit at a higher cost.

  • This compound remains the workhorse reagent, offering a reliable balance of reactivity, stability, and cost for a wide range of applications.

  • 2-(2-Chloro-4-nitrophenyl)acetic acid should be reserved for cases where its low reactivity is advantageous (e.g., selective coupling) or when cost is the primary driver, provided the necessary specialized catalysts are available.

  • Nitro group analogues (cyano, trifluoromethyl) should be considered when the nitro functionality is incompatible with downstream steps or when alternative electronic or metabolic properties are desired in the final product.

By carefully considering the trade-offs in reactivity and functionality, researchers can optimize their synthetic strategies and efficiently access their target molecules.

References

Safety Operating Guide

2-(2-Bromo-4-nitrophenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-(2-Bromo-4-nitrophenyl)acetic Acid

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of specialized chemical reagents requires a level of precision that matches the science itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to be a trusted resource for your laboratory operations.

Hazard Profile and Core Safety Considerations

This compound (CAS No. 66949-40-4) is a halogenated nitrophenyl compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a brominated phenyl ring, a nitro group, and a carboxylic acid—allow us to infer a clear hazard profile based on analogous compounds.

The primary hazards include:

  • Skin and Eye Irritation: Similar brominated and nitrated aromatic acids are classified as skin and eye irritants.[2][3][4][5][6]

  • Toxicity: Halogenated organic compounds and nitroaromatics can present toxicological risks. It is prudent to handle this compound as a toxic substance.[7][8]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[9][10]

Due to these characteristics, this compound must be treated as hazardous waste .[11][12] Under no circumstances should it be disposed of down the drain or in regular trash.[9][13]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritant Nitrile gloves, lab coat.[5][6]
Eye Irritant Safety glasses or goggles.[2][5]
Potential Inhalation Hazard (if dust is generated) Use in a well-ventilated area or chemical fume hood.[14][15]

Strategic Waste Minimization

Before disposal, the most responsible first step is waste minimization. Adopting these practices can reduce both disposal costs and environmental impact.[10]

  • Inventory Management: Purchase only the necessary quantities of this compound for your specific projects to avoid accumulating obsolete stock.[11]

  • Process Modification: Where scientifically viable, adjust experimental protocols to use smaller quantities of the reagent.

  • Product Substitution: If possible for your application, investigate whether a less hazardous chemical could be substituted.[11][16]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. The following protocol ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[9][17]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure cost-effective disposal.[18] this compound and solutions containing it must be collected in a dedicated Halogenated Organic Waste container.[7][8]

Critical Segregation—DO NOT MIX with:

  • Non-Halogenated Organic Waste: (e.g., acetone, methanol, toluene).[7]

  • Inorganic Acids and Bases: (e.g., hydrochloric acid, sodium hydroxide).

  • Aqueous Waste: Including solutions of heavy metals.[7]

  • Oxidizers or Reactive Wastes: (e.g., peroxides, permanganates).[12]

The diagram below illustrates the decision-making process for proper waste segregation in the laboratory.

WasteSegregation start Waste Generated: This compound is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Collect in 'HALOGENATED ORGANIC WASTE' container is_halogenated->halogenated_container  Yes   non_halogenated_container Collect in 'NON-HALOGENATED ORGANIC WASTE' container is_halogenated->non_halogenated_container  No,  but is organic   other_waste Segregate into other appropriate waste streams (e.g., Acid, Base, Aqueous) is_halogenated->other_waste  No,  is inorganic/aqueous  

Caption: Waste segregation decision workflow.

Step 2: Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.[18][19]

    • Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw cap.[8][12]

  • Properly Label the Container:

    • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[8][16]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[8]

    • If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[7][19]

    • Include the date when the first drop of waste was added.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Storage: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][19]

  • Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[8][12][19] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks.[18]

Step 4: Arranging for Final Disposal

Laboratory personnel should never attempt to dispose of this chemical themselves.

  • Request Pickup: Once the container is nearly full (e.g., 75-80% capacity) or if you are approaching the SAA volume limits (typically 55 gallons of hazardous waste), submit a request for waste pickup.[8][19]

  • Professional Disposal: Your institution's Environmental Health and Safety (EHS) department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material in compliance with all federal and state regulations.[9][20] The ultimate disposal method is typically high-temperature incineration for halogenated organic compounds.[7]

Emergency Procedures: Spill and Exposure

Immediate and correct response to a spill is crucial for safety.

Spill Cleanup Protocol
  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles before approaching the spill.[14]

  • Contain the Spill: For a solid spill, carefully sweep up the material, avoiding the generation of dust.[14] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to soak it up.[16]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[11] This cleanup debris must be disposed of as halogenated organic hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and launder any contaminated clothing separately.[14]

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, you contribute to a robust safety culture, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.

References

A Senior Application Scientist's Guide to Handling 2-(2-Bromo-4-nitrophenyl)acetic acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling, use, and disposal of 2-(2-Bromo-4-nitrophenyl)acetic acid (CAS No. 66949-40-4). As a compound featuring a halogenated nitroaromatic ring coupled with a carboxylic acid moiety, it presents a complex hazard profile that demands rigorous adherence to safety protocols. This document is intended for laboratory personnel, including researchers, chemists, and technicians, who work with this and structurally similar compounds. Our objective is to build a culture of safety that extends beyond the product, ensuring the well-being of every professional in the lab.

Hazard Profile: A Synthesis of Functional Group Chemistry

Understanding the "why" behind safety protocols begins with a chemical's structure. This compound is a solid compound whose hazards are derived from its three primary functional components: the carboxylic acid, the bromo group, and the aromatic nitro group. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, we can infer its hazard profile from analogous compounds like (4-bromo-2-nitrophenyl)acetic acid and 4-Nitrophenylacetic acid.[1][2]

The compound is classified as a hazardous substance, and based on data from structurally related molecules, the following classifications are anticipated.[2][3]

Hazard Class Category Hazard Statement Rationale
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe acidic nature and the presence of the nitro and bromo groups contribute to skin irritation upon contact.[2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationDirect contact with the dust or solutions can cause significant eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract.[2]

Incompatible Materials: Keep away from strong oxidizing agents and strong bases, with which it may react exothermically or decompose.[1][4][5]

Engineering Controls: The First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a chemical hazard. The primary method for ensuring safety is the implementation of robust engineering controls.

  • Chemical Fume Hood: All weighing, handling, and experimental use of this compound must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood contains dust and potential vapors, preventing respiratory exposure.[3][5]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Their proximity is critical in the event of an accidental large-scale exposure.[1][3][4]

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered approach to PPE is required to mitigate the risks of skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Standard/Specification Justification
Eye & Face Chemical Splash Goggles & Face ShieldMust meet OSHA 29 CFR 1910.133 or EN 166 standards.[1][3][4]Goggles provide a seal against dust and splashes. A face shield is mandatory when handling larger quantities (>1g) or when there is a significant splash risk during solution preparation or transfer.[6][7]
Hand Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile gloves are suitable for incidental contact. Change immediately if contaminated.[3] For prolonged contact or handling concentrated solutions, consider neoprene gloves.[6][8]Protects against skin irritation and potential dermal absorption. Always inspect gloves for tears or holes before use.[3]
Body Flame-Resistant Laboratory CoatMust be fully buttoned.Provides a barrier against incidental contact and small splashes. Do not wear lab coats outside of the laboratory to prevent cross-contamination.[6]
Respiratory NIOSH/MSHA Approved RespiratorRequired only if handling outside a fume hood where dust may be generated.A fume hood is the primary control. If engineering controls are insufficient, a respiratory protection program compliant with OSHA 29 CFR 1910.134 is necessary.[3][4][7]
Footwear Closed-Toed ShoesLeather or other chemical-resistant material.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[6]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is crucial for minimizing risk throughout the chemical's lifecycle in the laboratory.

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management A Receive Chemical B Inspect Container Integrity A->B C Store in Cool, Dry, Well-Ventilated Area B->C If OK D Don Full PPE C->D E Work Inside Chemical Fume Hood D->E F Weigh Solid & Prepare Solution E->F G Conduct Experiment F->G H Segregate Hazardous Waste (Solid & Liquid) G->H I Label Waste Container (RCRA Standards) H->I J Store in Satellite Accumulation Area I->J K Arrange for Professional Disposal J->K

Caption: Overall laboratory workflow for this compound.

Emergency Spill Management Protocol

In the event of a spill, a calm and methodical response is critical.

G start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size (<1g vs >1g) evacuate->assess don_ppe Don Additional PPE (Respirator, Double Gloves) assess->don_ppe Small Spill contact_ehs Restrict Access Contact Emergency Personnel / EH&S assess->contact_ehs Large Spill contain_small Gently Cover with Absorbent Material (e.g., Vermiculite) don_ppe->contain_small sweep Carefully Sweep into Hazardous Waste Container contain_small->sweep decontaminate Decontaminate Area with Soap & Water sweep->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Incident Reported dispose->end contact_ehs->end

Caption: Emergency response workflow for a chemical spill.

Step-by-Step Spill Cleanup (Small Spill <1g):

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep the sash down.[3]

  • Don PPE: Put on all appropriate PPE, including respiratory protection if necessary.[3]

  • Contain: Do not use water. Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste.[1][3][5]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Wash: Wash hands thoroughly after the cleanup is complete.[1]

For large spills, evacuate the laboratory, restrict access, and immediately contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

Waste Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) governs the disposal of such materials under the Resource Conservation and Recovery Act (RCRA).[9][10]

G start Waste Generated (Solid, Liquid, Contaminated PPE) segregate Segregate Waste Streams (e.g., Halogenated Organic Waste) start->segregate container Use Designated, Compatible, and Leak-Proof Waste Container segregate->container labeling Label Container with: 'Hazardous Waste' Full Chemical Name Associated Hazards container->labeling closure Keep Container Securely Closed Except when Adding Waste labeling->closure storage Store in Satellite Accumulation Area (At or Near Point of Generation) closure->storage pickup Schedule Pickup by Certified Waste Management Service storage->pickup end Waste Disposed pickup->end

Caption: Hazardous chemical waste disposal workflow.

Key Disposal Principles:

  • Identification: All waste, including contaminated gloves, wipes, and empty containers, must be identified as hazardous.[10]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted. It should be segregated as halogenated organic acid waste.[10]

  • Containment: Use only approved, properly labeled hazardous waste containers. Keep containers closed at all times except when adding waste.[9][11]

  • Disposal: The final disposal must be handled by a licensed hazardous waste management company.[11][12] Never dispose of this chemical down the drain.[12]

By implementing these comprehensive safety measures, you create a self-validating system of protocols that protects you, your colleagues, and the environment. Your diligence is the most valuable asset in the laboratory.

References

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Retrosynthesis Analysis

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2-(2-Bromo-4-nitrophenyl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.